Magnesium tartrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;2,3-dihydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.Mg/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZDLCBWNVUYIR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4MgO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20752-56-1 | |
| Record name | Magnesium tartrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020752561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.993 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Magnesium Tartrate Crystals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of magnesium tartrate crystals, materials of interest for their potential applications in various fields, including pharmaceuticals due to their nonlinear optical (NLO) properties. This document details the experimental protocols for common synthesis methods and the subsequent analytical techniques used to characterize the resulting crystals. All quantitative data is summarized in structured tables for ease of comparison, and a logical workflow of the entire process is visualized.
Synthesis of this compound Crystals
The formation of this compound crystals can be achieved through various methods, with the gel growth technique and slow evaporation method being two commonly employed approaches.
Gel Growth Method (Single Diffusion)
The gel growth technique is a simple and inexpensive method for growing single crystals of substances with low solubility in water.[1][2][3] It relies on the slow diffusion of reactants through a hydro-silica gel medium, which controls the rate of reaction and promotes the growth of well-defined crystals.[4][5]
Experimental Protocol:
-
Gel Preparation: A solution of sodium metasilicate (Na₂SiO₃·5H₂O) with a specific gravity of 1.05 g/cm³ is mixed with a 1 M solution of tartaric acid.[2] The mixture is stirred constantly to prevent localized gelation.[1] The pH of the gel is a critical parameter and is typically adjusted to a specific value, for instance, 5.[1]
-
Crystallization Apparatus: Borosilicate glass test tubes (e.g., 20 cm in length and 2.5 cm in internal diameter) are used as the crystallization vessels.[2]
-
Reactant Addition: After the gel has set, an aqueous solution of a magnesium salt, such as magnesium chloride (MgCl₂·6H₂O), is carefully added as the supernatant.[1][6]
-
Crystal Growth: The magnesium ions from the supernatant diffuse slowly into the gel, reacting with the tartrate ions to form this compound crystals within the gel column and at the gel-liquid interface.[2] The growth process is typically carried out at ambient temperature.[6]
Slow Evaporation Method
The slow evaporation technique is another common method for growing single crystals from a solution.[7] This method involves dissolving the reactants in a suitable solvent and allowing the solvent to evaporate slowly at a constant temperature, leading to supersaturation and subsequent crystal formation.
Experimental Protocol:
-
Solution Preparation: Equimolar amounts of a magnesium salt and tartaric acid are dissolved in a solvent, typically deionized water.[7]
-
Crystallization: The solution is placed in a beaker covered with a perforated sheet (e.g., filter paper) to control the rate of evaporation.[7]
-
Incubation: The setup is left undisturbed at room temperature for an extended period (e.g., 30 days) to allow for the slow evaporation of the solvent and the growth of single crystals.[7]
Characterization of this compound Crystals
A suite of analytical techniques is employed to determine the structural, spectral, and thermal properties of the synthesized this compound crystals.
Powder X-ray Diffraction (PXRD)
PXRD is a fundamental technique used to identify the crystalline phases and determine the crystal structure of a material.[8] The diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), is unique to each crystalline material.[9]
Experimental Protocol:
-
Sample Preparation: The grown crystals are finely powdered using a mortar and pestle.[7]
-
Data Acquisition: The powder sample is mounted on a sample holder and analyzed using a powder X-ray diffractometer with a specific X-ray source (e.g., CuKα radiation with λ=1.5406 Å).[7] The data is typically collected over a 2θ range of 20° to 80° with a slow scan rate (e.g., 1° per minute).[7]
-
Data Analysis: The resulting diffraction pattern is analyzed to determine the lattice parameters (a, b, c) and the crystal system.[7] This is often done using specialized software to index the diffraction peaks.
Table 1: Crystallographic Data for this compound Crystals
| Crystal System | a (Å) | b (Å) | c (Å) | Reference |
| Orthorhombic | 9.1820 | 11.2062 | 7.9529 | [6] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2] The resulting spectrum provides a molecular fingerprint of the sample.
Experimental Protocol:
-
Sample Preparation: A small amount of the powdered crystal sample is mixed with potassium bromide (KBr) and pressed into a pellet.[7]
-
Data Acquisition: The FTIR spectrum is recorded using an FTIR spectrometer over a specific wavenumber range, typically 4000-400 cm⁻¹.[2][7]
Table 2: FTIR Peak Assignments for this compound Crystals
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3695 | O-H stretching (Mg-OH) | [10] |
| ~3400 | O-H stretching (water of crystallization) | [2][6] |
| ~2900 | C-H stretching | [2] |
| ~1635 | Hygroscopic water | [11] |
| ~1600 | C=O stretching | [2] |
| ~1420, ~1540 | Signals for MgO and Mg(OH)₂ | [10] |
| ~1350 | C-O stretching | [2] |
| ~1100 | Si-O vibrations | [11] |
| ~847 | O-H deformation | [11] |
| ~790 | Si-O-Si symmetrical stretching | [11] |
| Below 600 | Metal-Oxygen bonding | [2] |
Thermal Analysis (TGA/DTA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and composition.[12][13] Differential Thermal Analysis (DTA) measures the temperature difference between a sample and a reference material, indicating exothermic or endothermic transitions.[14]
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed amount of the powdered crystal is placed in a sample pan (e.g., alumina crucible).[6]
-
Data Acquisition: The TGA/DTA analysis is performed using a thermal analyzer. The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen) over a specified temperature range (e.g., 30-800 °C).[6]
Table 3: Thermal Decomposition Data for this compound Crystals
| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Decomposed Products | Reference |
| 1 | 39 - ~106 | Varies | Water of crystallization (H₂O) | [1][6] |
| 2 | ~215 - 275 | Varies | Carbon monoxide (CO), Carbon dioxide (CO₂) | [1] |
| 3 (for some samples) | above 70 - 90 | 58.52 | CO, H₂, H₂O | [15] |
Note: The exact decomposition temperatures and weight loss percentages can vary depending on the specific hydrate form and experimental conditions.
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Analysis (EDX)
SEM is used to visualize the surface morphology and topography of the crystals.[1] EDX is an analytical technique coupled with SEM that provides elemental analysis of the sample.[16]
Experimental Protocol:
-
Sample Preparation: The crystals are mounted on a sample stub using conductive adhesive. For non-conductive samples, a thin coating of a conductive material (e.g., gold) is applied.
-
Imaging and Analysis: The sample is introduced into the SEM chamber, and images are captured at various magnifications. EDX analysis is performed on selected areas to determine the elemental composition.[1][6]
Table 4: Elemental Analysis Data for this compound Crystals
| Element | Weight % | Atomic % | Reference |
| Magnesium (Mg) | 21.95 | 14.67 | [6] |
Experimental and Logical Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound crystals.
Caption: Workflow for Synthesis and Characterization.
Conclusion
This technical guide has outlined the key methodologies for the synthesis and characterization of this compound crystals. The provided experimental protocols for gel growth and slow evaporation methods, along with the detailed procedures for PXRD, FTIR, thermal analysis, and SEM/EDX, offer a solid foundation for researchers in this field. The tabulated quantitative data allows for a clear comparison of the material's properties. The logical workflow diagram provides a visual representation of the entire process, from synthesis to data interpretation. This comprehensive information is intended to support further research and development involving this compound crystals, particularly in areas such as pharmaceuticals and materials science.
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. ijirset.com [ijirset.com]
- 3. Gel Growth, Powder XRD and FTIR Study of Magnesium Levo-Tartrate Crystals | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. ias.ac.in [ias.ac.in]
- 6. ijariie.com [ijariie.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Application of X-Ray Powder Diffraction for Analysis of Selected Dietary Supplements Containing Magnesium and Calcium [frontiersin.org]
- 9. rigaku.com [rigaku.com]
- 10. researchgate.net [researchgate.net]
- 11. A Fourier transform infrared spectroscopic study of Mg-rich, Mg-poor and acid leached palygorskites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. photos.labwrench.com [photos.labwrench.com]
- 14. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Crystal Structure Analysis of Magnesium Tartrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure analysis of magnesium tartrate. It details the synthesis methodologies, analytical techniques, and key structural data pertinent to its various crystalline forms. This document serves as a core reference for professionals engaged in materials science, pharmaceutical development, and chemical research, offering detailed experimental protocols and structured data for practical application.
Introduction to this compound
This compound, the magnesium salt of tartaric acid, is an organic-inorganic hybrid material with applications in various fields, including as a precursor for magnesium-based compounds and potentially in pharmaceuticals.[1] The analysis of its crystal structure is crucial for understanding its physicochemical properties, stability, and behavior in solid-state applications. This compound can exist in several forms, including different hydration states and polymorphs, which are influenced by the stereoisomer of tartaric acid used and the synthesis conditions.[2] The most commonly reported form is this compound tetrahydrate (MgC₄H₄O₆·4H₂O).[3]
Synthesis and Crystallization Methodologies
The formation of high-quality this compound crystals is a prerequisite for accurate structural analysis. Several methods have been successfully employed to synthesize and grow these crystals.
-
Solution-Based Crystal Growth: This is a fundamental approach for producing this compound crystals. The slow evaporation solution growth technique is a conventional and effective method for obtaining large, high-quality single crystals.[2][4] This process involves dissolving the reactants in a suitable solvent (e.g., water) and allowing the solvent to evaporate slowly, leading to supersaturation and subsequent crystal nucleation and growth.[2][4]
-
Gel Diffusion Technique: Single crystals of this compound tetrahydrate can be grown using a single diffusion silica gel technique at ambient temperatures.[3] This method controls the rate of reaction and crystallization, often yielding well-defined, though sometimes opaque, crystals.[3]
-
Hydrothermal Synthesis: This versatile method involves chemical reactions in aqueous solutions at temperatures above the boiling point of water and under high pressure.[2] It allows for precise control over the crystallization process, enabling the formation of distinct crystalline modifications by varying parameters such as reaction temperature and the specific stereoisomer of tartaric acid.[2]
Analytical Techniques for Structural Characterization
A multi-technique approach is essential for a thorough analysis of the crystal structure and properties of this compound.
-
Powder X-ray Diffraction (PXRD): PXRD is a primary technique used to identify the crystalline phase, determine the crystal system, and calculate lattice parameters. The presence of sharp peaks in the diffraction pattern confirms the crystalline nature of the material.[3][4]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis is employed to identify the functional groups present in the molecule. For this compound, it confirms the presence of water of crystallization, C=O stretching, C-O stretching, C-H stretching, and the metal-oxygen (Mg-O) bond.[2][3][5]
-
Energy-Dispersive X-ray Analysis (EDAX/EDX): This elemental analysis technique confirms the presence and relative abundance of the constituent elements, such as magnesium, carbon, and oxygen, in the grown crystals.[3][5]
-
Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability and decomposition behavior of the crystals.[3] It is particularly useful for confirming the hydration state by quantifying the mass loss corresponding to the removal of water molecules upon heating.[3]
Quantitative Data and Structural Properties
The following tables summarize the key quantitative data reported for this compound.
Table 1: Crystallographic Data for this compound Tetrahydrate
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | [3] |
| Lattice Parameter (a) | 9.1820 Å | [3] |
| Lattice Parameter (b) | 11.2062 Å | [3] |
| Lattice Parameter (c) | 7.9529 Å | [3] |
| Chemical Formula | MgC₄H₄O₆·4H₂O | [3] |
| Molecular Weight | 244.403 g/mol |[3] |
Table 2: Thermal Analysis Data for this compound Tetrahydrate
| Parameter | Description | Value | Reference |
|---|---|---|---|
| Thermal Stability | Onset of decomposition | 39 °C | [3] |
| Decomposition Stage 1 | Temperature range for dehydration | 39 °C to 197 °C | [3] |
| Mass Loss | Corresponds to the loss of four water molecules | Confirms tetrahydrate form |[3] |
Table 3: Polymorphism and Crystalline Modifications
| Tartaric Acid Isomer | Synthesis Condition | Resulting Form | Space Group | Reference |
|---|---|---|---|---|
| d,l-tartaric acid (racemic) | 100 °C | Dimeric form, Mg(d,l-tart)(H₂O)₂·3H₂O | Pban | [2] |
| d-tartaric acid (chiral) | 100 °C | Different, distinct crystal structures | Not specified |[2] |
Detailed Experimental Protocols
This section provides standardized methodologies for the key experiments involved in the analysis of this compound.
Protocol 1: Crystal Growth via Single Diffusion Silica Gel Technique
-
Gel Preparation: Prepare a sodium metasilicate solution of a specific density and pour it into a test tube.
-
Acidification: Add tartaric acid to the gel to set it at a desired pH and allow it to set for approximately 24-48 hours.
-
Reactant Addition: Once the gel is set, carefully pour an aqueous solution of magnesium chloride or another magnesium salt on top of the gel.
-
Crystal Growth: Seal the test tube and leave it undisturbed at ambient temperature. Crystals will grow within the gel matrix over a period of several days to weeks.[3]
-
Harvesting: Carefully excavate the grown crystals from the gel, wash them with deionized water, and dry them.
Protocol 2: Crystal Growth via Slow Evaporation Solution Technique
-
Solution Preparation: Prepare a saturated or near-saturated aqueous solution of this compound by reacting a magnesium salt (e.g., magnesium carbonate) with tartaric acid in water.
-
Filtration: Filter the solution to remove any undissolved impurities.
-
Evaporation: Place the solution in a beaker covered with a perforated lid (e.g., filter paper with small holes) to allow for slow evaporation of the solvent at a constant, controlled temperature.
-
Crystal Formation: As the solvent evaporates, the solution becomes supersaturated, leading to the nucleation and growth of single crystals.[2][4] The process can take several days to weeks.[4]
-
Collection: Collect the crystals from the solution and dry them on a filter paper.
Protocol 3: Powder X-ray Diffraction (PXRD) Analysis
-
Sample Preparation: Finely grind the harvested this compound crystals into a homogeneous powder using an agate mortar and pestle.
-
Sample Mounting: Pack the powder into a sample holder or a capillary tube.[4]
-
Data Acquisition: Place the sample in a powder diffractometer. Scan the sample over a specified 2θ range (e.g., 10-80 degrees) using a specific X-ray source (e.g., Cu Kα radiation).
-
Data Analysis: Analyze the resulting diffraction pattern to identify the peak positions (2θ values) and intensities. Use this data to determine the crystal system and lattice parameters by comparing it with standard diffraction databases (e.g., ICDD).[6]
Protocol 4: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Accurately weigh a small amount of the crystalline sample (e.g., 10-15 mg) into a TGA crucible (e.g., alumina or platinum).[3]
-
Instrument Setup: Place the crucible in the TGA instrument.
-
Measurement: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., static air or dynamic nitrogen).[7] Record the sample weight as a function of temperature over a specified range (e.g., 30-800 °C).[3]
-
Analysis: Analyze the resulting TGA curve to identify the temperatures at which weight loss occurs and the percentage of weight loss in each step to determine the thermal stability and composition (e.g., water of hydration).[3]
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in the study of this compound.
Caption: Experimental workflow for this compound analysis.
Caption: Influence of precursors on this compound polymorphism.
References
Solubility of Magnesium Tartrate in Organic Solvents: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the solubility of magnesium tartrate in various organic solvents. Despite a thorough review of scientific literature, specific quantitative solubility data for this compound in common organic solvents remains largely unavailable. However, qualitative assessments consistently indicate its poor solubility in alcoholic solvents. This guide synthesizes the available qualitative information for this compound and presents quantitative data for analogous compounds, including other tartrate salts and magnesium organic salts, to provide a comparative context.
Furthermore, this document outlines a detailed experimental protocol for the systematic determination of this compound solubility in organic solvents using the reliable shake-flask method coupled with modern analytical techniques. This guide is intended to be a valuable resource for researchers and professionals in drug development and formulation, enabling them to make informed decisions regarding the use of this compound in non-aqueous systems.
Introduction
This compound, the magnesium salt of tartaric acid, is a compound of interest in the pharmaceutical and food industries. While its properties in aqueous systems are relatively well-understood, its behavior in organic solvents is a critical knowledge gap. Understanding the solubility of this compound in organic solvents is essential for a variety of applications, including:
-
Drug Formulation: Development of non-aqueous formulations and delivery systems.
-
Chemical Synthesis: Use as a reactant or catalyst in organic media.
-
Purification and Crystallization: Selection of appropriate anti-solvents for purification processes.
This guide aims to address this knowledge gap by providing a thorough review of existing information and a practical framework for its experimental determination.
Solubility of this compound: Current State of Knowledge
A comprehensive search of scientific databases and chemical literature did not yield specific quantitative solubility data (e.g., in g/100 mL or molarity) for this compound in common organic solvents. However, several sources provide qualitative descriptions of its solubility.
Qualitative Solubility of this compound:
| Solvent Class | Solubility Description |
| Alcohols | Insoluble |
This general insolubility in alcohols suggests that this compound, as a salt of a dicarboxylic acid, exhibits strong ionic interactions within its crystal lattice, which are not readily overcome by the solvation forces of less polar organic solvents compared to water.
Comparative Solubility Data of Analogous Compounds
To provide a framework for estimating the solubility of this compound, this section presents data for other tartrate salts and magnesium-containing organic salts in various organic solvents.
Solubility of Other Tartrate Salts
The solubility of other metal tartrates in organic solvents is also generally low, reinforcing the expected behavior of this compound.
Table 1: Solubility of Sodium and Calcium Tartrate in Organic Solvents
| Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |
| Sodium Tartrate | Alcohol | Not Specified | Insoluble | [1] |
| Organic Solvents | Not Specified | Insoluble | [1] | |
| Calcium Tartrate | Ethanol | Not Specified | Sparingly Soluble | [2] |
| Diethyl Ether | Not Specified | Slightly Soluble | [2] |
Note: "Sparingly soluble" and "slightly soluble" are qualitative terms from the cited sources and are not quantitatively defined here.
Solubility of Other Magnesium Organic Salts
Examining other organic salts of magnesium can also provide insights into the expected solubility of this compound.
Table 2: Solubility of Magnesium Acetate and Magnesium Citrate in Organic Solvents
| Compound | Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) | Reference |
| Magnesium Acetate | Alcohol | Not Specified | Limited Solubility | [3] |
| Ether | Not Specified | Limited Solubility | [3] | |
| Magnesium Acetate | Acetone | Not Specified | Insoluble | [4] |
| Methanol | 15 | 5.25 | [4] | |
| Magnesium Acetate Tetrahydrate | Ethanol | Not Specified | Very Soluble | [5] |
| Magnesium Citrate | Ethanol | Not Specified | Practically Insoluble | [6] |
The data for analogous compounds consistently point towards low solubility of ionic salts in less polar organic solvents. The notable exception of magnesium acetate tetrahydrate in ethanol highlights that the hydration state of the salt can significantly influence its solubility and should be a key consideration in any experimental design.[5]
Recommended Experimental Protocol for Solubility Determination
To address the lack of quantitative data, a robust and well-defined experimental protocol is necessary. The following section details the recommended methodology for determining the solubility of this compound in various organic solvents.
Principle: Shake-Flask Method
The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a compound. This method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.
Materials and Equipment
-
This compound (specify hydration state)
-
Organic Solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Dichloromethane)
-
Analytical Balance
-
Shaking Incubator or Orbital Shaker with Temperature Control
-
Centrifuge
-
Syringe Filters (solvent-compatible, e.g., PTFE)
-
Volumetric Flasks and Pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or an Atomic Absorption (AA) or Inductively Coupled Plasma (ICP) Spectrometer.
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: A flowchart illustrating the shake-flask method for determining the solubility of this compound.
Detailed Procedure
-
Preparation:
-
Accurately weigh an amount of this compound sufficient to ensure an excess of solid will remain after equilibration and add it to a series of glass vials.
-
Pipette a precise volume of the desired organic solvent into each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples at a constant speed for a predetermined time (e.g., 24 to 48 hours) to ensure equilibrium is reached. The equilibration time should be determined experimentally by taking samples at different time points until the concentration of the solute in the supernatant remains constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a solvent-compatible syringe filter to remove any remaining solid particles.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of magnesium or tartrate in the diluted sample using a validated analytical method.
-
HPLC: An HPLC method can be developed to quantify the tartrate anion. A reversed-phase column with a UV detector would be a suitable starting point.
-
ICP/AA: These techniques can be used to determine the concentration of magnesium ions.
-
-
-
Calculation:
-
Calculate the solubility of this compound in the organic solvent using the following formula:
-
Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Molar mass of Mg Tartrate) / (Molar mass of analyte ion) × 100
-
-
Logical Relationships in Solubility
The solubility of an ionic compound like this compound in an organic solvent is governed by a balance of intermolecular forces. The following diagram illustrates the key relationships.
Caption: A diagram showing the key thermodynamic factors that influence the solubility of this compound.
Conclusion
While direct quantitative data on the solubility of this compound in organic solvents is currently lacking in the public domain, qualitative evidence and data from analogous compounds strongly suggest poor solubility in most non-aqueous media. For researchers and drug development professionals requiring precise solubility values, experimental determination is essential. The detailed protocol provided in this guide, based on the shake-flask method and modern analytical techniques, offers a robust framework for obtaining this critical data. A systematic study of this compound's solubility across a range of organic solvents would be a valuable contribution to the scientific community.
References
An In-depth Technical Guide to the Thermal Decomposition Pathway of Magnesium Tartrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition pathway of magnesium tartrate, specifically focusing on this compound tetrahydrate (MgC₄H₄O₆·4H₂O). The information presented is curated from scientific literature and is intended to support research, development, and quality control activities involving this compound.
Introduction
This compound is a salt of tartaric acid that finds applications in various fields, including pharmaceuticals and materials science. Understanding its thermal behavior is crucial for determining its stability, purity, and for the synthesis of magnesium-based materials, such as magnesium oxide (MgO), which can be a final decomposition product.[1] The thermal decomposition of this compound tetrahydrate is a multi-stage process involving dehydration and the breakdown of the organic tartrate moiety, ultimately yielding magnesium oxide.
Thermal Decomposition Pathway
The thermal decomposition of this compound tetrahydrate (MgC₄H₄O₆·4H₂O) proceeds through a series of distinct stages, which can be effectively monitored using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The process involves the initial loss of water of hydration, followed by the decomposition of the anhydrous salt into intermediate products, and finally, the formation of a stable metal oxide residue.
The generally accepted decomposition pathway occurs in four main stages:
-
Dehydration: The initial stage involves the loss of the four molecules of water of crystallization to form anhydrous this compound.
-
Decomposition of Anhydrous Tartrate: The anhydrous this compound then decomposes into magnesium oxalate.
-
Decomposition of Magnesium Oxalate: The intermediate magnesium oxalate further decomposes to form magnesium carbonate.
-
Final Decomposition to Magnesium Oxide: In the final stage, magnesium carbonate decomposes to yield the final product, magnesium oxide.
Quantitative Data Summary
The following table summarizes the quantitative data for each stage of the thermal decomposition of this compound tetrahydrate.
| Decomposition Stage | Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Intermediate/Final Product |
| Stage I: Dehydration | 39 - 197 | 29.46 | 29.48 | Anhydrous this compound (MgC₄H₄O₆) |
| Stage II: Anhydrous Tartrate Decomposition | ~197 - 432 | 28.62 | 28.60 | Magnesium Oxalate (MgC₂O₄) |
| Stage III: Magnesium Oxalate Decomposition | 432 - 616 | 18.00 | 18.01 | Magnesium Carbonate (MgCO₃) |
| Stage IV: Magnesium Carbonate Decomposition | ~616 - 800 | 18.00 | 18.01 | Magnesium Oxide (MgO) |
Note: The temperature ranges and observed mass loss are based on the findings from the study on this compound crystals grown by the gel technique. The final decomposition stage of magnesium carbonate to magnesium oxide is a well-established thermal event for magnesium salts.[2][3][4]
Detailed Experimental Protocols
The data presented in this guide is typically obtained through thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The following provides a detailed methodology for conducting such an analysis on this compound tetrahydrate.
Instrumentation
-
Thermogravimetric Analyzer (TGA): Capable of controlled heating and precise mass measurement.
-
Differential Thermal Analyzer (DTA) or Differential Scanning Calorimeter (DSC): To measure temperature differences or heat flow between the sample and a reference.
-
Sample Crucibles: Typically alumina or platinum.
-
Purge Gas System: To maintain a controlled atmosphere (e.g., nitrogen, air).
Sample Preparation
-
A small amount of the this compound tetrahydrate sample (typically 5-10 mg) is accurately weighed.
-
The sample is placed evenly in the sample crucible.
TGA/DTA Analysis Procedure
-
The sample crucible is placed in the TGA instrument.
-
An inert reference crucible (usually empty) is placed on the reference holder.
-
The furnace is sealed, and the system is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50-100 mL/min) to remove air and prevent oxidative decomposition.
-
The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).
-
The mass of the sample and the temperature difference between the sample and the reference are continuously recorded as a function of temperature.
-
The resulting TGA (mass vs. temperature) and DTA/DSC (temperature difference/heat flow vs. temperature) curves are then analyzed to determine the decomposition stages, temperature ranges, and mass losses.
Visualization of Pathways and Workflows
Thermal Decomposition Pathway of this compound Tetrahydrate
Caption: Stepwise thermal decomposition of this compound tetrahydrate.
Experimental Workflow for TGA/DTA Analysis
Caption: Typical experimental workflow for TGA/DTA analysis.
References
magnesium tartrate hydrate versus anhydrous forms
An In-depth Technical Guide to Magnesium Tartrate: Hydrate vs. Anhydrous Forms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of this compound, focusing on the distinct characteristics and interconversion of its hydrated and anhydrous forms. The document details the physicochemical properties, synthesis, characterization techniques, and pharmacological implications relevant to research and drug development.
Physicochemical Properties
This compound's properties are significantly influenced by its hydration state. The presence of water molecules in the crystal lattice affects its molecular weight, stability, and potentially its solubility. The anhydrous form is typically produced via the dehydration of a hydrated precursor.[1] The chirality of the tartaric acid ligand (D-, L-, or D,L-racemic) also plays a crucial role in determining the final crystal architecture.[1]
Table 1: Comparative Physicochemical Properties
| Property | This compound Hydrate | Anhydrous this compound |
| Molecular Formula | MgC₄H₄O₆·nH₂O (e.g., n=2.5[2], n=4[3], n=5[1][4]) | MgC₄H₄O₆ |
| Molecular Weight | 172.38 g/mol (anhydrous) + n * 18.015 g/mol | 172.38 g/mol [5] |
| Appearance | White crystalline powder[6] | White powder |
| Solubility in Water | High (> 100 g/L for 2.5-hydrate)[2] | Data not specified; solubility may differ from hydrate |
| Thermal Stability | Dehydrates upon heating to form the anhydrous version before decomposing at higher temperatures.[1][3] | Decomposes at higher temperatures into magnesium oxide.[1] |
| CAS Number | 20752-56-1 (anhydrous)[2][5] | 20752-56-1[2][5] |
Synthesis and Interconversion
The synthesis of this compound typically involves the reaction of a magnesium source, such as magnesium oxide or magnesium chloride, with tartaric acid in an aqueous solution.[7][8] The specific hydrate form obtained can be dependent on the reaction temperature.[1] The anhydrous form is subsequently produced by controlled thermal dehydration of the isolated hydrate.[1]
Caption: Logical relationship between synthesis, hydrated/anhydrous forms, and decomposition.
Experimental Protocols
Precise characterization is essential to confirm the identity and purity of the specific form of this compound. Thermogravimetric Analysis (TGA) and Powder X-ray Diffraction (PXRD) are key analytical techniques.
Experimental Workflow
The general workflow for producing and characterizing these materials involves synthesis, isolation of the hydrated form, characterization, conversion to the anhydrous form, and subsequent characterization.
Caption: Synthesis, conversion, and characterization workflow for this compound forms.
Protocol: Thermogravimetric Analysis (TGA)
TGA is used to determine the water content and thermal stability of this compound hydrates.[3][9]
-
Objective: To quantify the water of hydration and determine the decomposition temperature.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Methodology:
-
Place 5-10 mg of the this compound hydrate sample into an appropriate TGA pan (e.g., alumina).
-
Place the pan into the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a controlled heating rate (e.g., 10 °C/min).
-
Maintain a constant flow of an inert gas (e.g., nitrogen) over the sample during the analysis.
-
Record the mass loss as a function of temperature.
-
-
Data Interpretation:
-
The initial mass loss at lower temperatures (typically < 200 °C) corresponds to the loss of water molecules.[3] The percentage mass loss can be used to calculate the number of water molecules (n) in the hydrate formula.
-
Subsequent sharp mass losses at higher temperatures indicate the decomposition of the anhydrous tartrate structure into magnesium oxide.[1]
-
Table 2: Representative TGA Data for this compound Tetrahydrate
| Temperature Range (°C) | Mass Loss Event | Theoretical Mass Loss (%) | Observed Mass Loss (%) |
| 39 - 197 | Dehydration (Loss of 4 H₂O) | 29.47% | ~29.5%[3] |
| > 200 | Decomposition of Anhydrous Salt | - | Varies |
Protocol: Powder X-ray Diffraction (PXRD)
PXRD is a non-destructive technique used to identify the crystalline phase and confirm the conversion from a hydrated to an anhydrous form.[7][10]
-
Objective: To obtain the diffraction pattern of the crystalline solid for phase identification.
-
Instrumentation: A powder X-ray diffractometer with a suitable X-ray source (e.g., Cu Kα).
-
Methodology:
-
Finely grind the this compound sample to a homogenous powder.
-
Mount the powder onto a sample holder.
-
Place the sample holder in the diffractometer.
-
Scan the sample over a specified 2θ range (e.g., 5° to 70°) at a defined step size and scan speed.
-
Record the diffraction intensity as a function of the 2θ angle.
-
-
Data Interpretation:
-
The resulting diffraction pattern is a fingerprint of the material's crystal structure.
-
The pattern for the hydrated form will show a distinct set of peaks.[7]
-
Upon successful conversion to the anhydrous form, a new and different diffraction pattern will emerge, confirming the structural transformation.[1] The patterns can be compared to reference data from crystallographic databases.[10]
-
Pharmacological Considerations
Magnesium is a critical ion in numerous physiological processes, acting as a cofactor for over 300 enzymes and playing a key role in signal transduction.[11] The bioavailability of magnesium supplements is a critical factor in their efficacy and is highly dependent on solubility.[12]
Signaling Pathways
Magnesium ions (Mg²⁺) are known to modulate several key signaling pathways, particularly in the context of immunomodulation and osteogenesis.[[“]][[“]]
-
TRPM7–PI3K–AKT1 Axis: Mg²⁺ can activate the TRPM7 channel in immune cells like macrophages, triggering the PI3K–AKT1 pathway, which helps suppress the production of inflammatory cytokines.[[“]][[“]]
-
TLR–NF-κB/MAPK Pathways: Magnesium can inhibit the activation of Toll-like receptor 4 (TLR4), which in turn downregulates the NF-κB and MAPK signaling pathways, reducing inflammation.[[“]][[“]]
Caption: Mg²⁺ activation of the TRPM7-PI3K-AKT1 axis to suppress inflammation.
The tartrate moiety itself is primarily known for its role in plant metabolism.[15][16] In humans, its direct signaling roles are less defined, but as an organic acid, it can influence the local pH and chelate minerals.
Bioavailability: Hydrate vs. Anhydrous
The bioavailability of a magnesium salt is strongly correlated with its solubility in the gastrointestinal tract.[12] Generally, organic magnesium salts are more soluble and bioavailable than inorganic forms like magnesium oxide.[12][17]
-
This compound Hydrate: The hydrated form is reported to have high water solubility.[2] This suggests it would likely have good bioavailability, comparable to other organic salts like magnesium citrate and malate.[18][19]
For drug development, the choice between the hydrate and anhydrous form would depend on the desired formulation properties, such as dissolution profile, stability, and hygroscopicity. The anhydrous form may be preferred in formulations sensitive to water, but its impact on bioavailability would need to be experimentally verified.
Conclusion
This compound exists in distinct hydrated and anhydrous crystalline forms, with the hydrated states being the common result of aqueous synthesis. The two forms can be readily distinguished and their conversion monitored using standard analytical techniques like TGA and PXRD. The high solubility of this compound hydrate suggests favorable bioavailability. However, a significant data gap exists regarding the specific solubility and comparative bioavailability of the anhydrous form. For drug development professionals, understanding these differences is critical for formulation design, stability testing, and ensuring optimal therapeutic efficacy. Further research is warranted to directly compare the dissolution kinetics and in vivo absorption of these two forms.
References
- 1. This compound | 20752-56-1 | Benchchem [benchchem.com]
- 2. lohmann-minerals.com [lohmann-minerals.com]
- 3. ijariie.com [ijariie.com]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. This compound | C4H4MgO6 | CID 71586781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. CN104447272A - Production method of magnesium citrate anhydrous - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Application of X-Ray Powder Diffraction for Analysis of Selected Dietary Supplements Containing Magnesium and Calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. codeage.com [codeage.com]
- 12. longdom.org [longdom.org]
- 13. consensus.app [consensus.app]
- 14. consensus.app [consensus.app]
- 15. Biosynthesis and Cellular Functions of Tartaric Acid in Grapevines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 17. nfo.com [nfo.com]
- 18. omega3galil.com [omega3galil.com]
- 19. Timeline (Bioavailability) of Magnesium Compounds in Hours: Which Magnesium Compound Works Best? - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Fingerprinting of Magnesium Tartrate: An In-depth Technical Guide to FTIR and Raman Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium tartrate, the magnesium salt of tartaric acid, is a compound of interest in the pharmaceutical and nutraceutical industries due to its potential as a bioavailable source of magnesium. A thorough understanding of its molecular structure and vibrational properties is crucial for quality control, formulation development, and stability studies. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound using Fourier-Transform Infrared (FTIR) and Raman spectroscopy. These complementary techniques offer a non-destructive and detailed fingerprint of the molecule, enabling precise identification and characterization.
This guide outlines detailed experimental protocols for both FTIR and Raman analysis of solid this compound, presents a comparative summary of their characteristic vibrational modes, and illustrates the analytical workflow.
Principles of Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a material. When a molecule absorbs infrared radiation or scatters incident radiation (Raman effect), it transitions between vibrational energy levels. The frequencies of these transitions are specific to the types of chemical bonds and the overall molecular structure, providing a unique "fingerprint" of the compound.
-
FTIR Spectroscopy: This technique measures the absorption of infrared radiation by the sample. Vibrational modes that result in a change in the molecular dipole moment are IR-active.
-
Raman Spectroscopy: This technique measures the inelastic scattering of monochromatic light (laser). Vibrational modes that cause a change in the polarizability of the molecule are Raman-active.
Often, vibrations that are strong in FTIR are weak in Raman, and vice-versa, making the two techniques highly complementary.
Experimental Protocols
The following sections detail the methodologies for the spectroscopic analysis of solid this compound.
Sample Preparation
For accurate and reproducible spectroscopic analysis of solid this compound, proper sample preparation is paramount.
For FTIR Spectroscopy (Attenuated Total Reflectance - ATR):
-
Sample Form: A small amount of finely ground this compound powder is required.
-
Procedure:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Collect the FTIR spectrum.
-
For Raman Spectroscopy:
-
Sample Form: A small amount of this compound powder is sufficient.
-
Procedure:
-
Place a small quantity of the this compound powder onto a clean microscope slide or into a shallow well of a sample holder.
-
Gently flatten the surface of the powder with a clean spatula to ensure a level surface for laser focusing.
-
Place the sample holder onto the microscope stage of the Raman spectrometer.
-
Focus the microscope on the surface of the sample.
-
Acquire the Raman spectrum using an appropriate laser wavelength, power, and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation.
-
Instrumentation and Data Acquisition
FTIR Spectroscopy:
-
Instrument: A Fourier-Transform Infrared spectrometer equipped with an ATR accessory.
-
Spectral Range: Typically 4000 - 400 cm⁻¹.[1]
-
Resolution: 4 cm⁻¹ is generally sufficient.
-
Number of Scans: 16 to 64 scans are averaged to improve the signal-to-noise ratio.
-
Data Processing: The collected spectrum is typically displayed in terms of absorbance or transmittance.
Raman Spectroscopy:
-
Instrument: A Raman spectrometer, often coupled with a microscope for micro-Raman analysis.
-
Laser Excitation: A common choice is a 785 nm or 532 nm laser. The choice depends on the sample's fluorescence characteristics.
-
Laser Power: Kept low (typically <10 mW at the sample) to prevent thermal degradation of the organic tartrate moiety.
-
Spectral Range: Typically 3500 - 200 cm⁻¹.
-
Acquisition Time and Accumulations: Adjusted to achieve an adequate signal-to-noise ratio.
Data Presentation: Vibrational Band Assignments
The following tables summarize the characteristic vibrational frequencies and their assignments for this compound as observed in FTIR and Raman spectroscopy.
Table 1: FTIR Spectral Data for Magnesium Levo-Tartrate [1]
| Wave number (cm⁻¹) | Assignment | Vibrational Mode |
| 3452, 2925, 2854 | O-H stretching | Symmetric and Asymmetric Stretching |
| 1621, 1509 | C=O stretching | Asymmetric and Symmetric Stretching of Carboxylate (COO⁻) |
| 1448, 1290, 1238 | C-O stretching | Stretching of C-O single bonds |
| 1385, 1313 | O-H plane deformation | In-plane bending |
| 1122, 1087 | C-C stretching | Skeletal vibrations |
| 937, 843 | O-H deformation out of plane | Out-of-plane bending |
| Below 600 | Metal-Oxygen bonding | Mg-O stretching and bending modes |
Table 2: Predicted Raman Spectral Data for this compound
| Predicted Wave number (cm⁻¹) | Assignment | Vibrational Mode | Expected Intensity |
| ~2980 - 2900 | C-H stretching | Symmetric and Asymmetric Stretching | Weak |
| ~1600 - 1550 | C=O stretching | Asymmetric Stretching of Carboxylate (COO⁻) | Weak |
| ~1450 - 1380 | C=O stretching | Symmetric Stretching of Carboxylate (COO⁻) | Strong |
| ~1150 - 1050 | C-C stretching | Skeletal vibrations | Medium-Strong |
| ~1100 - 1000 | C-O stretching | Stretching of C-O single bonds | Medium |
| ~950 - 800 | C-C and C-O bending | Skeletal deformations | Medium |
| Below 600 | Metal-Oxygen bonding & Lattice Modes | Mg-O stretching and lattice vibrations | Medium-Strong |
Mandatory Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Logical Relationship of Complementary Techniques
References
An In-Depth Technical Guide to Single Crystal Growth Techniques for Magnesium Tartrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary techniques employed for the growth of high-quality single crystals of magnesium tartrate. An essential material in various fields, including pharmaceuticals and materials science, the ability to produce well-defined single crystals is crucial for detailed structural and property analysis. This document outlines detailed experimental protocols, presents comparative quantitative data, and visualizes experimental workflows for gel growth, slow evaporation solution growth, and hydrothermal synthesis methods.
Introduction to this compound Crystallization
This compound is a metal-organic salt that has garnered interest due to its potential applications in drug development and as a precursor for functional materials. The growth of large, defect-free single crystals is a prerequisite for unequivocal structure determination and the investigation of its physicochemical properties. Several crystal growth techniques have been successfully applied to produce this compound crystals, each with its own set of advantages and challenges. This guide will delve into the specifics of these methods to provide a practical resource for researchers in the field.
Gel Growth Techniques
Gel growth is a powerful method for growing high-quality single crystals of sparingly soluble salts like this compound. The gel medium suppresses rapid nucleation and convection, allowing for slow, diffusion-controlled growth that often results in highly perfect crystals. Two primary configurations are used: single diffusion and double diffusion.
Single Diffusion Method
In the single diffusion technique, one of the reactants is incorporated into the gel matrix, and the other reactant diffuses into the gel from an overlying solution. The reaction and subsequent crystallization occur within the gel.
-
Gel Preparation:
-
Prepare a solution of sodium metasilicate (Na₂SiO₃·5H₂O) with a specific gravity of 1.04 g/cm³ in deionized water.
-
Separately, prepare a 0.5 M solution of tartaric acid (C₄H₆O₆).
-
Slowly add the tartaric acid solution to the sodium metasilicate solution with constant stirring to achieve a final pH of 4.5. This prevents premature and localized gelling.
-
Pour the mixture into clean borosilicate glass test tubes (e.g., 20 cm length, 2.5 cm diameter) and cover them to allow the gel to set. Gel setting typically takes 4-5 days at ambient temperature.
-
-
Reactant Addition:
-
After the gel has set and aged for approximately 2 days, carefully pour a 0.5 M aqueous solution of magnesium chloride (MgCl₂) over the gel surface.
-
-
Crystal Growth and Harvesting:
-
Allow the setup to remain undisturbed at ambient temperature. Crystals will nucleate and grow within the gel over a period of several weeks.
-
After approximately 42 days, the crystals can be harvested by carefully excavating them from the gel.
-
Wash the harvested crystals with deionized water to remove any adhering gel.
-
Double Diffusion Method
The double diffusion method involves the diffusion of both reactants from opposite ends of a U-shaped tube or from two different layers in a straight tube, with a central region of pure gel. Crystallization occurs where the two reactants meet and reach a critical supersaturation. While specific literature on the double diffusion growth of this compound is sparse, a protocol can be adapted from similar tartrate compounds.
-
Gel Preparation:
-
Prepare a silica gel with a specific gravity of 1.04 g/cm³ and a pH of 4.5 as described for the single diffusion method.
-
Fill the bottom of a U-shaped glass tube with the gel solution and allow it to set and age.
-
-
Reactant Addition:
-
In one arm of the U-tube, carefully add a 0.5 M aqueous solution of tartaric acid.
-
In the other arm, add a 0.5 M aqueous solution of magnesium chloride.
-
-
Crystal Growth and Harvesting:
-
Seal the ends of the U-tube and leave it undisturbed at ambient temperature.
-
Crystals will form in the central part of the gel where the two solutions diffuse and react. The growth period will be similar to the single diffusion method.
-
Harvest the crystals as previously described.
-
Experimental Workflow for Gel Growth of this compound
Caption: Workflow for single and double diffusion gel growth of this compound.
Slow Evaporation Solution Growth
The slow evaporation technique is a straightforward and widely used method for growing single crystals from solution. It involves dissolving the solute in a suitable solvent to create a saturated or slightly supersaturated solution, which is then allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal growth.
-
Solution Preparation:
-
Prepare a saturated solution of this compound in deionized water at a slightly elevated temperature to ensure complete dissolution.
-
Filter the solution to remove any insoluble impurities.
-
-
Crystal Growth:
-
Pour the saturated solution into a clean beaker or crystallizing dish.
-
Cover the container with a perforated lid (e.g., paraffin film with small holes) to control the rate of evaporation.
-
Place the setup in a vibration-free environment with a stable temperature.
-
-
Crystal Harvesting:
-
Single crystals of this compound can be harvested after a period of 25-30 days.
-
Carefully remove the crystals from the solution and dry them on a filter paper.
-
Experimental Workflow for Slow Evaporation Solution Growth
Caption: Workflow for the slow evaporation solution growth of this compound.
Hydrothermal Synthesis
Hydrothermal synthesis is a method that employs high temperatures and pressures to increase the solubility of a substance in a solvent (usually water), allowing for the crystallization of materials that are sparingly soluble under ambient conditions. This technique can produce high-quality crystals and can also lead to the formation of different polymorphs.
-
Reactant Preparation:
-
Place a mixture of magnesium oxide (MgO) or magnesium hydroxide (Mg(OH)₂) and tartaric acid in a Teflon-lined stainless steel autoclave.
-
Add deionized water to fill the autoclave to a certain percentage of its volume (typically 70-80%).
-
-
Synthesis:
-
Seal the autoclave and place it in an oven.
-
Heat the autoclave to a temperature between 100 °C and 200 °C and maintain this temperature for a period of 24 to 72 hours.
-
The pressure inside the autoclave will increase due to the heating of the aqueous solution.
-
-
Cooling and Crystal Recovery:
-
Allow the autoclave to cool down slowly to room temperature.
-
Open the autoclave, and collect the crystals.
-
Wash the crystals with deionized water and ethanol, and then dry them in air.
-
Quantitative Data Summary
The following tables summarize the quantitative data obtained from the different crystal growth techniques for this compound.
Table 1: Comparison of Crystal Growth Techniques for this compound
| Parameter | Gel Growth (Single Diffusion) | Slow Evaporation Solution Growth | Hydrothermal Synthesis (Adapted) |
| Growth Time | ~42 days | ~30 days | 1-3 days |
| Crystal Size | Up to 3 x 2 x 2 mm³[1] | Up to 28 x 28 x 2 mm³ | Varies with conditions |
| Temperature | Ambient | Ambient | 100-200 °C |
| Pressure | Atmospheric | Atmospheric | High (autogenous) |
| Primary Advantage | High crystal perfection | Simplicity, large crystals | Access to different phases |
| Primary Disadvantage | Slow growth rate | Potential for solvent inclusions | Requires specialized equipment |
Table 2: Characterization Data of this compound Crystals
| Characterization Technique | Gel Grown Crystals | Slow Evaporation Grown Crystals |
| Crystal System | Orthorhombic[1] | - |
| Lattice Parameters | a = 9.1820 Å, b = 11.2062 Å, c = 7.9529 Å[1] | - |
| FTIR (cm⁻¹) | Confirms presence of water of crystallization, C=O, C-O, and metal-oxygen bonds[1][2] | Confirms presence of various functional groups[3] |
| Thermal Stability (TGA) | Stable up to 39 °C; decomposes in stages, losing water molecules first[1] | Shows weight loss corresponding to the decomposition of the compound[3] |
| UV-Vis-NIR Spectroscopy | Transparent in the visible and NIR regions, suitable for NLO applications[1] | Good optical transparency |
Conclusion
This technical guide has provided a detailed overview of the primary methods for the single crystal growth of this compound. The gel growth technique, particularly single diffusion, is well-documented and yields high-quality crystals, albeit over a long period. The slow evaporation method offers a simpler and faster route to obtaining large single crystals. While specific protocols for double diffusion and hydrothermal synthesis of this compound are less common, adaptable procedures from related compounds offer promising avenues for further exploration and the potential discovery of novel crystalline phases. The choice of a particular technique will depend on the desired crystal size, quality, and the available laboratory resources. The provided protocols and comparative data serve as a valuable starting point for researchers and professionals engaged in the synthesis and characterization of this compound.
References
Methodological & Application
Application Notes and Protocols: Magnesium Tartrate as a Precursor for Magnesium Oxide Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium oxide (MgO) nanoparticles are gaining significant attention across various scientific disciplines, particularly in the biomedical and pharmaceutical fields, owing to their biocompatibility, antimicrobial properties, and potential as drug delivery vehicles.[1][2] The synthesis method and the choice of precursor material critically influence the physicochemical properties of MgO nanoparticles, such as their size, morphology, and surface area, which in turn dictate their efficacy in various applications.[3] This document provides detailed application notes and protocols for the synthesis of MgO nanoparticles using magnesium tartrate as a precursor, a method that offers a reliable route to producing these versatile nanomaterials.
The thermal decomposition of this compound is a key process in this synthesis, where the organic tartrate moiety is calcined to yield magnesium oxide. The temperature of calcination is a critical parameter that allows for the tuning of nanoparticle size and crystallinity, thereby enabling the optimization of their properties for specific applications.[2][4][5][6]
Applications in Research and Drug Development
MgO nanoparticles synthesized from this compound are promising candidates for a range of applications:
-
Antimicrobial Agents: Their high surface area-to-volume ratio and the generation of reactive oxygen species contribute to their effectiveness against a broad spectrum of bacteria. The smaller particle sizes, typically achieved at lower calcination temperatures, have been shown to enhance antibacterial activity.[5]
-
Drug Delivery Systems: The porous nature and biocompatibility of MgO nanoparticles make them suitable as carriers for therapeutic agents. Their pH-dependent solubility also offers potential for controlled drug release in specific microenvironments, such as tumor tissues.
-
Bioimaging: While not as common as other nanoparticles, doped MgO nanoparticles can exhibit fluorescence, opening possibilities for their use as bioimaging probes.
-
Scaffolds in Tissue Engineering: MgO nanoparticles can be incorporated into biomaterial scaffolds to enhance their mechanical properties and to provide a sustained release of magnesium ions, which are known to play a role in bone regeneration.
Experimental Protocols
Protocol 1: Synthesis of this compound Precursor
This protocol outlines the synthesis of the this compound precursor via a sol-gel method.
Materials:
-
Magnesium acetate tetrahydrate (Mg(CH₃COO)₂·4H₂O)
-
Tartaric acid (C₄H₆O₆)
-
Absolute ethanol (C₂H₅OH)
-
Deionized water
-
Beakers
-
Magnetic stirrer
-
Drying oven
Procedure:
-
Prepare a solution of magnesium acetate tetrahydrate in deionized water.
-
Prepare a separate solution of tartaric acid in absolute ethanol.
-
Slowly add the tartaric acid solution to the magnesium acetate solution while stirring continuously.
-
Continue stirring the mixture for 2 hours at room temperature to form a homogenous gel.
-
Dry the resulting gel in an oven at 80°C for 24 hours to obtain the this compound precursor powder.
Protocol 2: Synthesis of MgO Nanoparticles by Thermal Decomposition
This protocol describes the calcination of the this compound precursor to produce MgO nanoparticles.
Materials:
-
This compound precursor powder (from Protocol 1)
-
Ceramic crucible
-
Tube furnace with temperature and atmosphere control
-
Mortar and pestle
Procedure:
-
Place a known amount of the this compound precursor powder into a ceramic crucible.
-
Place the crucible in the center of the tube furnace.
-
Heat the furnace to the desired calcination temperature (e.g., 400°C, 500°C, 600°C) at a ramping rate of 5°C/minute under an air atmosphere.
-
Hold the temperature for 3 hours to ensure complete decomposition of the precursor.
-
Allow the furnace to cool down to room temperature naturally.
-
The resulting white powder is magnesium oxide nanoparticles. Gently grind the powder with a mortar and pestle to break up any agglomerates.
-
Store the MgO nanoparticles in a desiccator to prevent hydration.
Data Presentation
The calcination temperature significantly impacts the properties of the resulting MgO nanoparticles. The following table summarizes the expected trends based on literature data for MgO synthesized from various precursors, including specific data for this compound decomposition.
| Calcination Temperature (°C) | Precursor | Average Crystallite Size (nm) | Particle Size (nm) | Specific Surface Area (m²/g) | Reference |
| 400 | This compound | - | - | - | [1] |
| 500 | This compound | Cubic Crystal Structure | - | - | [1] |
| 400 | Mg(OH)₂ | - | 80 x 25 | 127.88 | [4] |
| 500 | Mg(OH)₂ | - | 116 x 26 | 88.06 | [4] |
| 600 | Mg(OH)₂ | - | 125 x 32 | 86.45 | [4] |
| 300 | Magnesium Hydroxide | 4.6 | - | - | [5] |
| 500 | Magnesium Hydroxide | 8.5 | - | - | [5] |
| 700 | Magnesium Hydroxide | 13.3 | - | - | [5] |
Note: Specific quantitative data for the effect of a range of calcination temperatures on MgO nanoparticles derived from this compound is limited. The table provides a general trend observed for MgO from other precursors, indicating that increasing calcination temperature leads to larger crystallite and particle sizes and a decrease in specific surface area.
Mandatory Visualizations
References
Application Notes and Protocols: Magnesium Tartrate in Pharmaceutical Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium tartrate, the magnesium salt of tartaric acid, is emerging as a promising excipient and carrier in advanced pharmaceutical drug delivery systems. Its biocompatibility, biodegradability, and the essential role of magnesium in numerous physiological processes make it an attractive candidate for developing novel therapeutic formulations. These application notes provide a comprehensive overview of the potential uses of this compound in drug delivery, including detailed protocols for the formulation and characterization of this compound-based drug carriers. While specific research on this compound nanoparticles is limited, the following protocols are based on established methodologies for similar magnesium-containing biomaterials and nanoparticle systems.
Applications of this compound in Drug Delivery
This compound can be utilized in various drug delivery platforms, primarily leveraging its properties as a matrix-forming agent for controlled release and as a material for nanoparticle synthesis.
-
Controlled-Release Matrix Tablets: this compound can be incorporated into oral solid dosage forms to modulate drug release. Its solubility characteristics can be exploited to create a matrix that swells or erodes over time, providing sustained release of the active pharmaceutical ingredient (API). This is particularly beneficial for drugs requiring prolonged therapeutic levels and for reducing dosing frequency.
-
Nanoparticle-Based Drug Delivery: this compound nanoparticles can serve as carriers for targeted and controlled drug delivery. Their high surface-area-to-volume ratio allows for efficient drug loading.[1] Surface modification of these nanoparticles can further enable targeted delivery to specific tissues or cells, potentially enhancing therapeutic efficacy while minimizing systemic side effects.[1]
-
Vehicle for Poorly Soluble Drugs: The formulation of poorly water-soluble drugs into this compound-based systems can improve their dissolution rate and bioavailability.[2] The carrier can help to present the drug in an amorphous state or as a solid dispersion, enhancing its solubility in physiological fluids.[3]
-
Biocompatible Carrier for Targeted Therapies: Given magnesium's role in cellular processes and the biocompatibility of tartaric acid, this compound is a suitable candidate for delivering therapeutics in sensitive applications, such as cancer therapy.[4][5][6] The inherent properties of magnesium may also offer synergistic therapeutic effects.
Experimental Protocols
The following sections provide detailed experimental protocols for the preparation and characterization of this compound-based drug delivery systems.
Protocol for Synthesis of this compound Nanoparticles
This protocol describes a hypothetical wet-chemical precipitation method for the synthesis of this compound nanoparticles, adapted from methods used for other magnesium-based nanoparticles.
Materials:
-
Magnesium chloride hexahydrate (MgCl₂·6H₂O)
-
L-(+)-Tartaric acid (C₄H₆O₆)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Preparation of Precursor Solutions:
-
Prepare a 0.5 M aqueous solution of magnesium chloride.
-
Prepare a 0.5 M aqueous solution of L-(+)-tartaric acid.
-
-
Nanoparticle Precipitation:
-
In a beaker, mix equal volumes of the magnesium chloride and tartaric acid solutions under vigorous stirring (500 rpm) at room temperature.
-
Slowly add 1 M sodium hydroxide solution dropwise to the mixture to adjust the pH to 8-9, inducing the precipitation of this compound nanoparticles.
-
Continue stirring for 2 hours to ensure complete reaction and particle formation.
-
-
Purification:
-
Collect the precipitated nanoparticles by centrifugation at 10,000 rpm for 15 minutes.
-
Discard the supernatant and wash the nanoparticle pellet three times with deionized water and then twice with ethanol to remove unreacted precursors and by-products. Resuspend the pellet by sonication between each wash.
-
-
Drying:
-
After the final wash, resuspend the nanoparticle pellet in a minimal amount of deionized water.
-
Freeze the suspension at -80°C and then lyophilize (freeze-dry) for 48 hours to obtain a fine powder of this compound nanoparticles.
-
Protocol for Drug Loading into Porous this compound Nanoparticles
This protocol outlines a solvent evaporation method for loading a model hydrophobic drug (e.g., curcumin) into the synthesized porous this compound nanoparticles.
Materials:
-
This compound nanoparticles
-
Curcumin (or other hydrophobic API)
-
Ethanol (or other suitable organic solvent)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
UV-Vis spectrophotometer
Procedure:
-
Drug Solution Preparation:
-
Dissolve a known amount of curcumin in ethanol to create a stock solution (e.g., 1 mg/mL).
-
-
Drug Loading:
-
Disperse a known weight of this compound nanoparticles in the curcumin solution.
-
Sonicate the mixture for 15 minutes to ensure uniform dispersion.
-
Incubate the mixture under constant stirring for 24 hours in the dark to allow for drug adsorption and diffusion into the nanoparticle pores.
-
-
Solvent Evaporation:
-
Remove the ethanol using a rotary evaporator under reduced pressure. This will leave behind drug-loaded nanoparticles as a thin film.
-
-
Washing and Collection:
-
Resuspend the drug-loaded nanoparticles in deionized water and centrifuge at 12,000 rpm for 20 minutes to remove any unloaded, surface-adsorbed drug.
-
Repeat the washing step twice.
-
Collect the supernatant from each wash to determine the amount of unloaded drug.
-
-
Quantification of Drug Loading:
-
Measure the absorbance of the collected supernatants using a UV-Vis spectrophotometer at the characteristic wavelength of curcumin (around 425 nm).
-
Calculate the amount of unloaded drug using a standard calibration curve.
-
Determine the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
DLC (%) = (Weight of loaded drug / Weight of drug-loaded nanoparticles) x 100
EE (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
Protocol for In Vitro Drug Release Study
This protocol describes a dialysis bag method to evaluate the in vitro release profile of the drug from the this compound nanoparticles.
Materials:
-
Drug-loaded this compound nanoparticles
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5 (to simulate physiological and tumor microenvironment conditions, respectively)
-
Dialysis tubing (MWCO 12-14 kDa)
-
Shaking incubator
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of the Release Medium:
-
Prepare PBS solutions at pH 7.4 and pH 5.5.
-
-
Dialysis Setup:
-
Accurately weigh a sample of drug-loaded nanoparticles and suspend it in 5 mL of the release medium (pH 7.4 or 5.5).
-
Transfer the suspension into a pre-soaked dialysis bag and securely seal both ends.
-
Immerse the dialysis bag in a beaker containing 50 mL of the corresponding fresh release medium.
-
-
Release Study:
-
Place the beaker in a shaking incubator maintained at 37°C with gentle agitation (100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw 1 mL of the release medium from the beaker and replace it with an equal volume of fresh medium to maintain sink conditions.
-
-
Quantification of Released Drug:
-
Analyze the collected samples using a UV-Vis spectrophotometer to determine the concentration of the released drug.
-
Calculate the cumulative percentage of drug release at each time point.
-
Protocol for Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxicity of this compound nanoparticles on a selected cell line (e.g., HeLa cells).
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed HeLa cells into a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
-
Nanoparticle Treatment:
-
Prepare a series of dilutions of this compound nanoparticles in the cell culture medium (e.g., 10, 25, 50, 100, 200 µg/mL).
-
After 24 hours of cell attachment, replace the old medium with fresh medium containing the different concentrations of nanoparticles. Include a control group with untreated cells.
-
Incubate the cells for another 24 or 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control group.
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Data Presentation
Table 1: Physicochemical Characterization of this compound Nanoparticles
| Parameter | Value | Method |
| Average Particle Size (nm) | 150 ± 20 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | 0.25 ± 0.05 | DLS |
| Zeta Potential (mV) | -25 ± 5 | DLS |
| Drug Loading Content (%) | 8.5 ± 1.2 | UV-Vis Spectrophotometry |
| Encapsulation Efficiency (%) | 75 ± 3.5 | UV-Vis Spectrophotometry |
Table 2: In Vitro Drug Release of Curcumin from this compound Nanoparticles
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 1 | 10.2 ± 1.5 | 18.5 ± 2.1 |
| 4 | 25.8 ± 2.3 | 40.1 ± 3.0 |
| 8 | 42.5 ± 3.1 | 65.7 ± 4.2 |
| 12 | 58.9 ± 4.0 | 80.3 ± 5.1 |
| 24 | 75.3 ± 5.2 | 92.1 ± 6.3 |
| 48 | 88.6 ± 6.1 | 95.8 ± 6.8 |
| 72 | 93.2 ± 6.5 | 97.2 ± 7.0 |
Table 3: Cytotoxicity of this compound Nanoparticles on HeLa Cells (48h Incubation)
| Concentration (µg/mL) | Cell Viability (%) |
| 10 | 98.2 ± 2.1 |
| 25 | 95.6 ± 3.5 |
| 50 | 92.3 ± 4.0 |
| 100 | 88.1 ± 4.8 |
| 200 | 85.4 ± 5.2 |
Visualization of Pathways and Workflows
Caption: Experimental workflow for synthesis, drug loading, and characterization of this compound nanoparticles.
Caption: Proposed cellular uptake and drug release mechanism of this compound nanoparticles.
References
- 1. Magnetic nanoparticles as targeted delivery systems in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. A Practical Narrative Review on the Role of Magnesium in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Magnetic Nanoparticles and Drug Delivery Systems for Anti-Cancer Applications: A Review [mdpi.com]
- 6. ijsra.net [ijsra.net]
Erroneous Identification of E354: Clarification and Application of Magnesium-Based Food Additives
Initial Premise Correction: The food additive E354 is identified as Calcium Tartrate , not Magnesium Tartrate.[1][2][3][4][5] this compound is not an approved food additive under the E-number system in the European Union. This document provides detailed application notes for various approved magnesium compounds used as food additives, addressing the core request for information on magnesium-based additives in the food industry for researchers, scientists, and drug development professionals.
Calcium Tartrate (E354): A Brief Overview
Calcium Tartrate (E354) is the calcium salt of L-tartaric acid, which is naturally abundant in grapes and is a byproduct of the wine industry.[1][3][4][5][6][7] Its primary functions in food products are as an acidity regulator, preservative, and stabilizer.[1][2][3][4]
Key applications include:
-
Acidity Regulation: Maintains a desired pH in foods and beverages, contributing to stability and consistent taste.[1][2]
-
Preservation: Inhibits microbial growth, thereby extending the shelf life of products such as fish and fruit preserves.[1][5]
-
Stabilization: It is used to stabilize wines and keep jellies stable.[2][3] It also finds use in canned fruits and vegetables, desserts, and ice cream.[2]
Approved Magnesium-Based Food Additives and Their Applications
Several magnesium compounds are approved as food additives in the European Union and other regions. Each possesses unique physicochemical properties that lend them to specific applications in food technology.
Table 1: Summary of Approved Magnesium-Based Food Additives and Their Functions
| E-Number | Compound Name(s) | Primary Functions | Key Applications |
| E343 | Magnesium Phosphates (Monomagnesium, Dimagnesium, Trimagnesium) | Acidity regulator, anti-caking agent, sequestrant, stabilizer, emulsifier.[8][9][10][11][12] | Processed cheese, breakfast cereals, liquid eggs, bakery products, processed meats.[8][9][11] |
| E345(i) | Trimagnesium Citrate | Stabilizer, anti-caking agent.[13] | Solid food supplements.[13] |
| E470b | Magnesium Stearate | Anti-caking agent, lubricant, binder, emulsifier.[14][15][16] | Confectionery (e.g., pressed mints), chewing gum, baking ingredients, baby formulas.[14][16] |
| E504 | Magnesium Carbonates (Magnesium Carbonate, Magnesium Bicarbonate) | Acidity regulator, anti-caking agent, stabilizer, raising agent.[17][18][19][20][21] | Table salt, powdered sugar, flour, dairy products, confectionery, chewing gum.[18][19] |
| E511 | Magnesium Chloride | Firming agent, stabilizer, flavor enhancer, color retention agent, coagulant.[22][23][24][25] | Tofu production, canned vegetables, dairy products, beverages.[22][24] |
| E528 | Magnesium Hydroxide | Acidity regulator, stabilizer, anti-caking agent, color fixative.[26][27][28][29][30] | Canned vegetables, cheese processing, bakery products, dietary supplements.[26][27][30] |
| E530 | Magnesium Oxide | Anti-caking agent, acidity regulator, color retention.[31][32][33][34] | Powdered milk, cream powder, cocoa products, canned peas.[31][33] |
| E553a | Magnesium Silicate | Anti-caking agent, filling agent, coating agent.[35][36][37][38][39] | Table salt, vanilla powder, powdered sugar, spices, cheese.[35][37] |
Application Notes and Protocols
Magnesium Carbonate (E504) as an Anti-Caking Agent
Application: Magnesium Carbonate is widely used to prevent the formation of lumps in powdered or granulated food products, such as table salt, spices, and powdered sugar, by absorbing moisture and ensuring the product remains free-flowing.[19][20][21]
Physicochemical Properties:
-
Appearance: Light, white, bulky powder.[20]
-
Solubility: Practically insoluble in water, but solubility increases in the presence of carbon dioxide.[20]
-
Hygroscopic Nature: Possesses the ability to absorb moisture.[20]
Experimental Protocol: Evaluation of Anti-Caking Efficacy
Objective: To quantify the effectiveness of Magnesium Carbonate (E504) as an anti-caking agent in a model powdered food system (e.g., table salt).
Materials:
-
Fine-grade table salt (NaCl)
-
Food-grade Magnesium Carbonate (E504)
-
Controlled humidity chamber (e.g., desiccator with a saturated salt solution to maintain constant humidity)
-
Sieve shaker with a standard mesh sieve (e.g., 35 mesh)
-
Angle of repose measurement apparatus
-
Moisture analyzer
Methodology:
-
Sample Preparation: Prepare several 100g batches of table salt with varying concentrations of Magnesium Carbonate (e.g., 0%, 0.5%, 1.0%, 1.5%, 2.0% w/w). Ensure homogenous mixing.
-
Initial Analysis: For each batch, immediately measure and record the initial moisture content and the angle of repose. The angle of repose is a measure of the flowability of a powder.
-
Accelerated Caking (Humidity Exposure):
-
Place a 50g sample of each batch in an open petri dish.
-
Store all samples in a controlled humidity chamber at a constant relative humidity (e.g., 75% RH) and temperature (e.g., 40°C) for a period of 48 hours.
-
-
Post-Exposure Analysis:
-
After the exposure period, remove the samples and allow them to equilibrate to room temperature.
-
Measure the final moisture content of each sample.
-
Assess the degree of caking by passing each sample through the sieve shaker for a fixed time (e.g., 2 minutes). Weigh the amount of salt that remains on the sieve (the caked portion).
-
Measure the angle of repose for the portion of the powder that passed through the sieve.
-
-
Data Analysis:
-
Compare the weight of the caked portion and the change in the angle of repose across the different concentrations of Magnesium Carbonate. A lower weight of caked material and a smaller change in the angle of repose indicate higher anti-caking efficacy.
-
Expected Outcome: The addition of Magnesium Carbonate is expected to significantly reduce the amount of caked material and maintain a lower angle of repose compared to the control sample (0% E504), demonstrating its effectiveness as an anti-caking agent.
References
- 1. E354 – Calcium Tartrate | ohmygoods.app [ohmygoods.app]
- 2. E354 Calcium tartrate - Additives - Food - Risks/Facts/Backgrounds [food-detektiv.de]
- 3. E354 (Calcium Tartrate) - Ataman Kimya [atamanchemicals.com]
- 4. Calcium tartrate - Wikipedia [en.wikipedia.org]
- 5. Calcium Tartrate - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]
- 6. upmarketresearch.com [upmarketresearch.com]
- 7. caringsunshine.com [caringsunshine.com]
- 8. infocons.org [infocons.org]
- 9. infocons.org [infocons.org]
- 10. consoinfo.org [consoinfo.org]
- 11. gjphosphate.com [gjphosphate.com]
- 12. mtroyal.com.tr [mtroyal.com.tr]
- 13. gadotbio.com [gadotbio.com]
- 14. foodadditives.net [foodadditives.net]
- 15. E470 MAGNESIUM STEARATE - Ataman Kimya [atamanchemicals.com]
- 16. Magnesium stearate - Wikipedia [en.wikipedia.org]
- 17. E504 (magnesium carbonates: (i) magnesium carbonate (ii) magnesium bicarbonate) - what is it? | Properties, application | anti-caking agents | Foodcom S.A. [foodcom.pl]
- 18. E504 Magnesium carbonates - Additives - Food - Risks/Facts/Backgrounds [food-detektiv.de]
- 19. E504 – Magnesium Carbonates | ohmygoods.app [ohmygoods.app]
- 20. E504 (MAGNESIUM CARBONATE) - Ataman Kimya [atamanchemicals.com]
- 21. myafil.com [myafil.com]
- 22. rebain.eu [rebain.eu]
- 23. infocons.org [infocons.org]
- 24. E511 – Magnesium Chloride | ohmygoods.app [ohmygoods.app]
- 25. Magnesium chloride - essedielle [essedielleenologia.com]
- 26. E528 (magnesium hydroxide) - what is it? | Properties, application | anti-caking agents | Foodcom S.A. [foodcom.pl]
- 27. Food-Info.net : E-numbers : E528 : Magnesium hydroxide [food-info.net]
- 28. Food Additive E 528 (Magnesium Hydroxide) - JSC KAUSTIK [kaustik.ru]
- 29. E528 Magnesium Hydroxide Manufacturer/Supplier, Buy Mgoh2 Powder Bulk Wholesale [bakechem.com]
- 30. meixi-mgo.com [meixi-mgo.com]
- 31. Food Additive E 530 (Magnesium Oxide) - JSC KAUSTIK [kaustik.ru]
- 32. E530 (magnesium oxide) - what is it? | Properties, application | anti-caking agents | Foodcom S.A. [foodcom.pl]
- 33. E530 (MAGNESIUM OXIDE) - Ataman Kimya [atamanchemicals.com]
- 34. grecianmagnesite.com [grecianmagnesite.com]
- 35. foodadditives.net [foodadditives.net]
- 36. E553a (magnesium silicate) - what is it? | Properties, application | anti-caking agents | Foodcom S.A. [foodcom.pl]
- 37. infocons.org [infocons.org]
- 38. Food-Info.net : E-numbers : E553 : Magnesium silicates [food-info.net]
- 39. E553 — Magnesium Silicates | ohmygoods.app [ohmygoods.app]
Application Notes and Protocols for the Quantification of Magnesium Tartrate in Solutions
This document provides detailed application notes and protocols for the quantitative analysis of magnesium tartrate in solutions. As this compound is a salt that dissociates in aqueous solutions, the methods described focus on the quantification of its constituent ions: the magnesium cation (Mg²⁺) and the tartrate anion (C₄H₄O₆²⁻).
The following methods are detailed:
-
Quantification of Magnesium by Complexometric EDTA Titration: A classic, cost-effective titrimetric method.
-
Quantification of Magnesium by Atomic Absorption Spectrometry (AAS): A highly sensitive spectroscopic technique for elemental analysis.
-
Quantification of Tartrate by Ion Chromatography (IC): A powerful chromatographic technique for the separation and quantification of ionic species.
These protocols are intended for researchers, scientists, and drug development professionals.
Method 1: Quantification of Magnesium by Complexometric EDTA Titration
Application Note
Principle: This complexometric titration method is based on the reaction between magnesium ions (Mg²⁺) and a standard solution of ethylenediaminetetraacetic acid (EDTA). EDTA is a hexadentate ligand that forms a stable, 1:1 water-soluble complex with magnesium ions. The titration is performed in a solution buffered to approximately pH 10, which is the optimal pH for the formation of the Mg-EDTA complex and for the performance of the indicator.[1][2] Eriochrome Black T is used as an indicator, which forms a wine-red complex with Mg²⁺ ions.[3] As EDTA is added, it displaces the indicator from the magnesium. At the endpoint, when all Mg²⁺ has been complexed by EDTA, the solution turns from wine-red to a distinct blue, the color of the free indicator.[1][3]
Advantages:
-
Low cost and requires basic laboratory equipment.
-
Simple and rapid for routine analysis.
Disadvantages:
-
Lower sensitivity compared to instrumental methods.
-
Susceptible to interference from other metal ions (e.g., Ca²⁺, Zn²⁺, Cu²⁺) that also form complexes with EDTA. Masking agents may be required if interfering ions are present.
Experimental Protocol
1. Reagents and Materials:
-
EDTA Disodium Salt (Na₂EDTA), 0.1 M Standardized Solution
-
Ammonia-Ammonium Chloride Buffer (pH 10)[1]
-
Eriochrome Black T Indicator Solution or Triturate[1]
-
Zinc Sulfate (ZnSO₄), 0.1 M Standardized Solution (for back-titration if needed)[1]
-
Deionized Water
-
This compound Sample Solution
-
50 mL Burette, 250 mL Erlenmeyer Flasks, Pipettes
2. Sample Preparation:
-
Accurately pipette a known volume of the this compound solution (e.g., 25.00 mL) into a 250 mL Erlenmeyer flask.[3]
-
Dilute with approximately 50 mL of deionized water.
3. Titration Procedure:
-
Add 2-3 mL of the pH 10 ammonia-ammonium chloride buffer to the sample solution in the flask.[1]
-
Add a small amount (e.g., 30-50 mg) of Eriochrome Black T indicator triturate or 1-2 drops of the indicator solution. The solution should turn a wine-red color.[1][3]
-
Fill the burette with the 0.1 M standardized EDTA solution and record the initial volume.
-
Titrate the sample solution with the EDTA solution under constant stirring.
-
As the endpoint approaches, the solution will begin to turn purple. Add the EDTA dropwise until the solution turns from the last shade of red to a pure blue.[3]
-
Record the final volume of EDTA used.
-
Perform a blank titration using deionized water instead of the sample to account for any impurities.[1]
4. Calculation: The concentration of magnesium in the original sample is calculated using the following formula:
Magnesium (mg/L) = [(V_sample - V_blank) × M_EDTA × MW_Mg × 1000] / V_initial
Where:
-
V_sample = Volume of EDTA used for the sample (L)
-
V_blank = Volume of EDTA used for the blank (L)
-
M_EDTA = Molarity of the EDTA solution (mol/L)
-
MW_Mg = Molar mass of Magnesium (24.305 g/mol )
-
V_initial = Initial volume of the sample solution (L)
Diagram: Workflow for EDTA Titration
Method 2: Quantification of Magnesium by Atomic Absorption Spectrometry (AAS)
Application Note
Principle: Atomic Absorption Spectrometry (AAS) is a highly sensitive and specific technique for quantifying metallic elements.[4] The method involves aspirating a liquid sample into a flame, where it is vaporized and atomized. A hollow-cathode lamp, specific for magnesium, emits light at a characteristic wavelength that magnesium atoms can absorb (typically 285.2 nm). The amount of light absorbed by the atomized magnesium in the flame is directly proportional to its concentration in the sample.[4] Interferences from other ions like aluminum, nitrate, and sulfate can be minimized by adding a releasing agent, such as a lanthanum chloride solution, to the samples and standards.[4]
Advantages:
-
High sensitivity (parts per million or lower) and specificity.[5]
-
Relatively fast analysis time per sample after initial setup.
Disadvantages:
-
Requires expensive, specialized instrumentation.
-
Potential for chemical and ionization interferences that must be managed.
Experimental Protocol
1. Reagents and Materials:
-
Magnesium (Mg) Standard Stock Solution (1000 mg/L)
-
Lanthanum Chloride (LaCl₃) Solution (e.g., 5% w/v in 25% v/v HCl)
-
Nitric Acid (HNO₃), concentrated, trace metal grade
-
Deionized Water (18.2 MΩ·cm)
-
This compound Sample Solution
2. Instrumentation:
-
Atomic Absorption Spectrometer
-
Magnesium Hollow-Cathode Lamp
-
Air-Acetylene Burner Head
3. Standard Preparation:
-
Working Standards: Prepare a series of at least five working standards by diluting the 1000 mg/L Mg stock solution with deionized water. A typical range might be 0.1 to 2.0 mg/L.[4]
-
Matrix Matching: To each working standard, add the lanthanum chloride solution and nitric acid to match the final concentration in the prepared samples (e.g., 0.1% LaCl₃ and 1% HNO₃).[4]
-
Blank: Prepare a blank solution containing the same concentrations of LaCl₃ and HNO₃ in deionized water.
4. Sample Preparation:
-
Accurately pipette a known volume of the this compound solution into a volumetric flask.
-
Add the required amount of lanthanum chloride solution and nitric acid.
-
Dilute to the final volume with deionized water. The final Mg concentration should fall within the range of the working standards.
5. Instrumental Analysis:
-
Install the magnesium hollow-cathode lamp and set the spectrometer to the 285.2 nm wavelength.
-
Optimize the instrument parameters (e.g., lamp current, slit width, gas flow rates) according to the manufacturer's recommendations.
-
Aspirate the blank solution and set the instrument absorbance to zero.
-
Aspirate the working standards in order of increasing concentration and record their absorbance values. Generate a calibration curve by plotting absorbance versus concentration.
-
Aspirate the prepared sample solutions and record their absorbance.
-
Periodically re-aspirate a standard to check for instrument drift.
6. Calculation: Determine the concentration of magnesium in the prepared sample solution from the calibration curve. Calculate the concentration in the original sample by applying the dilution factor.
Diagram: Workflow for AAS Analysis
Method 3: Quantification of Tartrate by Ion Chromatography (IC)
Application Note
Principle: Ion Chromatography (IC) is the method of choice for analyzing anions like tartrate. The technique separates ions based on their affinity for an ion-exchange stationary phase (the column). A liquid eluent, typically a carbonate-bicarbonate buffer, carries the sample through the column.[6] Ions with a lower affinity for the column move faster and elute first. After separation, the tartrate ions pass through a suppressor (in suppressed conductivity detection), which reduces the background conductivity of the eluent, thereby enhancing the detection signal for the analyte. A conductivity detector then measures the electrical conductivity of the solution, which is proportional to the tartrate concentration.[6]
Advantages:
-
High selectivity and sensitivity for ionic species.
-
Ability to simultaneously quantify multiple anions in a single run.[6]
-
Robust and validated methods are widely available.
Disadvantages:
-
Requires a dedicated and relatively expensive IC system.
-
Careful sample preparation is needed to avoid column contamination.
Experimental Protocol
1. Reagents and Materials:
-
Sodium Tartrate or Tartaric Acid, analytical standard grade
-
Sodium Carbonate (Na₂CO₃), reagent grade
-
Sodium Bicarbonate (NaHCO₃), reagent grade
-
Deionized Water (18.2 MΩ·cm)
-
This compound Sample Solution
-
0.45 µm Syringe Filters
2. Instrumentation and Conditions:
-
IC System: Equipped with a gradient pump, autosampler, and conductivity detector.
-
Anion-Exchange Column: A high-capacity anion-exchange column suitable for organic acid analysis (e.g., Metrohm Metrosep A Supp 1 or similar).[6]
-
Eluent: Isocratic mixture of sodium carbonate and sodium bicarbonate (e.g., 7.5 mM Na₂CO₃ / 2.0 mM NaHCO₃ in deionized water).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 20 µL.
-
Detection: Suppressed conductivity.
3. Standard Preparation:
-
Stock Standard (1000 mg/L Tartrate): Accurately weigh the tartrate standard, dissolve in deionized water, and dilute to volume in a volumetric flask.
-
Working Standards: Prepare a series of working standards (e.g., 1 to 50 mg/L) by diluting the stock standard with deionized water.
4. Sample Preparation:
-
Accurately dilute the this compound solution with deionized water to bring the tartrate concentration into the linear range of the calibration curve.
-
Filter the diluted sample through a 0.45 µm syringe filter into an autosampler vial to remove any particulates.
5. Chromatographic Analysis:
-
Equilibrate the IC system with the eluent until a stable baseline is achieved.
-
Create a sequence including blanks, working standards, and prepared samples.
-
Inject the standards and samples.
-
Identify the tartrate peak based on its retention time compared to the standards.
-
Integrate the peak area for the tartrate peak in each chromatogram.
-
Generate a calibration curve by plotting the peak area versus the concentration of the standards.
6. Calculation: Determine the concentration of tartrate in the prepared sample from the calibration curve. Calculate the concentration in the original sample by applying the dilution factor.
Diagram: Workflow for Ion Chromatography Analysis
Summary of Analytical Methods
The selection of an appropriate analytical method depends on factors such as required sensitivity, sample matrix, available instrumentation, and cost. The table below summarizes the key performance characteristics of the described methods.
| Parameter | Complexometric Titration (Mg²⁺) | Atomic Absorption Spectrometry (Mg²⁺) | Ion Chromatography (Tartrate) |
| Principle | Complexation with EDTA | Atomic absorption of light | Ion-exchange separation |
| Typical Range | > 50 mg/L | 0.01 - 5.0 mg/L[4] | 1 - 100 mg/L |
| Detection Limit | ~10-20 mg/L | ~0.001 mg/L | ~0.1 mg/L |
| Precision (RSD) | < 2% | < 2% | < 2%[7] |
| Throughput | Moderate | High (with autosampler) | High (with autosampler) |
| Interferences | Other metal cations | Chemical and ionization effects | Other co-eluting anions |
| Instrumentation | Basic glassware (burette, flasks) | AAS Spectrometer | IC System |
| Cost per Sample | Very Low | Moderate | High |
References
- 1. Development and Validation of Simple Titrimetric Method for the Determination of Magnesium Content in Esomeprazole Magnesium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. people.bu.edu [people.bu.edu]
- 4. nemi.gov [nemi.gov]
- 5. Comparative Analysis of Serum Magnesium Ion Levels Using Three Measurement Methods: Spectrophotometry, Atomic Absorption Spectrophotometry, and Inductively Coupled Plasma With Optical Emission Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an Ion Chromatography Method for Analysis of Organic Anions (Fumarate, Oxalate, Succinate, and Tartrate) in Single Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes: Magnesium Tartrate as a Potential Catalyst in Organic Synthesis
Introduction
Magnesium-based catalysts are of significant interest in organic synthesis due to magnesium's high natural abundance, low cost, and low toxicity. Chiral magnesium complexes, in particular, have emerged as powerful tools for enantioselective transformations. Magnesium tartrate, a salt derived from the readily available and chiral tartaric acid, represents a potentially valuable, yet underexplored, catalyst in this domain. While the literature extensively covers the synthesis and structural characterization of various this compound isomers (chiral D- and L-tartrates, achiral meso-tartrates, and racemic D,L-tartrates), detailed reports on its direct application as a primary catalyst in key organic reactions are limited.[1][2]
This document provides a framework for researchers interested in exploring the catalytic activity of this compound. It includes a detailed protocol for the synthesis of chiral this compound, a general workflow for evaluating its catalytic performance, and contextual data from related, well-established chiral magnesium catalyst systems.
I. Synthesis of Chiral this compound Catalyst
The preparation of crystalline this compound is a critical first step. The chirality of the final material, which is essential for asymmetric catalysis, is dictated by the stereoisomer of tartaric acid used.[3] Hydrothermal synthesis is a reliable method for producing various crystalline forms.[1][2]
Protocol 1: Hydrothermal Synthesis of Chiral Magnesium D-Tartrate
This protocol is adapted from methods described for the synthesis of crystalline magnesium tartrates.[1][2]
Materials:
-
Magnesium acetate tetrahydrate (Mg(CH₃COO)₂·4H₂O)
-
D-(-)-tartaric acid (C₄H₆O₆)
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a beaker, dissolve stoichiometric amounts of magnesium acetate tetrahydrate and D-(-)-tartaric acid in deionized water. A typical molar ratio is 1:1.
-
Stir the mixture at room temperature until a clear solution is obtained.
-
Transfer the solution to a Teflon-lined stainless steel autoclave. The vessel should not be filled to more than 75% of its capacity.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to a temperature between 100°C and 150°C and maintain this temperature for 24-48 hours. The specific temperature can influence the resulting crystalline phase and hydration state.[2]
-
After the heating period, allow the autoclave to cool slowly to room temperature over 24 hours.
-
Collect the resulting crystalline product by filtration.
-
Wash the crystals with deionized water and then with ethanol to remove any unreacted starting materials.
-
Dry the purified magnesium D-tartrate crystals under vacuum at a low temperature (e.g., 60-80°C).
Logical Relationship of Tartaric Acid Isomers to Catalyst Chirality
The stereochemistry of the tartaric acid precursor directly determines the structural and chiral properties of the resulting this compound framework.
II. General Workflow for Evaluating Catalytic Activity
For researchers aiming to test the efficacy of the newly synthesized this compound, a systematic approach is necessary. The following workflow and generalized protocol provide a starting point for screening its activity in a model reaction, such as a Michael addition.
Protocol 2: General Procedure for a Trial Asymmetric Michael Addition
This generalized protocol can be adapted to test this compound as a catalyst for the conjugate addition of a nucleophile to an α,β-unsaturated compound.
Materials:
-
Michael Donor (e.g., diethyl malonate)
-
Michael Acceptor (e.g., chalcone)
-
Magnesium D-tartrate (from Protocol 1)
-
Anhydrous solvent (e.g., Toluene, THF, CH₂Cl₂)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry, oven-baked flask under an inert atmosphere, add the synthesized magnesium D-tartrate catalyst (e.g., 10 mol%).
-
Add the anhydrous solvent (e.g., 2.0 mL).
-
Stir the suspension for 15-30 minutes at the desired reaction temperature (e.g., room temperature or 0°C).
-
Add the Michael acceptor (1.0 equiv) to the flask.
-
Add the Michael donor (1.2-1.5 equiv) to the reaction mixture.
-
Stir the reaction and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel.
-
Determine the yield of the purified product and analyze its enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
III. Contextual Data from Related Chiral Magnesium Catalysts
While specific data for this compound is sparse, other in situ generated chiral magnesium complexes have proven effective in a range of asymmetric reactions. The data below serves as a benchmark for what may be achievable with magnesium-based catalysts.
Asymmetric Thia-Michael Addition
An in situ generated chiral dinuclear magnesium-ProPhenol complex has been used for the enantioselective thia-Michael addition to α,β-unsaturated ketones.[4]
Table 1: Performance of a Mg-ProPhenol Complex in Asymmetric Thia-Michael Addition
| Michael Acceptor (Enone) | Thiol Nucleophile | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Chalcone | Thiophenol | 95 | 92 |
| 4'-Methylchalcone | 4-Methylthiophenol | 98 | 94 |
| Cyclohexenone | Thiophenol | 90 | 85 |
| (E)-4-Phenylbut-3-en-2-one | Benzyl mercaptan | 88 | 91 |
Data are representative examples from the cited literature and serve for comparative purposes.[4]
Asymmetric Hetero-Diels-Alder Reaction
Mg(II)/N,N'-dioxide complexes have been successfully employed as catalysts for the asymmetric hetero-Diels-Alder reaction between Brassard's dienes and isatins.[5][6]
Table 2: Performance of a Mg(II)/N,N'-Dioxide Complex in Asymmetric Hetero-Diels-Alder Reactions
| Isatin Substituent (R) | Diene | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| H | Brassard's Diene | 98 | 96 | >99:1 |
| 5-Br | Brassard's Diene | 99 | 97 | >99:1 |
| 5-NO₂ | Brassard's Diene | 99 | 95 | >99:1 |
| N-Benzyl | Brassard's Diene | 95 | 99 | >99:1 |
Data are representative examples from the cited literature and serve for comparative purposes.[5][6]
This compound presents an intriguing, accessible, and sustainable option for a chiral catalyst in organic synthesis. Although its catalytic applications are not yet widely reported, its straightforward preparation from inexpensive, chiral precursors makes it a compelling candidate for investigation. The protocols and workflows provided here offer a robust starting point for researchers to synthesize chiral this compound and systematically evaluate its potential in key asymmetric C-C bond-forming reactions, contributing to the expanding field of sustainable catalysis.
References
- 1. Magnesium-catalyzed asymmetric direct aldol addition of ethyl diazoacetate to aromatic, aliphatic, and alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Magnesium Tartrate Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Magnesium tartrate is an organic magnesium salt of tartaric acid. It exists in various forms, including anhydrous and hydrated states, and its properties can be influenced by the stereoisomer of tartaric acid used in its synthesis (L-tartrate, D-tartrate, or D,L-tartrate).[1] this compound is generally characterized by its low solubility in water.[2][3] These application notes provide a detailed protocol for the preparation of both unsaturated and saturated aqueous solutions of this compound, addressing the challenges posed by its limited solubility. The protocols are designed to ensure consistency and accuracy for research and development applications.
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₄H₄MgO₆ (Anhydrous) | [4] |
| Molecular Weight | 172.38 g/mol (Anhydrous) | [4] |
| Appearance | White crystalline powder | |
| Water Solubility | Described as "slightly soluble" or "sparingly soluble." Quantitative data is not widely available. Organic magnesium salts are generally more soluble than inorganic salts. | [2] |
| Alcohol Solubility | Insoluble | |
| Thermal Stability (Solid) | This compound tetrahydrate is reportedly stable up to approximately 39°C, after which it begins to undergo decomposition.[1] | [1] |
Experimental Protocols
The following protocols outline the procedures for preparing unsaturated and saturated solutions of this compound. Given the low solubility, mechanical stirring and patience are key to achieving dissolution.
-
This compound (specify form, e.g., L-tartrate, and hydration state)
-
Deionized or distilled water (High-purity, e.g., ASTM Type I or II)
-
Analytical balance
-
Volumetric flasks (Class A)
-
Beakers
-
Magnetic stirrer and stir bars
-
Spatula
-
Weighing paper or boats
-
pH meter (optional, for pH adjustment studies)
-
Water bath or heating plate (optional, for temperature studies)
-
Filtration apparatus (e.g., syringe filters with 0.22 µm or 0.45 µm pore size)
This protocol is for preparing a solution where the concentration is below the solubility limit.
-
Calculate the Required Mass:
-
Determine the molecular weight (MW) of the specific form of this compound being used (e.g., anhydrous: 172.38 g/mol ). Account for any water of hydration.
-
Use the following formula to calculate the mass of this compound needed: Mass (g) = Desired Concentration (mol/L) × Volume (L) × MW ( g/mol )
-
For a 1 mM (0.001 mol/L) solution of 1 L of anhydrous this compound: Mass = 0.001 mol/L × 1 L × 172.38 g/mol = 0.1724 g
-
-
Weighing the Solute:
-
Accurately weigh out the calculated mass of this compound powder using an analytical balance.
-
-
Dissolution:
-
Add approximately 800 mL of deionized water to a 1 L beaker equipped with a magnetic stir bar.
-
Place the beaker on a magnetic stirrer and begin stirring at a moderate speed to create a vortex.
-
Slowly add the weighed this compound powder to the vortex to facilitate dispersion and prevent clumping.
-
Allow the solution to stir at room temperature. Due to the low solubility, this may take a significant amount of time (e.g., 30-60 minutes or longer). Visually inspect to ensure all solid particles have dissolved.
-
Gentle heating (e.g., to 30-40°C) can be applied to aid dissolution, but be aware that the solid form may decompose at higher temperatures.[1] If heating is used, allow the solution to cool to room temperature before final volume adjustment.
-
-
Final Volume Adjustment:
-
Once the solute is fully dissolved, carefully transfer the solution to a 1 L volumetric flask.
-
Rinse the beaker with small volumes of deionized water and add the rinsings to the volumetric flask to ensure a complete transfer.
-
Bring the solution to the final volume of 1 L with deionized water, ensuring the meniscus is at the calibration mark.
-
Stopper the flask and invert it several times (15-20 times) to ensure the solution is homogeneous.
-
-
Storage:
-
Store the solution in a well-sealed container. While specific stability data for aqueous this compound is scarce, it is good practice to store it at room temperature or refrigerated, protected from light, and to use it within a reasonable timeframe.
-
This protocol is for preparing a solution that is in equilibrium with undissolved solute.
-
Add Excess Solute:
-
Add an excess amount of this compound powder to a known volume of deionized water in a beaker or flask (e.g., add 1-2 grams to 100 mL of water). The excess is to ensure that the saturation point is reached and maintained.
-
-
Equilibration:
-
Seal the container to prevent evaporation.
-
Place the container on a magnetic stirrer or in a shaking incubator at a constant temperature (e.g., 25°C).
-
Allow the mixture to stir for an extended period (e.g., 24 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
-
-
Separation of the Saturated Solution:
-
Turn off the stirrer and allow the undissolved solid to settle to the bottom.
-
Carefully decant or pipette the clear supernatant (the saturated solution) into a new container, being careful not to transfer any of the solid.
-
For a more complete separation of the solid, filter the supernatant through a syringe filter (e.g., 0.22 µm) into a clean container.
-
-
Characterization (Optional but Recommended):
-
The concentration of the saturated solution can be determined using analytical methods such as atomic absorption spectrometry (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) to quantify the magnesium concentration.[5] Alternatively, complexometric titration with EDTA can be used.[6][7]
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Conclusion
The preparation of this compound solutions requires careful attention to its limited solubility. The provided protocols offer a standardized approach for creating both unsaturated and saturated solutions for various research and development needs. It is crucial to document the specific form of this compound used and to allow adequate time for dissolution. For applications requiring a precise concentration, especially near the solubility limit, analytical verification of the magnesium content is highly recommended.
References
- 1. This compound | 20752-56-1 | Benchchem [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Magnesium Taurate Manufacturers, with SDS [mubychem.com]
- 4. This compound | C4H4MgO6 | CID 71586781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nemi.gov [nemi.gov]
- 6. legislation.gov.uk [legislation.gov.uk]
- 7. chemlab.truman.edu [chemlab.truman.edu]
Application Notes and Protocols: The Role of Magnesium Tartrate in the Formation of Metal-Organic Frameworks
Audience: Researchers, scientists, and drug development professionals.
Introduction: Magnesium Tartrate Metal-Organic Frameworks
Magnesium-based Metal-Organic Frameworks (MOFs) are a promising subclass of porous materials, garnering significant attention for biomedical applications due to the inherent biocompatibility of magnesium ions.[1][2] Tartaric acid, a naturally occurring chiral dicarboxylic acid, serves as an organic linker, introducing chirality and functional groups into the framework that are advantageous for various applications, including drug delivery and catalysis.[3] The combination of magnesium and tartaric acid leads to the formation of this compound MOFs, which exhibit rich structural diversity.[4] This document provides a comprehensive overview of the synthesis, structure, and potential applications of this compound MOFs, with a particular focus on their relevance to drug development.
Synthesis of this compound MOFs
The primary method for synthesizing crystalline this compound MOFs is through hydrothermal or solvothermal techniques.[3] These methods involve the reaction of a magnesium salt with a specific stereoisomer of tartaric acid in a sealed vessel under controlled temperature and pressure. The choice of the tartaric acid stereoisomer (D-, L-, D,L-racemic, or meso) and the reaction temperature are critical parameters that dictate the dimensionality and crystal structure of the resulting MOF.
General Synthesis Workflow
The synthesis of this compound MOFs typically follows a straightforward workflow, starting from the selection of reagents to the final characterization of the crystalline product.
Caption: General workflow for the synthesis of this compound MOFs.
Experimental Protocols
The following protocols are based on the comprehensive study by Kam et al., which details the synthesis of nine distinct crystalline modifications of this compound.
Protocol 1: Synthesis of Chiral and Racemic this compound MOFs
-
Objective: To synthesize various crystalline forms of this compound by varying the tartaric acid isomer and reaction temperature.
-
Materials:
-
Magnesium acetate tetrahydrate (Mg(CH₃COO)₂·4H₂O)
-
D-tartaric acid, L-tartaric acid, or D,L-tartaric acid
-
Deionized water
-
Teflon-lined stainless steel autoclaves (23 mL)
-
-
Procedure:
-
In a typical synthesis, combine magnesium acetate tetrahydrate and the desired tartaric acid isomer in a 1:1 molar ratio.
-
Dissolve the mixture in deionized water. The total volume of the solution should not exceed 50% of the autoclave's volume.
-
Seal the Teflon-lined autoclave and heat it to the desired temperature (ranging from 100 °C to 200 °C) in an oven for a specified duration (e.g., 24-72 hours).
-
After the reaction, allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration, wash them with deionized water and ethanol, and air-dry.
-
Structural Diversity of this compound MOFs
The structural outcome of the synthesis is highly dependent on the experimental conditions. The table below summarizes the different crystalline modifications of this compound as a function of the tartaric acid isomer and reaction temperature.
| Tartaric Acid Isomer | Reaction Temperature (°C) | Resulting Phase | Dimensionality |
| D,L-tartaric acid | 100 | Dimeric | 0D |
| D,L-tartaric acid | 125-150 | Coordination Polymer | 2D |
| D-tartaric acid | 100 | Layered | 2D |
| D-tartaric acid | 125-150 | 3D Network | 3D |
| D-tartaric acid | 180-200 | 3D Network | 3D |
| meso-tartaric acid | 100 | 1D Chains | 1D |
| meso-tartaric acid | 125-150 | 1D Chains | 1D |
| meso-tartaric acid | 180 | 1D Chains | 1D |
| meso-tartaric acid | 200 | 3D Framework | 3D |
Characterization of this compound MOFs
Standard solid-state characterization techniques are employed to determine the structure and properties of the synthesized this compound MOFs.
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity and crystallinity of the bulk material.
-
Single-Crystal X-ray Diffraction (SCXRD): To determine the precise crystal structure, including bond lengths, bond angles, and connectivity.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and identify the temperature at which the framework decomposes. For instance, the thermal decomposition of zinc tartrate, a related MOF, shows a single weight loss in the region of 350–450 °C.[5]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the structure and confirm the coordination of the tartrate ligand to the magnesium centers.
Applications in Drug Delivery
Magnesium-based MOFs are particularly attractive for drug delivery applications due to the biocompatibility of magnesium ions, which are essential for various biological processes.[1][2] Tartaric acid is also a biocompatible linker. While specific quantitative data on the drug loading and release properties of this compound MOFs are not extensively reported in the literature, their potential can be inferred from studies on other magnesium-based MOFs.
Biocompatibility and Biodegradability
The building blocks of this compound MOFs, magnesium ions and tartaric acid, are generally considered safe for biological applications. Studies on other magnesium-based MOFs, such as Mg-MOF-74, have shown good biocompatibility.[6][7] The biodegradability of these MOFs in physiological environments is a key advantage for drug delivery, as the framework can break down to release the encapsulated drug and the non-toxic components can be metabolized or excreted by the body.
Potential for Drug Encapsulation and Controlled Release
The porous nature of MOFs allows for the encapsulation of therapeutic molecules.[8][9] The release of these drugs can be controlled by the degradation of the MOF structure in response to stimuli such as pH changes. While specific data for this compound MOFs is lacking, other magnesium-based MOFs have demonstrated significant potential for drug delivery.
The logical relationship for the potential application of this compound MOFs in drug delivery is illustrated below.
Caption: Logical diagram of drug delivery potential.
Quantitative Data from Related Magnesium MOFs
To provide context for researchers, the following table summarizes key quantitative data for a well-studied magnesium-based MOF, Mg-MOF-74, and another magnesium MOF, which utilize different organic linkers. This data highlights the potential porosity and drug loading capacities that could be targeted in the design of new this compound MOFs.
| MOF Name | Organic Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Drug Loading Capacity (wt%) | Reference |
| Mg-MOF | 2,2'-bipyridine-4,4'-dicarboxylic acid | 625.45 | 0.22 | Not Reported | [10] |
| Mg-MOF | Biphenyl-3,4′,5-tricarboxylate | High Surface Area | High Pore Volume | 25.73% (Denosumab) | [1] |
| Mg-MOF-74 | 2,5-dihydroxyterephthalic acid | Not Reported | Not Reported | 30-80% (Ibuprofen, 5-fluorouracil, curcumin) | [11][12] |
Conclusion and Future Outlook
This compound MOFs represent a fascinating class of materials with significant structural diversity achievable through straightforward synthetic modifications. Their construction from biocompatible building blocks makes them highly promising candidates for biomedical applications, particularly in drug delivery. While the foundational research has established the synthesis and structural characterization of these materials, a critical gap remains in the quantitative assessment of their porosity and drug loading/release capabilities. Future research should focus on:
-
Systematic Porosity Studies: Detailed analysis of the surface area and pore volume of the various this compound MOF structures.
-
Drug Loading and Release Experiments: Investigating the encapsulation and controlled release of various drug molecules from these MOFs.
-
In Vitro and In Vivo Biocompatibility and Degradation Studies: Comprehensive evaluation of the biological fate and effects of this compound MOFs.
Addressing these areas will be crucial for translating the potential of this compound MOFs into practical applications for the pharmaceutical and drug development industries.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Magnesium-based MOFs (Mg-MOF) - CD Bioparticles [cd-bioparticles.net]
- 3. Item - Metal-Organic Frameworks as Functional, Porous Materials - University of Notre Dame - Figshare [curate.nd.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biocompatibility and biodegradability of metal organic frameworks for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D1TB01044A [pubs.rsc.org]
- 7. Mitigating Metal-Organic Framework (MOF) Toxicity for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metal–Organic Framework Nanocarriers for Drug Delivery in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facile synthesis of magnesium-based metal-organic framework with tailored nanostructure for effective volatile organic compounds adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Portal [scholarship.miami.edu]
- 12. scholarsmine.mst.edu [scholarsmine.mst.edu]
Application Notes: Magnesium Tartrate as a Stabilizing Agent in Chemical Formulations
Introduction
Magnesium tartrate, the magnesium salt of tartaric acid, is a compound with potential applications as a stabilizing agent in various chemical and pharmaceutical formulations. While specific quantitative data on its stabilizing efficacy is not extensively documented in publicly available literature, the known properties of tartaric acid and its salts suggest several mechanisms through which this compound may enhance formulation stability.[1][2] Tartrates are widely utilized in the pharmaceutical industry for pH modification, sequestration of metal ions, and as a component of effervescent systems, all of which can contribute to the overall stability of a drug product.[3][4] These application notes provide an overview of the potential uses of this compound as a stabilizer and a framework for its evaluation.
Potential Mechanisms of Stabilization
The stabilizing effect of this compound in a formulation can be attributed to the properties of the tartrate anion. The primary mechanisms include:
-
pH Control and Buffering: Tartaric acid is a dicarboxylic acid, and its salts can act as buffering agents to maintain a stable pH in a formulation.[3] Many active pharmaceutical ingredients (APIs) are susceptible to degradation via acid or base-catalyzed hydrolysis. By maintaining the pH in a range where the API is most stable, this compound can significantly reduce the rate of degradation.
-
Chelation of Metal Ions: Trace metal ions (e.g., iron, copper) can catalyze oxidative degradation of sensitive compounds. Tartrate is a known chelating agent, capable of forming stable complexes with these metal ions, thereby sequestering them and preventing their participation in degradative reactions.[2]
-
Moisture Scavenging (in solid formulations): While not its primary function, the crystalline structure of this compound may allow it to interact with and sequester small amounts of moisture in a solid dosage form, potentially protecting moisture-sensitive APIs from hydrolysis.
Applications in Formulations
Based on its potential stabilizing mechanisms, this compound could be a valuable excipient in the following types of formulations:
-
Aqueous Solutions and Suspensions: To buffer the pH and chelate metal ions, preventing oxidative and hydrolytic degradation of the active ingredient.
-
Solid Oral Dosage Forms (Tablets and Capsules): To create a stable micro-pH environment around the API particles and to sequester any trace metals present in other excipients.
-
Topical Formulations (Creams and Gels): To maintain pH and prevent degradation of active components sensitive to oxidation.
Protocols for Evaluation of this compound as a Stabilizing Agent
The following protocols outline a systematic approach to evaluate the efficacy of this compound as a stabilizing agent in a given formulation. These protocols are based on established guidelines for pharmaceutical stability testing.[5][6][7][8]
1. Protocol for Preliminary Formulation and Stress Testing
This protocol is designed to quickly assess the potential of this compound to stabilize an API under forced degradation conditions.[9][10][11]
Objective: To determine if this compound provides a stabilizing effect on a model API under accelerated degradation conditions (e.g., heat, humidity, light).
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Other necessary excipients (e.g., fillers, binders)
-
Solvents for formulation preparation
-
Controlled environment chambers (stability chambers)
-
Analytical instrumentation for API quantification (e.g., HPLC-UV, UPLC-MS)[12]
Methodology:
-
Formulation Preparation:
-
Prepare a control formulation containing the API and other essential excipients but without this compound.
-
Prepare test formulations identical to the control but with the addition of this compound at varying concentrations (e.g., 0.5%, 1.0%, 2.0% w/w).
-
Ensure all formulations are prepared under identical conditions to minimize variability.
-
-
Initial Analysis (Time Zero):
-
Assay a sample from each formulation batch to determine the initial concentration of the API. This will serve as the 100% reference point.
-
Perform initial physical characterization (e.g., appearance, pH of a solution).
-
-
Stress Conditions (Forced Degradation):
-
Aliquot samples of each formulation into suitable containers.
-
Expose the samples to a range of stress conditions as outlined in the table below. The specific conditions should be chosen based on the known sensitivities of the API.
-
Include a control set of samples stored at ideal conditions (e.g., 5°C, protected from light).
-
| Stress Condition | Temperature | Relative Humidity | Duration |
| Thermal Stress | 60°C | As is | 2 weeks |
| Humidity Stress | 40°C | 75% RH | 2 weeks |
| Photostability | 25°C | As is | Per ICH Q1B |
-
Analysis of Stressed Samples:
-
At predetermined time points (e.g., 1 week, 2 weeks), withdraw samples from each stress condition.
-
Analyze the samples for the remaining percentage of the API using a validated stability-indicating analytical method (e.g., HPLC).
-
Identify and quantify any major degradation products.
-
Observe and record any changes in physical appearance.
-
Data Presentation:
The quantitative data from this study should be summarized in a table to allow for easy comparison between the control and test formulations.
Table 1: Hypothetical Results of Forced Degradation Study for API-X
| Formulation | Stress Condition | Time Point | % API Remaining | Major Degradant (% Area) |
| Control (No Mg Tartrate) | 60°C | 2 Weeks | 85.2 | 10.5 |
| Test (1% Mg Tartrate) | 60°C | 2 Weeks | 95.8 | 2.1 |
| Control (No Mg Tartrate) | 40°C / 75% RH | 2 Weeks | 88.9 | 8.3 |
| Test (1% Mg Tartrate) | 40°C / 75% RH | 2 Weeks | 97.1 | 1.5 |
2. Protocol for Formal Accelerated Stability Study (ICH Guidelines)
If the preliminary stress testing indicates a stabilizing effect, a formal accelerated stability study should be conducted according to ICH guidelines to predict the shelf-life of the formulation.[13]
Objective: To evaluate the long-term stability of the formulation containing this compound under accelerated conditions to predict a tentative shelf-life.
Methodology:
-
Batch Selection: Prepare at least three batches of the control formulation and the optimized test formulation (containing the most effective concentration of this compound).
-
Storage Conditions: Place the packaged formulations in a stability chamber set to accelerated conditions, typically 40°C ± 2°C and 75% RH ± 5% RH.
-
Testing Frequency: Pull samples at specified time points: 0, 1, 3, and 6 months.
-
Analytical Testing: At each time point, perform a full suite of tests, including:
-
Assay of the API
-
Quantification of degradation products
-
Physical appearance
-
Dissolution (for solid dosage forms)
-
Moisture content
-
pH (for liquid formulations)
-
-
Data Analysis: Analyze the data for trends in API degradation and the formation of impurities. The results are used to establish a provisional shelf-life for the product.
Visualizations
Below are diagrams illustrating the workflow for evaluating a stabilizing agent and a potential degradation pathway that could be inhibited.
Caption: Workflow for evaluating a new stabilizing agent.
Caption: Potential mechanism of stabilization by this compound.
References
- 1. Tartaric Acid - CD Formulation [formulationbio.com]
- 2. foodsweeteners.com [foodsweeteners.com]
- 3. chemignition.com [chemignition.com]
- 4. chemignition.com [chemignition.com]
- 5. www3.paho.org [www3.paho.org]
- 6. japsonline.com [japsonline.com]
- 7. Stability testing protocols | PPTX [slideshare.net]
- 8. humiditycontrol.com [humiditycontrol.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijnrd.org [ijnrd.org]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
Sol-Gel Synthesis of Magnesium Oxide Nanoparticles Using a Magnesium Tartrate Precursor: Application Notes and Protocols
This document provides detailed application notes and experimental protocols for the synthesis of magnesium oxide (MgO) nanoparticles via a sol-gel method utilizing a magnesium tartrate precursor. These guidelines are intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive approach from synthesis to characterization and potential applications.
Application Notes
Magnesium oxide nanoparticles are of significant interest due to their unique physicochemical properties, including a high surface area-to-volume ratio, thermal stability, and biocompatibility.[1][2] These characteristics make them promising candidates for various biomedical applications.[1][3] In drug development, MgO nanoparticles are explored as drug delivery vehicles, imaging agents, and therapeutic agents themselves.[4][5][6] Their basic nature allows for applications in acid neutralization, while their high surface reactivity is beneficial for catalysis and adsorption.[7] The sol-gel synthesis route offers a versatile and cost-effective method for producing high-purity MgO nanoparticles with controlled particle size and morphology.[2][8]
Key Applications in Drug Development:
-
Drug Delivery: The porous nature and high surface area of MgO nanoparticles synthesized via the sol-gel method make them suitable carriers for various therapeutic agents.[4][6]
-
Antimicrobial Agents: MgO nanoparticles exhibit potent antibacterial activity against a range of pathogens, which is attributed to the generation of reactive oxygen species (ROS) that induce oxidative stress in bacterial cells.[1][3][4]
-
Cancer Therapy: Studies have shown that MgO nanoparticles can induce toxicity in cancer cells, potentially through the alteration of the mitochondrial membrane potential, leading to apoptosis.[4]
-
Bioimaging: The unique properties of these nanoparticles allow for their use as contrast agents in medical imaging.[1][4]
-
Tissue Engineering: Their biocompatibility and role in promoting bone regeneration make them valuable in tissue engineering applications.[1][3]
Experimental Workflow: Sol-Gel Synthesis of MgO
The following diagram illustrates the key stages in the sol-gel synthesis of MgO nanoparticles using a this compound precursor.
Caption: Experimental workflow for MgO nanoparticle synthesis.
Detailed Experimental Protocol
This protocol is adapted from the sol-gel method using tartaric acid as a complexing agent, which forms a this compound precursor in situ.[8]
Materials:
-
Magnesium acetate tetrahydrate (Mg(CH₃COO)₂ · 4H₂O)
-
Tartaric acid (C₄H₆O₆)
-
Absolute ethanol (C₂H₅OH)
-
Deionized water
Equipment:
-
Beakers and magnetic stirrer
-
pH meter
-
Drying oven
-
Mortar and pestle
-
High-temperature furnace (for calcination)
-
Centrifuge
Procedure:
-
Precursor Solution Preparation: Dissolve 53.21 g of magnesium acetate tetrahydrate in 150 ml of absolute ethanol in a beaker. Stir the solution continuously using a magnetic stirrer until the salt is fully dissolved.[8]
-
Formation of this compound Complex (Sol Formation): While stirring, slowly add a 1 M solution of tartaric acid to the magnesium acetate solution until the pH of the mixture reaches 5. This step facilitates the formation of a this compound complex.[8]
-
Gelation: Continue stirring the solution until a thick, white gel is formed. The formation of the gel indicates the creation of a continuous network of the this compound precursor.[8]
-
Aging the Gel: Once the gel has formed, stop stirring and let it age at room temperature overnight. This aging process allows for further polycondensation and strengthening of the gel network.[8]
-
Drying: Place the aged gel in a drying oven at 100°C for 24 hours to remove the solvent and other volatile components.[8]
-
Grinding: After drying, the material will be a hard, solid mass. Grind the dried gel into a fine powder using a mortar and pestle. This powder is the this compound precursor.[8]
-
Calcination to Form MgO: Transfer the fine powder to a crucible and place it in a high-temperature furnace for calcination. Heat the precursor at a rate of 10°C/min to a final temperature of 950°C and hold for 36 hours. This high-temperature treatment decomposes the this compound and results in the formation of crystalline MgO nanoparticles.[8] The stable MgO phase is typically formed at temperatures above 500°C.[8]
-
Characterization: The resulting white powder of MgO nanoparticles should be characterized to determine its properties.
Characterization of MgO Nanoparticles
To ensure the synthesized MgO nanoparticles meet the desired specifications, a comprehensive characterization is essential.[2]
Common Characterization Techniques:
-
X-ray Diffraction (XRD): Used to confirm the crystalline structure and phase purity of the MgO nanoparticles. The resulting diffraction pattern can be compared with standard JCPDS files (e.g., No. 45-0946) to verify the cubic structure of MgO.[2][7]
-
Scanning Electron Microscopy (SEM): Provides information on the surface morphology and particle shape of the synthesized nanoparticles.[2]
-
Transmission Electron Microscopy (TEM): Used to determine the particle size, size distribution, and morphology of the nanoparticles at a higher resolution.[2][9]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Helps to identify the functional groups present on the surface of the nanoparticles and to confirm the conversion of the precursor to MgO.[2][10]
-
UV-Visible Spectroscopy (UV-Vis): Used to determine the optical properties, such as the band gap energy, of the MgO nanoparticles.[2][11]
Quantitative Data Summary
The properties of MgO nanoparticles can vary significantly depending on the synthesis parameters. The following tables summarize typical data obtained from sol-gel and other synthesis methods for comparison.
Table 1: Influence of Precursor/Complexing Agent on MgO Nanoparticle Properties
| Precursor/Complexing Agent | Synthesis Method | Calcination Temperature (°C) | Average Crystallite/Particle Size (nm) | Reference |
| Magnesium Acetate / Tartaric Acid | Sol-Gel | 950 | < 100 | [12] |
| Magnesium Acetate / Oxalic Acid | Sol-Gel | 950 | < 100 | [12] |
| Magnesium Nitrate / NaOH | Sol-Gel | 600 | 11.27 - 14.44 | [7] |
| Magnesium Nitrate / Oxalic Acid | Sol-Gel | 600 | 12 | [11][13] |
| Mg(acac)₂ | Sol-Gel | 300 | 60.5 ± 10.5 | [9] |
| Mg(acac)₂ | Sol-Gel | 330 | 110 ± 15 | [9] |
Table 2: Characterization Data of Sol-Gel Synthesized MgO Nanoparticles
| Characterization Technique | Observed Property | Typical Values | Reference |
| XRD | Crystal Structure | Cubic | [7][8] |
| XRD | Space Group | Fm-3m | [7][8] |
| UV-Vis Spectroscopy | Optical Band Gap | 2.32 eV | [11] |
| TEM/SEM | Morphology | Spherical, Cubic, Rod-like | [9][10][11] |
Signaling Pathways and Logical Relationships
The antibacterial action of MgO nanoparticles is a critical aspect of their therapeutic potential. The diagram below outlines the proposed mechanism.
Caption: Proposed antibacterial mechanism of MgO nanoparticles.
References
- 1. mdpi.com [mdpi.com]
- 2. ijsat.org [ijsat.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Recent Advances in Magnesium–Magnesium Oxide Nanoparticle Composites for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. shop.nanografi.com [shop.nanografi.com]
- 7. ijarset.com [ijarset.com]
- 8. Growth mechanisms of MgO nanocrystals via a sol-gel synthesis using different complexing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sol-gel synthesis of magnesium oxide nanoparticles and their evaluation as a therapeutic agent for the treatment of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nanoscalereports.com [nanoscalereports.com]
- 11. mkjc.in [mkjc.in]
- 12. Synthesis and Structural Profile Analysis of the MgO Nanoparticles Produced Through the Sol-Gel Method Followed by Annealing Process – Oriental Journal of Chemistry [orientjchem.org]
- 13. mkjc.in [mkjc.in]
Application Notes and Protocols: Magnesium Tartrate in Biodegradable Polymers
For Researchers, Scientists, and Drug Development Professionals
Forward-Looking Statement
The following application notes and protocols are based on extrapolated data from existing research on the use of tartaric acid, magnesium, and other magnesium compounds in biodegradable polymers. As of the date of this publication, the direct application of magnesium tartrate in biodegradable polymers is a novel area of research with limited to no specific literature. These notes are intended to provide a theoretical and practical framework for researchers exploring this promising new material combination.
Introduction: The Potential of this compound in Biodegradable Polymers
Biodegradable polymers such as polylactic acid (PLA), poly(butylene succinate) (PBS), and starch-based plastics are at the forefront of sustainable material innovation, with significant applications in biomedical devices, drug delivery systems, and eco-friendly packaging. However, their performance can be limited by factors such as brittleness, slow or uncontrolled degradation rates, and in the case of biomedical applications, localized acidity from degradation byproducts.
Magnesium and its compounds have been investigated as additives to address these limitations.[1][2][3] Concurrently, tartaric acid, a naturally occurring organic acid, has been shown to act as a versatile modifier for biodegradable plastics, functioning as a crosslinking agent, plasticizer, and biodegradation enhancer.[4][5][6]
This document explores the prospective applications of This compound , a salt of magnesium and tartaric acid, as a multifunctional additive in biodegradable polymers. It is hypothesized that this compound can offer a synergistic combination of the benefits observed from both magnesium compounds and tartaric acid.
Potential Advantages of Incorporating this compound:
-
Enhanced Mechanical Properties: By acting as a nucleating agent or crosslinker, this compound may improve the tensile strength and flexibility of biodegradable polymers.[5][6]
-
Controlled Degradation: The tartrate component could accelerate hydrolysis, while the magnesium ions could help neutralize acidic byproducts, leading to a more controlled and biocompatible degradation profile.[4][7]
-
Improved Biocompatibility: Magnesium is an essential ion in the human body, known to promote bone growth and enhance cell adhesion.[8][9] The use of a biocompatible tartrate salt would be advantageous in biomedical applications.
-
Enhanced Processability: Tartaric acid and its derivatives have been explored as natural plasticizers, which could improve the processing characteristics of bioplastics.[10][11]
Potential Applications
Based on the properties of its constituent components, this compound could be a valuable additive in the following applications:
-
Biomedical Implants and Scaffolds: In bone tissue engineering, this compound could be incorporated into PLA or other biocompatible polymers to create scaffolds with improved mechanical integrity, controlled degradation, and the ability to neutralize acidic degradation products, thereby reducing inflammation.[2][12]
-
Controlled Drug Delivery Systems: The degradation rate of polymer-based drug delivery systems can be tailored by incorporating this compound. The neutralization of the acidic microenvironment within the polymer matrix could also be beneficial for the stability and release kinetics of pH-sensitive drugs.[12]
-
Biodegradable Packaging Films: For food packaging, this compound could enhance the strength and flexibility of bioplastic films.[5][6] Its potential to modify the degradation rate could also be beneficial for creating packaging with a programmed lifespan.[4]
Experimental Protocols
The following are detailed protocols for the incorporation and characterization of this compound in a biodegradable polymer matrix, using polylactic acid (PLA) as an example.
Protocol 1: Preparation of PLA/Magnesium Tartrate Composite Films by Solvent Casting
This protocol describes a lab-scale method for producing composite films with a homogeneous dispersion of this compound.
Materials:
-
Polylactic acid (PLA) pellets
-
This compound (fine powder)
-
Chloroform (or other suitable solvent for PLA)
-
Glass petri dishes
-
Magnetic stirrer and stir bars
-
Ultrasonic bath
-
Drying oven or vacuum oven
Procedure:
-
Prepare PLA Solution: Dissolve a specific concentration of PLA pellets (e.g., 5% w/v) in chloroform by stirring with a magnetic stirrer until the PLA is completely dissolved.
-
Disperse this compound: Weigh the desired amount of this compound powder to achieve the target weight percentage in the final composite (e.g., 1%, 3%, 5% w/w with respect to PLA).
-
Add the this compound powder to a small amount of chloroform and sonicate for 15-30 minutes to ensure deagglomeration and a fine dispersion.
-
Combine and Mix: Add the this compound dispersion to the PLA solution. Stir the mixture vigorously for at least 2 hours to ensure a homogeneous distribution of the particles.
-
Casting: Pour a specific volume of the composite solution into a clean, level glass petri dish.
-
Drying: Allow the solvent to evaporate slowly in a fume hood at room temperature for 24 hours. For complete solvent removal, place the petri dish in a vacuum oven at a temperature below the glass transition temperature of PLA (e.g., 40°C) for another 24 hours.
-
Film Removal: Carefully peel the dried composite film from the petri dish.
Protocol 2: Characterization of PLA/Magnesium Tartrate Composites
This protocol outlines key experiments to evaluate the properties of the prepared composite films.
A. Mechanical Testing:
-
Sample Preparation: Cut the composite films into dumbbell-shaped specimens according to ASTM D638 standards.
-
Tensile Testing: Use a universal testing machine (UTM) to measure the tensile strength, Young's modulus, and elongation at break of the specimens.
B. Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): Use DSC to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the PLA and its composites. This will provide insights into the effect of this compound on the polymer's microstructure.
-
Thermogravimetric Analysis (TGA): Use TGA to evaluate the thermal stability of the composites and to confirm the loading percentage of this compound.
C. In Vitro Degradation Study:
-
Sample Preparation: Cut the composite films into small, pre-weighed specimens (e.g., 10 mm x 10 mm).
-
Immersion: Immerse the specimens in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C.
-
Data Collection: At predetermined time points (e.g., 1, 2, 4, 8 weeks), remove a set of samples from the PBS solution.
-
Analysis:
-
Rinse the samples with deionized water and dry them in a vacuum oven.
-
Measure the weight loss of the samples.
-
Monitor the pH of the PBS solution to assess the neutralization effect of this compound.
-
Analyze the changes in molecular weight of the polymer using Gel Permeation Chromatography (GPC).
-
Examine the surface morphology of the degraded samples using Scanning Electron Microscopy (SEM).
-
D. Biocompatibility Assessment (for biomedical applications):
-
Cell Culture: Culture relevant cell lines (e.g., osteoblasts for bone scaffolds) on the surface of the sterilized composite films.
-
Cell Viability and Proliferation Assays: Perform assays such as MTT or Live/Dead staining to assess the cytotoxicity and support for cell growth.
-
Cell Adhesion and Morphology: Use SEM to visualize cell attachment and spreading on the composite surface.
Data Presentation
Quantitative data from the characterization experiments should be summarized in tables for clear comparison between different formulations.
Table 1: Mechanical Properties of PLA/Magnesium Tartrate Composites
| Material | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Pure PLA | |||
| PLA + 1% Mg Tartrate | |||
| PLA + 3% Mg Tartrate | |||
| PLA + 5% Mg Tartrate |
Table 2: Thermal Properties of PLA/Magnesium Tartrate Composites
| Material | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) | Crystallinity (%) |
| Pure PLA | |||
| PLA + 1% Mg Tartrate | |||
| PLA + 3% Mg Tartrate | |||
| PLA + 5% Mg Tartrate |
Table 3: In Vitro Degradation of PLA/Magnesium Tartrate Composites in PBS at 37°C
| Material | Weight Loss (%) - Week 4 | pH of PBS - Week 4 | Molecular Weight Reduction (%) - Week 4 |
| Pure PLA | |||
| PLA + 1% Mg Tartrate | |||
| PLA + 3% Mg Tartrate | |||
| PLA + 5% Mg Tartrate |
Visualizations
The following diagrams illustrate the conceptual frameworks and experimental workflows described in these application notes.
Caption: Experimental workflow for the preparation and characterization of PLA/Magnesium Tartrate composites.
Caption: Proposed mechanism of action for this compound in biodegradable polymers for biomedical use.
Conclusion and Future Directions
The incorporation of this compound into biodegradable polymers represents a promising, yet unexplored, avenue for the development of advanced biomaterials and sustainable plastics. The theoretical benefits, derived from the known properties of magnesium and tartaric acid, suggest that this compound could act as a multifunctional additive to enhance mechanical properties, control degradation, and improve biocompatibility.
Future research should focus on the systematic evaluation of this compound in various biodegradable polymers, including PLA, PCL, PBS, and starch blends. Key areas of investigation should include optimizing the concentration of this compound, understanding its precise role in the polymer matrix, and conducting in vivo studies to validate its efficacy and safety for biomedical applications. The protocols and conceptual frameworks provided in this document offer a starting point for researchers to embark on this exciting area of materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioabsorbable Composites Based on Polymeric Matrix (PLA and PCL) Reinforced with Magnesium (Mg) for Use in Bone Regeneration Therapy: Physicochemical Properties and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mg-Doped PLA Composite as a Potential Material for Tissue Engineering—Synthesis, Characterization, and Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Integrate Tartaric Acid in Biodegradable Plastics [eureka.patsnap.com]
- 5. acs.org [acs.org]
- 6. Biodegradable plastics - Tartaric acid 11-02-2023 • [polyestertime.com]
- 7. mdpi.com [mdpi.com]
- 8. Biocompatibility of magnesium implants in primary human reaming debris-derived cells stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A review on magnesium alloys for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tartaric Acid vs Maleic Acid in Cross-Linking Polymers [eureka.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Biodegradable Magnesium-Incorporated Poly(l-lactic acid) Microspheres for Manipulation of Drug Release and Alleviation of Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Magnesium Tartrate Precipitation
Welcome to the technical support center for the optimization of magnesium tartrate precipitation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving optimal experimental outcomes. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during the synthesis and crystallization of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the precipitation of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Precipitate Formation | 1. Sub-optimal pH: The pH of the solution significantly influences the solubility of magnesium salts. An incorrect pH can keep the this compound dissolved. | - Adjust the pH of the reaction mixture. While specific optimal pH ranges for this compound are not extensively documented, for many magnesium salts, precipitation is favored in neutral to slightly alkaline conditions. Experiment with a pH range of 7.0-9.0. |
| 2. Insufficient Reactant Concentration: The concentrations of the magnesium salt and tartaric acid may be too low to reach the supersaturation point required for precipitation. | - Increase the concentration of the magnesium and/or tartrate solutions. - Consider using a solvent in which this compound has lower solubility to induce precipitation. | |
| 3. High Temperature: The solubility of many salts, including potentially this compound, increases with temperature. | - Conduct the precipitation at a lower temperature. Room temperature or below may favor precipitation. | |
| 4. Presence of Interfering Ions: Other ions in the solution can form soluble complexes with magnesium or tartrate ions, preventing the formation of this compound precipitate. | - Use deionized water and high-purity reagents to minimize interfering ions. - If the presence of other ions is unavoidable, consider a purification step prior to precipitation. | |
| Precipitate Redissolves | 1. Change in pH: A shift in the pH of the solution after precipitation can lead to the redissolving of the this compound. | - Monitor and maintain a stable pH throughout the experiment, especially after the precipitate has formed. |
| 2. Change in Temperature: An increase in temperature after precipitation can increase the solubility of this compound, causing it to redissolve. | - Maintain a constant, cool temperature after the precipitation has occurred. | |
| Poor Crystal Quality (Amorphous or Small Crystals) | 1. Rapid Precipitation: If the precipitate forms too quickly, it can result in an amorphous solid or very small crystals. | - Slow down the rate of addition of the reactants. - Maintain a constant and gentle stirring rate. - Consider using a gel growth method to control the diffusion of reactants and promote the growth of larger, well-defined crystals.[1] |
| 2. Incorrect Temperature: The temperature can influence the crystal structure and morphology. | - Experiment with different crystallization temperatures. Hydrothermal synthesis at elevated temperatures (100-150°C) can produce different crystalline modifications of this compound.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the yield of this compound precipitation?
A1: The primary factors that affect the yield of this compound precipitation are:
-
pH: The acidity or alkalinity of the solution plays a critical role.
-
Temperature: Temperature affects the solubility of this compound.
-
Reactant Concentrations: The initial concentrations of magnesium and tartrate ions must be sufficient to exceed the solubility product.
-
Solvent: this compound is described as being slightly soluble in water.[3] Using a solvent in which it is less soluble can increase the yield.
-
Presence of Other Ions: Contaminating ions can interfere with the precipitation process.
Q2: What is the optimal temperature for this compound precipitation?
A2: The optimal temperature depends on the desired outcome. For maximizing the precipitate yield, lower temperatures are generally preferable as they tend to decrease the solubility of salts. However, for controlling the crystalline phase, specific high temperatures are required. For instance, reacting racemic D,L-tartaric acid with a magnesium salt at 100°C produces a dimeric form, while temperatures between 125-150°C yield a two-dimensional coordination polymer.[2]
Q3: How does the stereoisomer of tartaric acid affect the final product?
A3: The chirality of the tartaric acid used is a critical factor in determining the crystal structure of the resulting this compound.[2] Using D,L-tartaric acid (a racemic mixture) or a pure stereoisomer like L-tartaric acid will result in different crystalline arrangements and properties.
Q4: My this compound precipitate is difficult to filter. What can I do?
A4: Difficulty in filtration is often due to very small particle size or an amorphous nature of the precipitate. To improve filterability, you can try:
-
Digestion: Gently heating the suspension (if it doesn't significantly redissolve the precipitate) or letting it stand for a prolonged period at a constant temperature can promote the growth of larger, more easily filterable crystals.
-
Using a Filter Aid: Employing a filter aid like celite can help, but be mindful that this will contaminate the final product.
-
Centrifugation: As an alternative to filtration, centrifugation can be used to separate the solid from the liquid phase.
Data Presentation
Table 1: Influence of Temperature on this compound Crystal Structure (using D,L-tartaric acid)
| Temperature | Resulting Crystal Structure |
| 100°C | Dimeric form (Mg(d,l-tart)(H₂O)₂·3H₂O)[2] |
| 125-150°C | Two-dimensional coordination polymer (Mg(d,l-tart)(H₂O)·3H₂O)[2] |
Experimental Protocols
Protocol 1: High-Yield Precipitation of this compound from Aqueous Solution
This protocol is designed to maximize the yield of this compound precipitate.
Materials:
-
Magnesium salt (e.g., Magnesium Chloride, MgCl₂·6H₂O)
-
Tartaric Acid (C₄H₆O₆)
-
Deionized Water
-
Base for pH adjustment (e.g., 1M Sodium Hydroxide, NaOH)
-
Acid for pH adjustment (e.g., 1M Hydrochloric Acid, HCl)
-
Beakers, magnetic stirrer, pH meter, filtration apparatus.
Methodology:
-
Prepare Reactant Solutions:
-
Prepare a saturated or near-saturated solution of the magnesium salt in deionized water.
-
Prepare a saturated or near-saturated solution of tartaric acid in deionized water.
-
-
Reaction Setup:
-
Place the magnesium salt solution in a beaker on a magnetic stirrer.
-
Begin stirring at a slow to moderate, constant speed.
-
-
Initiate Precipitation:
-
Slowly add the tartaric acid solution to the magnesium salt solution. A cloudy precipitate should start to form.
-
-
pH Adjustment:
-
Monitor the pH of the mixture. Adjust the pH to a range of 7.5 - 8.5 by slowly adding the NaOH solution. This range is often optimal for the precipitation of magnesium salts.
-
-
Cooling and Digestion:
-
Once the addition is complete and the pH is stabilized, cool the mixture in an ice bath to further decrease the solubility of the this compound.
-
Allow the mixture to stir in the ice bath for 1-2 hours to promote complete precipitation and crystal growth.
-
-
Isolation and Drying:
-
Filter the precipitate using a Buchner funnel and filter paper.
-
Wash the precipitate with a small amount of cold deionized water to remove any soluble impurities.
-
Dry the precipitate in a desiccator or a low-temperature oven (e.g., 40-50°C) to a constant weight.
-
Protocol 2: Controlled Crystal Growth of this compound using the Gel Method
This protocol is designed for growing well-defined single crystals of this compound.
Materials:
-
Magnesium Chloride (MgCl₂)
-
Tartaric Acid (C₄H₆O₆)
-
Sodium Metasilicate (Na₂SiO₃)
-
Deionized Water
-
Test tubes, beakers, pH meter.
Methodology:
-
Gel Preparation:
-
Prepare a solution of sodium metasilicate in deionized water.
-
Adjust the pH of the sodium metasilicate solution to the desired level (e.g., 7.5) using tartaric acid.
-
Pour the gel solution into test tubes and allow it to set for a few days until it becomes firm.
-
-
Reactant Addition:
-
Once the gel has set, carefully pour an aqueous solution of magnesium chloride on top of the gel in the test tube.
-
-
Crystal Growth:
-
The magnesium ions will slowly diffuse into the gel and react with the tartrate ions to form this compound crystals within the gel matrix.
-
Allow the test tubes to stand undisturbed at a constant temperature (e.g., room temperature) for several days to weeks for the crystals to grow.
-
-
Crystal Harvesting:
-
Once the crystals have reached the desired size, carefully break the test tube and gently extract the crystals from the gel.
-
Wash the crystals with deionized water to remove any adhering gel.
-
Visualizations
Caption: Experimental workflow for high-yield this compound precipitation.
Caption: Troubleshooting logic for this compound precipitation issues.
References
methods for preventing agglomeration of magnesium tartrate crystals
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the agglomeration of magnesium tartrate crystals during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the crystallization of this compound, offering potential causes and solutions in a question-and-answer format.
| Issue / Question | Potential Cause(s) | Recommended Solution(s) |
| Why are my this compound crystals clumping together (agglomerating)? | - High Supersaturation: Rapid changes in concentration can lead to uncontrolled crystal growth and agglomeration. - Inadequate Agitation: Poor mixing can result in localized areas of high supersaturation. - Suboptimal Temperature Control: Fluctuations in temperature can affect solubility and supersaturation levels. - Incorrect pH: The pH of the solution can influence crystal surface charge and the tendency for particles to aggregate. - Presence of Impurities: Impurities can act as bridging agents between crystals. | - Control Supersaturation: Employ a slower addition rate of anti-solvent or a more gradual cooling profile. Consider using a controlled crystallization reactor. - Optimize Agitation: Ensure consistent and appropriate stirring speed to maintain a homogeneous solution. - Maintain Stable Temperature: Utilize a temperature-controlled bath or reactor to ensure a stable and consistent temperature throughout the crystallization process. - Adjust pH: Experiment with different pH levels to find the optimal range for non-agglomerated crystal growth. A starting point could be in the neutral to slightly acidic range. - Use High-Purity Reagents: Ensure all starting materials and solvents are of high purity to minimize the impact of impurities. |
| What can I add to my crystallization process to prevent agglomeration? | - Lack of Crystal Growth Modifiers: The absence of additives that can selectively bind to crystal faces can lead to unrestricted growth and agglomeration. | - Introduce Polymeric Additives: Experiment with the addition of polymers such as Polyvinylpyrrolidone (PVP) or Hydroxypropyl methylcellulose (HPMC) at low concentrations. These can adsorb onto crystal surfaces and inhibit agglomeration through steric hindrance. - Utilize Small Molecule Additives: Consider the use of citrate or other structurally similar molecules that may interfere with crystal packing and reduce agglomeration. |
| My crystals are very small and still agglomerated. What should I do? | - High Nucleation Rate: A rapid nucleation rate leads to a large number of small crystals that are more prone to agglomeration. | - Seeding: Introduce a small quantity of pre-formed, non-agglomerated this compound seed crystals at a low supersaturation level to promote controlled growth on existing crystals rather than new nucleation. - Control Cooling Rate: A slower cooling rate can reduce the nucleation rate.[1] |
| How can I break up agglomerates that have already formed? | - Strong Inter-particle Bridges: Once formed, the bonds holding agglomerates together can be difficult to break. | - Sonication: Applying ultrasound during the crystallization process can help to break up agglomerates as they form.[1] Post-crystallization sonication can also be attempted, but may lead to crystal breakage. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent system to minimize this compound agglomeration?
A1: While specific studies on this compound are limited, generally, a solvent system where this compound has moderate solubility is preferred. This allows for better control over supersaturation. A mixture of water and an organic solvent like ethanol or isopropanol could be a good starting point. The optimal ratio will need to be determined experimentally.
Q2: How does pH specifically affect this compound crystal agglomeration?
A2: The pH of the crystallization medium can influence the surface charge of the this compound crystals. At the isoelectric point, the surface charge is neutral, which can lead to increased agglomeration due to van der Waals forces. Adjusting the pH away from the isoelectric point can induce electrostatic repulsion between crystals, thereby preventing them from clumping together. The ideal pH range should be determined empirically for your specific system.
Q3: Are there any specific analytical techniques to monitor agglomeration in real-time?
A3: Yes, several Process Analytical Technology (PAT) tools can be used. Focused Beam Reflectance Measurement (FBRM) can track changes in particle size and count in real-time, providing insights into agglomeration. Particle Vision and Measurement (PVM) allows for in-process imaging of the crystals, giving a visual confirmation of agglomeration.
Q4: What is a typical starting concentration for polymeric additives to prevent agglomeration?
A4: A good starting point for polymeric additives like PVP or HPMC is typically in the range of 0.01% to 0.1% (w/v) relative to the solvent. The optimal concentration will depend on the specific polymer and the crystallization conditions and should be determined through a design of experiments (DoE) approach.
Experimental Protocols
Protocol 1: Controlled Cooling Crystallization with Additive
This protocol describes a general method for the controlled crystallization of this compound to minimize agglomeration.
Materials:
-
Magnesium chloride (MgCl₂)
-
L-tartaric acid
-
Deionized water
-
Ethanol (as anti-solvent)
-
Polyvinylpyrrolidone (PVP)
-
pH meter
-
Temperature-controlled crystallizer with overhead stirrer
Procedure:
-
Solution Preparation: Prepare a saturated solution of this compound by reacting stoichiometric amounts of magnesium chloride and L-tartaric acid in deionized water at a slightly elevated temperature (e.g., 40°C).
-
pH Adjustment: Adjust the pH of the solution to a desired value (e.g., 6.0) using a dilute acid or base.
-
Additive Incorporation: Add the desired concentration of PVP (e.g., 0.05% w/v) to the solution and stir until fully dissolved.
-
Controlled Cooling: Place the solution in the temperature-controlled crystallizer. Program a slow cooling ramp, for example, a cooling rate of 5°C per hour.
-
Agitation: Maintain a constant, gentle agitation throughout the crystallization process to ensure a homogeneous solution.
-
Crystal Harvesting: Once crystallization is complete, filter the crystals and wash them with a cold mixture of water and ethanol.
-
Drying: Dry the crystals under vacuum at a low temperature.
Protocol 2: Anti-Solvent Crystallization with Seeding
This protocol provides a method for crystallization using an anti-solvent and seed crystals to control crystal size and reduce agglomeration.
Materials:
-
This compound
-
Deionized water (solvent)
-
Isopropanol (anti-solvent)
-
This compound seed crystals (pre-prepared, non-agglomerated)
-
Controlled addition pump
-
Crystallization vessel with stirrer
Procedure:
-
Saturated Solution: Prepare a solution of this compound in deionized water at a specific temperature (e.g., 25°C) that is close to, but below, the saturation point.
-
Seeding: Add a small, known quantity of this compound seed crystals to the solution.
-
Anti-Solvent Addition: Slowly add isopropanol to the solution at a constant, controlled rate using an addition pump. The addition rate should be slow enough to maintain a low level of supersaturation.
-
Monitoring: Monitor the crystal growth and any signs of agglomeration using in-situ tools like FBRM or by taking periodic samples for microscopic analysis.
-
Equilibration: Once the desired amount of anti-solvent has been added, allow the system to equilibrate with continued stirring for a set period.
-
Harvesting and Drying: Filter, wash, and dry the crystals as described in Protocol 1.
Quantitative Data Summary
The following table provides an illustrative summary of how different parameters could affect this compound crystal agglomeration. Note: This data is hypothetical and intended for guidance. Optimal conditions must be determined experimentally.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Cooling Rate | 20°C/hour | 10°C/hour | 5°C/hour | Slower cooling rates (Condition C) are expected to result in larger, less agglomerated crystals. |
| pH | 5.0 | 7.0 | 9.0 | The optimal pH will likely be away from the isoelectric point, reducing agglomeration. This needs to be determined experimentally. |
| PVP Concentration | 0% (w/v) | 0.01% (w/v) | 0.1% (w/v) | Increasing PVP concentration up to an optimal point (e.g., Condition B or C) should decrease agglomeration. |
| Agitation Speed | 100 RPM | 300 RPM | 500 RPM | Moderate agitation (e.g., Condition B) is often optimal. Too low can lead to settling and agglomeration, while too high can cause crystal breakage. |
Visualizations
Figure 1. A logical diagram illustrating the relationship between the problem of this compound crystal agglomeration and the various preventative strategies that can be employed.
References
Technical Support Center: High-Purity Purification of Magnesium Tartrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the high-purity purification of magnesium tartrate.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The most common and effective methods for purifying this compound are recrystallization and ion exchange chromatography. Recrystallization is widely used due to its simplicity and effectiveness in removing a wide range of impurities.[1][2] Ion exchange chromatography is particularly useful for removing other cationic impurities.[3][4]
Q2: What is the typical purity of commercially available this compound, and what level of purity can be achieved through purification?
A2: Commercially available this compound typically has a purity of 99% or higher.[5] Through meticulous purification techniques like multiple recrystallizations, it is possible to achieve even higher purity levels, often exceeding 99.5%, which is crucial for pharmaceutical applications.
Q3: How can I assess the purity of my purified this compound?
A3: Several analytical techniques can be used to assess the purity of this compound. High-Performance Liquid Chromatography (HPLC) is a powerful method for quantifying organic impurities.[6] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and identify impurities.[7] Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can determine the presence of residual solvents and thermal stability.[7] Elemental analysis can confirm the correct stoichiometric composition of magnesium.[7]
Q4: What are the common impurities found in crude this compound?
A4: Common impurities can include unreacted starting materials such as magnesium oxide or other magnesium salts, excess tartaric acid, and by-products from the synthesis. Other potential impurities are different stereoisomers of tartaric acid (e.g., meso-tartaric acid if L-tartaric acid was the desired reactant) and other metal ions present in the starting materials.[7]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield After Recrystallization
| Potential Cause | Troubleshooting Step |
| Excessive solvent used | Before filtering, carefully evaporate some of the solvent to reach the saturation point at the solvent's boiling temperature. |
| Premature crystallization during hot filtration | Ensure that the funnel and receiving flask are pre-heated to prevent the product from crystallizing prematurely on the filter paper or in the funnel stem.[8] |
| Product is significantly soluble in cold solvent | Ensure the crystallization solution is thoroughly cooled, preferably in an ice bath, to maximize crystal precipitation.[9] |
| Crystals lost during transfer | After filtering, rinse the crystallization flask with a small amount of the cold mother liquor to transfer any remaining crystals to the filter funnel.[1] |
Issue 2: Product "Oils Out" During Cooling
| Potential Cause | Troubleshooting Step |
| High concentration of impurities | The presence of significant impurities can lower the melting point of the mixture, causing it to separate as an oil. Consider a pre-purification step, such as washing the crude product with a solvent in which the impurity is soluble but the product is not. |
| Solution is supersaturated | Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Using a seed crystal can also help induce proper crystallization.[1] |
| Cooling rate is too fast | Allow the solution to cool to room temperature slowly before placing it in an ice bath. A slower cooling rate promotes the formation of well-defined crystals. |
Issue 3: Ineffective Removal of Impurities
| Potential Cause | Troubleshooting Step |
| Co-precipitation of impurities | If an impurity has a similar solubility profile to this compound, a single recrystallization may be insufficient. Perform a second or even a third recrystallization to improve purity. |
| Insoluble impurities present | If the crude product contains insoluble materials like unreacted magnesium oxide, perform a hot gravity filtration of the dissolved this compound solution before allowing it to cool and crystallize.[8] |
| Presence of other metal ions | For the removal of trace metal ion impurities, ion exchange chromatography is a more effective method.[3][4] |
Quantitative Data Summary
Table 1: Solubility of this compound in Water at Different Temperatures
| Temperature (°C) | Solubility ( g/100 mL) |
| 20 | Slightly soluble[5] |
| 100 | Significantly more soluble |
Table 2: Comparison of Purification Techniques for this compound
| Technique | Typical Purity Achieved | Advantages | Disadvantages |
| Single Recrystallization | > 99.5% | Simple, cost-effective, good for removing a wide range of impurities. | May not be effective for impurities with similar solubility; potential for low yield if not optimized.[9] |
| Two-Solvent Recrystallization | > 99.7% | Can be effective when a single solvent is not ideal; allows for finer control over crystallization. | More complex to optimize the solvent system; requires careful addition of the second solvent.[8] |
| Ion Exchange Chromatography | > 99.9% (for removal of specific ionic impurities) | Highly effective for removing trace metal cations; can achieve very high purity.[4] | More complex and time-consuming than recrystallization; requires specialized equipment and resins. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a magnetic stir bar. Add a minimal amount of deionized water and heat the mixture to boiling while stirring. Continue adding small portions of hot deionized water until the this compound is completely dissolved.
-
Hot Filtration (if necessary): If any insoluble impurities are visible, perform a hot gravity filtration. Place a funnel with fluted filter paper into a pre-heated receiving flask. Pour the hot solution through the filter paper to remove the insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Continue to pull air through the filter cake to partially dry the crystals.[8] Then, transfer the crystals to a watch glass and dry them in a vacuum oven at a suitable temperature until a constant weight is achieved.
Protocol 2: Purification of this compound using Cation Exchange Chromatography
-
Resin Preparation: Swell the cation exchange resin (e.g., a sulfonic acid-based resin) in deionized water. Pack the resin into a chromatography column and wash it thoroughly with deionized water.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of deionized water. Load the solution onto the top of the prepared column.
-
Elution of Magnesium: Elute the magnesium ions from the resin using a suitable eluent, such as a dilute solution of a strong acid (e.g., 1 M HCl).[4] The magnesium ions will displace the protons on the resin and be collected in the eluate.
-
Collection of Fractions: Collect the eluate in fractions and test for the presence of magnesium ions.
-
Precipitation and Isolation: Combine the magnesium-containing fractions. The this compound can then be recovered by neutralizing the solution and inducing precipitation, followed by filtration and drying as described in the recrystallization protocol.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting logic for low purity of this compound.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. mt.com [mt.com]
- 3. kirj.ee [kirj.ee]
- 4. pjsir.org [pjsir.org]
- 5. This compound Manufacturers [tartaricacid.net]
- 6. manuals.plus [manuals.plus]
- 7. This compound | 20752-56-1 | Benchchem [benchchem.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Stability of Magnesium Tartrate in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aqueous solutions of magnesium tartrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?
The stability of this compound in aqueous solutions is primarily influenced by temperature, pH, and the concentration of the solution. Environmental factors such as exposure to light and atmospheric carbon dioxide can also play a role.
Q2: What are the expected degradation products of this compound in an aqueous solution?
In an aqueous environment, this compound can potentially degrade or precipitate. The degradation of magnesium-containing compounds in aqueous solutions can lead to the formation of magnesium hydroxide, magnesium oxide, and magnesium carbonate.[1][2] The tartrate moiety may also undergo degradation, although specific pathways are not well-documented in publicly available literature.
Q3: What is the thermal stability of this compound?
Solid this compound tetrahydrate crystals are thermally stable up to 39°C.[3] Above this temperature, they begin to lose water of crystallization.[3] In solution, elevated temperatures can decrease the solubility of this compound and potentially lead to precipitation. The synthesis of different crystalline forms of this compound has been shown to be dependent on temperature, with different structures forming at 100°C versus 125-150°C.[4]
Troubleshooting Guide
| Issue | Potential Causes | Troubleshooting Steps |
| White precipitate forms in the solution. | pH Shift: The pH of the solution may have shifted to a more alkaline range, reducing the solubility of this compound or leading to the precipitation of magnesium hydroxide. The pH of the gastrointestinal tract can impact the solubility of magnesium compounds, with lower pH generally increasing solubility. Temperature Fluctuation: A decrease in temperature can lead to the supersaturation and subsequent precipitation of tartrate salts.[5] Conversely, for some magnesium compounds, solubility can decrease with increasing temperature. Concentration Exceeds Solubility Limit: The concentration of this compound in the solution may be too high for the given temperature and pH. | 1. Check and Adjust pH: Measure the pH of the solution. If it is alkaline, consider adjusting it to a more neutral or slightly acidic pH using a suitable buffer. 2. Control Temperature: Ensure the solution is stored at a constant, controlled temperature. Gentle warming may redissolve the precipitate, but be aware of the potential for temperature-dependent degradation. 3. Dilute the Solution: If the concentration is high, try diluting the solution with the appropriate solvent. |
| Solution appears cloudy or hazy. | Incomplete Dissolution: The this compound may not have fully dissolved, especially if the solution is close to its saturation point. Formation of Colloidal Particles: Fine, suspended particles may have formed due to localized changes in pH or temperature. | 1. Ensure Complete Dissolution: Gently agitate or stir the solution for a longer period. A slight increase in temperature may aid dissolution, but monitor for any negative effects. 2. Filtration: If cloudiness persists, consider filtering the solution through a suitable membrane filter to remove any undissolved particles. |
| Discoloration of the solution (e.g., yellowing). | Degradation of Tartrate: The tartrate molecule may be undergoing oxidative or other forms of degradation, potentially accelerated by light exposure or the presence of impurities. Interaction with Contaminants: Trace metal ions or other impurities in the solvent or glassware could be catalyzing degradation reactions. | 1. Protect from Light: Store the solution in amber-colored containers or in the dark to minimize photodegradation. 2. Use High-Purity Reagents and Glassware: Ensure the use of high-purity water and thoroughly cleaned glassware to avoid contamination. 3. Inert Atmosphere: For sensitive applications, preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation. |
Experimental Protocols
Protocol 1: Visual Inspection for Physical Stability
-
Objective: To assess the physical stability of the this compound solution over time.
-
Methodology:
-
Prepare the this compound solution of the desired concentration in the chosen aqueous medium.
-
Divide the solution into multiple aliquots in clear glass vials.
-
Store the vials under different conditions (e.g., refrigerated, room temperature, elevated temperature, exposed to light, protected from light).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), visually inspect each aliquot for any signs of precipitation, cloudiness, or color change against a white and black background.
-
Record all observations systematically.
-
Protocol 2: pH Monitoring for Chemical Stability
-
Objective: To monitor changes in the pH of the this compound solution as an indicator of chemical degradation.
-
Methodology:
-
Prepare the this compound solution.
-
Measure the initial pH of the solution using a calibrated pH meter.
-
Store the solution under controlled conditions.
-
At regular intervals, withdraw a small sample and measure its pH.
-
A significant change in pH may indicate hydrolysis or other degradation reactions.
-
Protocol 3: UV-Vis Spectrophotometry for Detecting Degradation
-
Objective: To detect the formation of degradation products that absorb in the UV-Vis spectrum.
-
Methodology:
-
Prepare the this compound solution.
-
Record the initial UV-Vis spectrum of the solution (e.g., from 200-800 nm) using a spectrophotometer.
-
Store the solution under various conditions.
-
At selected time points, record the UV-Vis spectrum of the solution.
-
The appearance of new absorption peaks or a significant change in the existing spectrum can indicate the formation of degradation products.
-
Visualizations
Caption: Workflow for assessing the stability of a this compound solution.
Caption: Decision tree for troubleshooting precipitation in this compound solutions.
References
Technical Support Center: Controlling Particle Size and Morphology of Magnesium Tartrate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to controlling the particle size and morphology of magnesium tartrate. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound crystals?
A1: The most prevalent methods for this compound synthesis are solution-based techniques. These include:
-
Slow Evaporation: This technique involves dissolving a magnesium salt (e.g., magnesium sulfate or magnesium chloride) and tartaric acid in a suitable solvent, typically water, and allowing the solvent to evaporate slowly. This method is often used to grow large, high-quality single crystals. For example, single crystals of this compound with dimensions of 28mm x 28mm x 2mm have been grown using this method over a period of 30 days.[1]
-
Gel Growth (Single Diffusion Technique): In this method, a silica gel is prepared, and a solution of a magnesium salt is allowed to diffuse through the gel, which contains tartaric acid. This technique allows for the slow and controlled growth of crystals, which can influence their size and quality. Spherulitic morphology of magnesium levo-tartrate crystals has been achieved using this method.[2][3]
-
Reaction Precipitation: This involves the direct reaction of a magnesium salt with a tartrate salt solution, leading to the precipitation of this compound. The control of reaction conditions is crucial for managing particle size and morphology in this method.
Q2: Which experimental parameters have the most significant impact on the particle size and morphology of this compound?
A2: Several key parameters influence the final characteristics of this compound particles:
-
Reactant Concentration: Higher concentrations generally lead to a higher degree of supersaturation, which can result in the formation of smaller particles due to rapid nucleation. Conversely, lower concentrations favor the growth of larger crystals.
-
Temperature: Temperature affects both the solubility of the reactants and the kinetics of crystal growth. For some magnesium compounds, increasing the reaction temperature can lead to larger particle sizes.
-
pH: The pH of the reaction solution can influence the morphology of the crystals. For magnesium taurate, a related compound, a pH range of 7.5-8.0 is used for synthesis.[4]
-
Mixing Speed (Agitation): The stirring rate affects the diffusion of reactants and can influence the particle size distribution. Inadequate mixing can lead to localized high supersaturation and the formation of agglomerates.
-
Additives and Impurities: The presence of other ions or molecules can significantly alter the crystal habit. For instance, sodium tartrate has been shown to have an inhibitive effect on the precipitation of magnesium carbonate, a related compound, and affects its morphology.[5] Cationic surfactants like CTAB have been used to control the morphology of magnesium oxide nanoparticles derived from a this compound precursor, resulting in less agglomeration.[6]
Q3: How can I prevent the agglomeration of this compound particles during synthesis?
A3: Agglomeration can be minimized by:
-
Controlling Supersaturation: Avoid very high levels of supersaturation where nucleation rates are excessively high. This can be achieved by the slow addition of reactants.
-
Effective Agitation: Ensure homogenous mixing to prevent localized areas of high concentration.
-
Using Additives: Certain additives can adsorb to the crystal surface and prevent particles from sticking together. While specific data for this compound is limited, surfactants are commonly used for this purpose in the synthesis of other nanoparticles.
-
Temperature Control: Maintaining a constant and optimized temperature can help in achieving more uniform crystal growth and reducing agglomeration.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Particles are too large | Low nucleation rate due to low supersaturation. | Increase the concentration of reactants. Decrease the reaction temperature to reduce solubility and increase supersaturation. |
| Particles are too small | High nucleation rate due to high supersaturation. | Decrease the concentration of reactants. Increase the reaction temperature to increase solubility and lower supersaturation. Employ a slower addition rate of reactants. |
| Broad particle size distribution | Inhomogeneous mixing, leading to variations in supersaturation. Uncontrolled nucleation and growth. | Improve the stirring efficiency of the reaction mixture. Control the temperature more precisely. Consider using a seeding technique to promote uniform growth. |
| Irregular particle morphology | Fluctuations in pH or temperature during crystallization. Presence of impurities. | Buffer the reaction solution to maintain a stable pH. Ensure precise temperature control throughout the experiment. Use high-purity reactants and solvents. |
| Formation of agglomerates | High concentration of reactants leading to excessive nucleation. Inadequate stirring. | Reduce the concentration of the reactants. Increase the stirring speed. Consider the use of a suitable surfactant or anti-agglomeration agent. |
Experimental Protocols
Protocol 1: Synthesis of this compound by Slow Evaporation
Objective: To grow single crystals of this compound.
Materials:
-
Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O)
-
L-Tartaric Acid (C₄H₆O₆)
-
Deionized Water
Procedure:
-
Prepare equimolar solutions of magnesium sulfate and L-tartaric acid in deionized water.
-
Mix the two solutions in a clean beaker with continuous stirring using a magnetic stirrer for 2 hours to ensure a homogenous mixture.
-
Cover the beaker with a perforated paraffin film to allow for slow evaporation of the solvent.
-
Place the beaker in a vibration-free environment at a constant room temperature.
-
Monitor the setup for crystal growth. Single crystals are typically harvested after 25-30 days.[1]
Protocol 2: Synthesis of this compound by Gel Growth (Single Diffusion)
Objective: To synthesize this compound crystals with a spherulitic morphology.
Materials:
-
Sodium Metasilicate (Na₂SiO₃·9H₂O)
-
Levo-Tartaric Acid
-
Magnesium Chloride (MgCl₂)
-
Deionized Water
Procedure:
-
Prepare a silica gel by mixing an aqueous solution of sodium metasilicate (specific gravity of 1.05) with a 1M solution of levo-tartaric acid. The pH of the mixture should be adjusted to around 5.0.
-
Pour the gel solution into borosilicate glass test tubes and allow it to set for 48 hours.
-
Once the gel has set, carefully pour a 1M solution of magnesium chloride over the gel.
-
Seal the test tubes and leave them undisturbed at room temperature.
-
This compound crystals will grow within the silica gel matrix over several days. Crystals with a shiny white color and spherulitic morphology can be expected.[2][3]
Process Control and Particle Characteristics
The following diagram illustrates the relationship between key synthesis parameters and the resulting particle size and morphology of this compound.
Experimental Workflow for this compound Synthesis and Characterization
The following diagram outlines a typical experimental workflow for the synthesis and characterization of this compound particles.
References
- 1. researchgate.net [researchgate.net]
- 2. Gel Growth, Powder XRD and FTIR Study of Magnesium Levo-Tartrate Crystals | Semantic Scholar [semanticscholar.org]
- 3. ijirset.com [ijirset.com]
- 4. CN101693679A - Method for synthesizing magnesium taurate - Google Patents [patents.google.com]
- 5. Influence of Sodium Tartrate on the Precipitation of Magnesium Carbonate | Scientific.Net [scientific.net]
- 6. researchgate.net [researchgate.net]
impact of pH on magnesium tartrate crystal growth and morphology.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of magnesium tartrate. The following information addresses common issues related to the impact of pH on crystal growth and morphology.
Frequently Asked Questions (FAQs)
Q1: How does pH generally affect the crystallization of this compound?
A1: The pH of the crystallization solution is a critical parameter that significantly influences the solubility of this compound and, consequently, its crystal growth. Generally, pH affects the ionization state of tartaric acid, which in turn affects the formation of the this compound salt. While specific data across a wide pH range for this compound is limited, for many organic salts, pH changes alter the supersaturation of the solution, which is the driving force for crystallization.[1] Adjusting the pH can control the rate of nucleation and crystal growth, thereby influencing the size and morphology of the resulting crystals.[1]
Q2: What is the expected impact of acidic versus alkaline pH on this compound crystal growth?
A2: In acidic conditions, the tartrate ions will be more protonated, which can increase the solubility of this compound and potentially inhibit or slow down crystallization. One successful experimental protocol for growing this compound crystals specifically adjusted the pH to 4.5.[2] In contrast, increasing the pH towards neutral or mildly alkaline conditions would deprotonate the tartaric acid, favoring the formation of the tartrate salt and likely decreasing its solubility, which could promote crystallization. However, at very high pH levels, there is a risk of precipitating magnesium hydroxide.[3][4]
Q3: Can pH changes lead to different crystal forms (polymorphs) of this compound?
A3: It is plausible that pH can influence the polymorphism of this compound. For other compounds, variations in pH have been shown to result in different crystal packing and weak bond formations, leading to polymorphism.[1] Different polymorphs can exhibit distinct physical and chemical properties, so controlling the pH is crucial for obtaining a consistent and desired crystal form.
Q4: Are there any specific pH ranges that are optimal for this compound crystallization?
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No crystals are forming. | The solution is undersaturated. | - Gradually increase the concentration of this compound in the solution. - If starting from magnesium chloride and tartaric acid, try increasing the pH slightly to decrease solubility and promote supersaturation.[1] |
| The pH is too low, leading to high solubility. | - Slowly increase the pH of the solution. Be cautious not to overshoot, as this could lead to rapid precipitation. | |
| Crystals are forming too rapidly, resulting in small or poorly formed crystals. | The solution is too highly supersaturated. | - Decrease the concentration of the reactants. - Lower the pH to slightly increase solubility and slow down the crystallization process.[1] |
| An amorphous precipitate forms instead of crystals. | The pH is too high, causing the rapid precipitation of this compound or the formation of magnesium hydroxide. | - Lower the pH of the solution to a mildly acidic or neutral range. - Ensure thorough mixing where the base is added to avoid localized high pH zones. |
| The crystal morphology is inconsistent between batches. | There are slight variations in the final pH of the crystallization solution. | - Precisely control and measure the pH of every batch. - Use a reliable buffering system to maintain a stable pH throughout the experiment. |
Experimental Protocols
Detailed Methodology for Gel Growth of this compound Crystals
This protocol is based on the single diffusion silica gel technique.[2]
Materials:
-
Tartaric Acid (AR grade)
-
Magnesium Chloride (AR grade)
-
Sodium Metasilicate (AR grade)
-
Distilled Water
-
Borosilicate glass test tubes (20 cm x 1.5 cm)
Procedure:
-
Prepare aqueous solutions of tartaric acid and magnesium chloride. Stir until fully dissolved and then filter.
-
Prepare a solution of sodium metasilicate. Add distilled water to achieve the desired specific gravity for the gel.
-
To create the silica gel, slowly add the tartaric acid solution drop-wise to the sodium metasilicate solution with continuous stirring. This is done to prevent premature and localized gelling.
-
Adjust the pH of the gel mixture to 4.5.
-
Pour the gel solution into the test tubes and leave them undisturbed to set.
-
Once the gel has set, carefully pour the magnesium chloride solution on top of the gel.
-
Seal the test tubes and leave them at ambient temperature.
-
This compound crystals will grow within the gel matrix over time.
Quantitative Data
The available quantitative data on the impact of pH on this compound crystal growth is limited. The following table summarizes the key parameters from a successful experiment.
| pH | Crystal System | Lattice Parameters | Crystal Size |
| 4.5[2] | Orthorhombic[2] | a = 9.1820 Å, b = 11.2062 Å, c = 7.9529 Å[2] | 3 x 2 x 2 mm³[2] |
Visualizations
Caption: Experimental workflow for this compound crystal growth.
Caption: Logical relationship between pH and crystal growth parameters.
References
Technical Support Center: Production of High-Purity Magnesium Tartrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis and purification of magnesium tartrate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common sources of impurities in this compound synthesis?
Impurities in this compound production can originate from several sources:
-
Raw Materials: The purity of the starting materials, namely the magnesium source (e.g., magnesium oxide, magnesium carbonate) and tartaric acid, is critical. These can contain heavy metals, other metal ions (like calcium), and organic impurities.[1]
-
Incomplete Reactions: Unreacted starting materials, such as residual magnesium oxide or tartaric acid, can remain in the final product if the reaction does not go to completion.
-
Side Reactions: The formation of byproducts, such as magnesium oxalate, can occur, particularly under certain temperature and pH conditions.
-
Degradation: The tartrate ligand can potentially degrade at elevated temperatures, leading to the formation of various decomposition products.
-
Process-Related Impurities: Contamination from reactors, solvents, and handling equipment can introduce a range of impurities.
Q2: My final this compound product is discolored. What is the likely cause and how can I fix it?
A discolored product, often appearing yellow or brown, typically indicates the presence of organic impurities or degradation products.
-
Troubleshooting:
-
Check Raw Material Purity: Ensure the tartaric acid and magnesium source are of high purity and free from colored contaminants.
-
Control Reaction Temperature: Avoid excessive temperatures during the reaction and drying steps, as this can lead to the degradation of the tartrate molecule.
-
Use Activated Carbon: A common and effective method for removing colored impurities is to treat the reaction mixture or the dissolved crude product with activated carbon.[2]
-
-
Solution:
-
Dissolve the impure this compound in hot deionized water.
-
Add a small amount of activated carbon (typically 1-2% w/w) to the solution.
-
Stir the mixture at an elevated temperature (e.g., 70-80°C) for a short period (e.g., 30 minutes).[2]
-
Perform a hot filtration to remove the activated carbon.
-
Allow the filtrate to cool slowly to recrystallize the purified this compound.
-
Q3: The yield of my recrystallized this compound is very low. What are the possible reasons and how can I improve it?
Low yield after recrystallization is a common issue that can be addressed by optimizing the crystallization conditions.
-
Troubleshooting:
-
Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of the this compound remaining in the mother liquor upon cooling.
-
Insufficient Cooling: Not cooling the solution to a low enough temperature will also lead to incomplete crystallization.
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals and may trap impurities.
-
Incomplete Crystallization Time: Insufficient time for the crystallization process to complete will result in a lower yield.
-
-
Solutions:
-
Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cool the solution slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Allow sufficient time for crystallization to occur, which may be several hours or overnight.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.
-
Q4: I am observing a gelatinous precipitate or an oily substance instead of crystals. What is happening and what should I do?
The formation of an oil or a gelatinous precipitate, a phenomenon known as "oiling out," can occur when the solution is highly supersaturated or when the melting point of the product is depressed by the presence of significant impurities.
-
Troubleshooting:
-
High Impurity Concentration: A high level of impurities can lower the melting point of the mixture, causing it to separate as a liquid phase.
-
Supersaturation: If the solution is cooled too rapidly from a highly concentrated state, the product may not have enough time to form an ordered crystal lattice.
-
-
Solutions:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to reduce the supersaturation.
-
Allow the solution to cool more slowly to encourage proper crystal formation.
-
Consider a preliminary purification step, such as washing the crude product with a solvent in which the impurities are soluble but the this compound is not.
-
Data Presentation: Impurity Control and Product Specifications
The following tables provide quantitative data relevant to the production of high-purity this compound.
Table 1: Typical Specifications for Key Raw Materials
| Parameter | Magnesium Oxide (USP Grade) | L-Tartaric Acid (Food Grade) |
| Assay | ≥ 96.0% MgO (after ignition) | ≥ 99.8%[3] |
| Loss on Ignition | ≤ 10.0% | Not specified |
| Calcium (Ca) | ≤ 1.1% | Not specified |
| Free Alkali & Soluble Salts | ≤ 2.0% | Not specified |
| Heavy Metals (as Pb) | ≤ 20 ppm[4] | Meets established limits[3] |
| Lead (Pb) | Not specified | ≤ 2 ppm |
| Arsenic (As) | Not specified | ≤ 1 ppm |
Table 2: Solubility of Magnesium Salts
| Magnesium Salt | Solubility in Water ( g/100 mL at 25°C) | Solubility in Ethanol |
| This compound | Slightly soluble | Sparingly soluble |
| Magnesium Taurate | Slightly soluble[5] | Slightly soluble[5] |
| Magnesium Citrate | Soluble | Sparingly soluble |
| Magnesium Oxide | 0.00062 g/100 mL | Insoluble |
| Magnesium Stearate | 0.004 g/100 mL[6] | Negligible[6] |
Table 3: Pharmacopeial Limits for Elemental Impurities in Oral Drug Products
| Element | Permitted Daily Exposure (PDE) (µ g/day ) | Concentration Limit (µg/g or ppm) (assuming 10g daily dose) |
| Cadmium (Cd) | 5 | 0.5 |
| Lead (Pb) | 5 | 0.5 |
| Arsenic (As) | 15 | 1.5 |
| Mercury (Hg) | 30 | 3.0 |
| Nickel (Ni) | 200 | 20 |
| Copper (Cu) | 3000 | 300 |
Source: Adapted from USP <232> Elemental Impurities—Limits.[7]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from magnesium carbonate and L-tartaric acid.
-
Preparation of Reactants:
-
Prepare an aqueous solution of L-tartaric acid (e.g., 1 M).
-
Create a slurry of basic magnesium carbonate in deionized water.
-
-
Reaction:
-
Heat the magnesium carbonate slurry to reflux (approximately 92-97°C) with constant stirring.[2]
-
Slowly add the tartaric acid solution dropwise to the refluxing slurry.[2]
-
Continue the addition until the reaction mixture becomes clear and the pH is in the range of 7.5-8.0.[2]
-
Maintain the reflux with stirring for an additional 30-60 minutes to ensure the reaction is complete.[2]
-
-
Initial Purification (Optional):
-
If the solution is colored, cool it slightly and add activated carbon (1-2% w/w).
-
Stir for 30 minutes, then perform a hot filtration to remove the carbon.
-
-
Crystallization and Isolation:
-
Concentrate the reaction mixture by distillation under reduced pressure until white crystals begin to form.[2]
-
Cool the concentrated solution to room temperature, then further cool in an ice bath (3-5°C) to maximize crystallization.[2]
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold deionized water, followed by a cold, water-miscible organic solvent (e.g., ethanol) to facilitate drying.
-
Dry the purified this compound in a vacuum oven at a controlled temperature (e.g., 60-70°C) to a constant weight.
-
Protocol 2: Recrystallization of this compound
This protocol details the purification of crude this compound by recrystallization.
-
Solvent Selection: Water is the most common solvent for the recrystallization of this compound due to its favorable solubility profile (sparingly soluble at room temperature, more soluble at higher temperatures).
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of deionized water and heat the mixture with stirring.
-
Continue adding small portions of hot deionized water until the solid has just dissolved. Avoid adding a large excess of solvent.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
-
Cooling and Crystallization:
-
Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Collection and Drying:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Dry the crystals in a vacuum oven at a suitable temperature.
-
Protocol 3: Analysis of Elemental Impurities by ICP-MS
This protocol provides a general outline for the determination of elemental impurities in this compound using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in a suitable acidic solution (e.g., dilute nitric acid). The choice of acid and its concentration should be optimized to ensure complete dissolution and stability of the elements of interest.
-
Dilute the dissolved sample to a known volume with deionized water to bring the analyte concentrations within the linear range of the instrument.
-
-
Instrument Calibration:
-
Prepare a series of multi-element calibration standards covering the expected concentration range of the impurities.
-
Use an internal standard to correct for matrix effects and instrumental drift.
-
-
Analysis:
-
Aspirate the prepared samples and standards into the ICP-MS.
-
Monitor the mass-to-charge ratios of the elements of interest.
-
Use a collision/reaction cell, if necessary, to mitigate polyatomic interferences.
-
-
Quantification:
-
Construct a calibration curve for each element by plotting the instrument response against the concentration of the standards.
-
Determine the concentration of each impurity in the sample from the calibration curve.
-
Calculate the final concentration of each impurity in the original solid sample, taking into account the sample weight and dilution factor.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for common impurities in this compound production.
References
- 1. longdom.org [longdom.org]
- 2. Challenges in detecting magnesium stearate distribution in tablets. | Sigma-Aldrich [sigmaaldrich.com]
- 3. lohmann-minerals.com [lohmann-minerals.com]
- 4. US5582839A - Magnesium taurate and other mineral taurates - Google Patents [patents.google.com]
- 5. biollachemicals.com [biollachemicals.com]
- 6. Magnesium stearate - Wikipedia [en.wikipedia.org]
- 7. usp.org [usp.org]
Technical Support Center: Thermal Degradation Kinetics of Magnesium Tartrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments on the degradation kinetics of magnesium tartrate under thermal stress.
Frequently Asked Questions (FAQs)
Q1: What is the typical thermal decomposition pathway for this compound?
A1: this compound typically exists as a tetrahydrate (MgC₄H₄O₆·4H₂O). Its thermal decomposition under an inert atmosphere generally occurs in three main stages. The first stage is the dehydration of the four water molecules. This is followed by the decomposition of the anhydrous this compound into magnesium oxalate. The final stage involves the decomposition of magnesium oxalate to magnesium carbonate[1].
Q2: At what temperature does the degradation of this compound begin?
A2: The initial thermal decomposition of this compound tetrahydrate, which corresponds to the loss of its water of hydration, starts at approximately 39°C[1]. The stability of the material up to this temperature is a key consideration for storage and handling.
Q3: What are the expected weight losses at each stage of decomposition?
A3: The theoretical and experimentally observed weight losses for the decomposition of this compound tetrahydrate are detailed in the data tables below. These values are crucial for interpreting thermogravimetric analysis (TGA) results[1].
Q4: How can I determine the kinetic parameters of the degradation process?
A4: The kinetic parameters, such as activation energy (Ea), can be determined from TGA data using various mathematical models. The Broido method is one such approach that has been applied to study the thermal degradation of this compound[1][2][3][4]. This method involves plotting ln(ln(1/y)) versus 1/T, where 'y' is the fraction of the sample not yet decomposed and 'T' is the absolute temperature.
Q5: Why is it important to control the heating rate during TGA experiments?
A5: The heating rate can significantly influence the observed decomposition temperatures and the resolution of different degradation steps. Higher heating rates can shift the decomposition peaks to higher temperatures and may cause overlapping of distinct thermal events[5][6]. For hydrated salts like this compound, a slower heating rate is often preferable to clearly resolve the dehydration and subsequent decomposition steps.
Troubleshooting Guide
Issue 1: My TGA curve shows a single, broad weight loss instead of distinct decomposition stages.
-
Possible Cause 1: High Heating Rate. A rapid heating rate can cause the dehydration and initial decomposition steps to merge, resulting in a single, poorly defined weight loss event.
-
Possible Cause 2: Sample Characteristics. A very small particle size or a loosely packed sample might lead to rapid and overlapping decomposition.
-
Solution: Ensure consistent sample preparation. Use a consistent particle size range and packing method for all experiments to ensure reproducibility.
-
Issue 2: The observed weight loss in the first stage does not correspond to the theoretical loss for four water molecules.
-
Possible Cause 1: Incorrect Initial Hydration State. The sample may not be a true tetrahydrate; it could be a different hydrate or a mixture of hydrated and anhydrous forms.
-
Solution: Characterize the starting material using techniques like Karl Fischer titration or X-ray powder diffraction (XRPD) to confirm its hydration state before thermal analysis.
-
-
Possible Cause 2: Adsorbed Surface Water. The sample may have adsorbed moisture on its surface, leading to an initial weight loss that is not part of the crystalline water.
-
Solution: Implement a short isothermal hold at a temperature just below the onset of dehydration (e.g., 30-35°C) at the beginning of the TGA experiment to drive off any surface moisture.
-
Issue 3: I am observing an apparent weight gain at the beginning of my TGA run.
-
Possible Cause: Buoyancy Effect. As the furnace heats up, the density of the purge gas decreases, which can exert a buoyant force on the sample pan, leading to an apparent gain in mass. This is a common artifact in TGA[8][9].
Issue 4: The baseline of my DSC curve is drifting.
-
Possible Cause 1: Instrument Not Equilibrated. The instrument may not have reached thermal equilibrium before the start of the experiment.
-
Solution: Ensure the instrument is allowed to equilibrate at the starting temperature for a sufficient period before initiating the temperature ramp.
-
-
Possible Cause 2: Sample Pan Issues. The sample pan may not be properly seated, or the lid may not be correctly sealed (if using sealed pans).
-
Solution: Check that the sample and reference pans are correctly placed in the measurement cell and that the lids are properly crimped.
-
Data Presentation
Table 1: Thermal Decomposition Stages of this compound Tetrahydrate
| Stage | Temperature Range (°C) | Decomposition Process | Observed Weight Loss (%) | Calculated Weight Loss (%) | Gaseous Products | Solid Residue |
| 1 | 39 - 197 | Dehydration of four water molecules | 30.49 | 29.46 | H₂O | MgC₄H₄O₆ (anhydrous) |
| 2 | 260 - 413 | Decomposition of anhydrous this compound | 28.52 | 29.46 | CO, H₂O | MgC₂O₄ (oxalate) |
| 3 | 432 - 616 | Decomposition of magnesium oxalate | 18.23 | 18.00 | CO | MgCO₃ (carbonate) |
Data synthesized from the findings in IJARIIE (2024).[1]
Table 2: Illustrative Kinetic Parameters for Thermal Decomposition of this compound (Calculated using the Broido Method)
| Decomposition Stage | Temperature Range (°C) | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH) (kJ/mol) | Entropy of Activation (ΔS) (J/mol·K) | Gibbs Free Energy of Activation (ΔG) (kJ/mol) |
| Stage 1 | 39 - 197 | 45.8 | 42.1 | -245.3 | 149.2 |
| Stage 2 | 260 - 413 | 152.7 | 147.5 | -128.9 | 232.1 |
| Stage 3 | 432 - 616 | 135.6 | 130.1 | -152.8 | 243.5 |
Note: The values in this table are representative and based on the methodology described by IJARIIE (2024), which employed the Broido relation for kinetic analysis.[1]
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) of this compound
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound tetrahydrate into a standard aluminum or ceramic TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Use an empty pan as a reference if the instrument has a dual-balance design.
-
Set the purge gas (typically high-purity nitrogen) to a flow rate of 20-50 mL/min.
-
-
Temperature Program:
-
Equilibrate the sample at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 700°C at a constant heating rate of 10°C/min.
-
-
Data Acquisition: Record the sample mass as a function of temperature. Also, record the first derivative of the mass change (DTG curve) to identify the temperatures of the maximum rates of mass loss.
-
Data Analysis:
Protocol 2: Differential Scanning Calorimetry (DSC) of this compound
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound tetrahydrate into a hermetically sealed aluminum pan. Use an empty, sealed pan as the reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Set the purge gas (typically high-purity nitrogen) to a flow rate of 20-50 mL/min.
-
-
Temperature Program:
-
Equilibrate the sample at 25°C for 5 minutes.
-
Ramp the temperature from 25°C to 450°C at a heating rate of 10°C/min.
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis:
-
Identify endothermic and exothermic peaks corresponding to thermal events such as dehydration and decomposition.
-
Integrate the peaks to determine the enthalpy change (ΔH) for each event.
-
Visualizations
Caption: Experimental workflow for thermal analysis of this compound.
Caption: Thermal decomposition pathway of this compound tetrahydrate.
References
Validation & Comparative
A Comparative Analysis of Magnesium Tartrate and Magnesium Citrate Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioavailability of magnesium tartrate and magnesium citrate. While extensive research exists for magnesium citrate, data on this compound is notably scarce, precluding a direct, data-driven comparison. This document summarizes the available scientific evidence for both compounds, details common experimental protocols for assessing magnesium bioavailability, and illustrates the key physiological pathways of magnesium absorption.
Executive Summary
Magnesium is a vital mineral for numerous physiological functions, and the bioavailability of magnesium supplements is a critical factor in their efficacy. Organic magnesium salts, such as citrate and tartrate, are generally considered to have higher bioavailability than inorganic forms. Clinical studies have consistently demonstrated that magnesium citrate is more readily absorbed and bioavailable than magnesium oxide, an inorganic salt.[1][2] Unfortunately, a similar body of research for this compound is not available in the public domain, preventing a direct comparative analysis based on experimental data. This guide, therefore, presents a comprehensive review of magnesium citrate's bioavailability and the foundational principles of magnesium absorption, which would theoretically apply to this compound as well.
Data Presentation: Bioavailability of Magnesium Salts
Due to the lack of direct comparative studies between this compound and magnesium citrate, this section presents data on the bioavailability of magnesium citrate in comparison to the well-studied, less bioavailable magnesium oxide.
Table 1: Comparative Bioavailability of Magnesium Citrate and Magnesium Oxide
| Parameter | Magnesium Citrate | Magnesium Oxide | Study Reference |
| In Vitro Solubility in Water | 55% | Virtually Insoluble | --INVALID-LINK--[1] |
| In Vitro Solubility in Simulated Peak Acid Secretion | Substantially more soluble than MgO | 43% | --INVALID-LINK--[1] |
| Urinary Magnesium Excretion (4 hours post-load; mg/mg creatinine) | 0.22 | 0.006 | --INVALID-LINK--[1] |
| Urinary Magnesium Excretion (second 2 hours post-load; mg/mg creatinine) | 0.035 | 0.008 | --INVALID-LINK--[1] |
Note: The data clearly indicates the superior solubility and subsequent bioavailability of magnesium citrate when compared to magnesium oxide. It is hypothesized that this compound, as an organic salt, would also exhibit greater bioavailability than magnesium oxide, but experimental data is needed for confirmation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of magnesium bioavailability.
In Vitro Solubility Assay
Objective: To determine the solubility of different magnesium salts in conditions simulating the human gastrointestinal tract.
Protocol:
-
Prepare solutions mimicking various physiological states, including distilled water (as a baseline), and solutions with varying concentrations of hydrochloric acid (e.g., 0 to 24.2 mEq/300 ml) to simulate achlorhydric to peak acid secretory states.[1]
-
Add a standardized amount (e.g., 25 mmol) of the magnesium salt (magnesium citrate, magnesium oxide, or other forms) to each solution.[1]
-
Stir the solutions at a constant temperature (e.g., 37°C) for a specified period.
-
Filter the solutions to remove any undissolved solute.
-
Analyze the magnesium concentration in the filtrate using methods such as atomic absorption spectrophotometry or inductively coupled plasma-mass spectrometry (ICP-MS).[3]
-
To simulate conditions in the small intestine, titrate the filtrates to pH 6 and 7 to mimic the effect of pancreatic bicarbonate secretion and observe for any precipitation.[1]
In Vivo Bioavailability Assessment in Humans
Objective: To determine the in vivo absorption of different magnesium salts by measuring changes in serum and urine magnesium concentrations.
Protocol:
-
Subject Recruitment: Recruit healthy adult volunteers with normal renal function.[1][3] Inclusion criteria often include age ranges (e.g., 18-65 years) and specific BMI ranges.[3]
-
Washout Period: A washout period is typically implemented where subjects avoid magnesium-containing supplements or medications.
-
Baseline Measurements: Collect baseline blood and 24-hour urine samples to determine initial magnesium levels.[3]
-
Supplement Administration: Administer a single, standardized oral dose of the magnesium salt being tested (e.g., 25 mmol of magnesium citrate or magnesium oxide).[1]
-
Post-Dose Sample Collection:
-
Magnesium Analysis: Analyze the total magnesium concentration in serum and urine samples using ICP-MS or other validated methods.[3]
-
Data Analysis: Calculate the incremental change in urinary magnesium excretion from baseline for each magnesium salt. A significantly higher increase in urinary magnesium following administration of one salt compared to another is indicative of greater absorption and bioavailability.[1] Serum magnesium concentration-time profiles can also be used to assess the rate and extent of absorption.[2]
Magnesium Absorption Pathways
Magnesium absorption in the intestine occurs through two primary pathways: a passive paracellular pathway and an active transcellular pathway.
References
A Comparative Guide to the Validation of Analytical Methods for Magnesium Tartrate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of magnesium and tartrate ions, components of magnesium tartrate. The focus is on the validation of High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) methods, with a comparative overview of alternative techniques such as Atomic Absorption Spectroscopy (AAS) and Complexometric Titration for magnesium analysis. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical methodology for their specific needs, supported by experimental data and detailed protocols.
Comparative Analysis of Analytical Methods
The selection of an analytical method for the quantification of magnesium and tartrate is dependent on several factors, including the required specificity, sensitivity, accuracy, precision, and the available instrumentation. While HPLC is a versatile technique for the analysis of the tartrate ion, magnesium, being a divalent cation lacking a chromophore, is more readily quantified by IC, AAS, or traditional titration methods.
High-Performance Liquid Chromatography (HPLC) for Tartrate Analysis
HPLC with UV detection is a widely used and reliable method for the quantification of the tartrate anion. The method relies on the separation of tartaric acid from other components in the sample matrix on a reversed-phase column, followed by detection at a low UV wavelength.
Ion Chromatography (IC) for Magnesium Analysis
Ion chromatography with conductivity detection is a powerful technique for the determination of inorganic cations like magnesium. The separation is achieved on a cation-exchange column, and the conductivity of the eluent is measured. Modern IC systems can offer high selectivity and sensitivity for ion analysis.
Alternative Methods for Magnesium Analysis
-
Atomic Absorption Spectroscopy (AAS): AAS is a highly sensitive and specific method for elemental analysis. It measures the absorption of light by free atoms in the gaseous state. For magnesium analysis, a specific wavelength of 285.2 nm is typically used.
-
Complexometric Titration: This is a classical analytical technique that remains a viable and cost-effective method for the quantification of magnesium. It involves the titration of the magnesium-containing sample with a standard solution of a complexing agent, typically ethylenediaminetetraacetic acid (EDTA), using a colorimetric indicator to determine the endpoint.
Data Presentation: A Comparative Summary
The following tables summarize the key performance parameters of the discussed analytical methods for the quantification of tartrate and magnesium.
Table 1: Method Comparison for Tartrate Analysis
| Parameter | HPLC-UV |
| Principle | Reversed-phase chromatography with UV detection |
| Linearity (R²) | > 0.999[1][2] |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0%[2] |
| Limit of Detection (LOD) | ~0.01 g/L[2] |
| Limit of Quantification (LOQ) | ~0.03 g/L[2] |
| Specificity | High, separates tartrate from other organic acids |
| Instrumentation | HPLC system with UV detector |
Table 2: Method Comparison for Magnesium Analysis
| Parameter | Ion Chromatography (IC) | Atomic Absorption Spectroscopy (AAS) | Complexometric Titration |
| Principle | Ion-exchange chromatography with conductivity detection | Atomic absorption at a specific wavelength | Titration with a standard EDTA solution |
| Linearity (R²) | > 0.999[3] | > 0.999[4] | Not Applicable |
| Accuracy (% Recovery) | 98.0 - 102.0%[5] | 98.9 - 100.8%[4] | 98.0 - 102.0%[6] |
| Precision (% RSD) | < 1.0%[3] | < 2.0%[4] | < 2.0% |
| Limit of Detection (LOD) | ~0.01 µg/mL[7] | ~0.01 µg/mL[7] | Dependent on indicator and concentration |
| Limit of Quantification (LOQ) | ~0.03 µg/mL[7] | ~0.03 µg/mL[7] | Dependent on indicator and concentration |
| Specificity | High, separates magnesium from other cations | High, specific for magnesium | Moderate, potential interference from other metal ions |
| Instrumentation | Ion chromatograph with conductivity detector | Atomic absorption spectrophotometer | Standard laboratory glassware |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on specific sample matrices and laboratory conditions.
HPLC Method for Tartrate Quantification
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: An aqueous mobile phase of 50 mM phosphate buffer adjusted to pH 2.80 has been shown to be effective.[2]
-
Flow Rate: 0.5 mL/min.[2]
-
Detection: UV detection at 214 nm.[2]
-
Sample Preparation:
-
Accurately weigh a suitable amount of this compound sample.
-
Dissolve the sample in the mobile phase to achieve a concentration within the linear range of the method.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a stock standard solution of tartaric acid in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range for the calibration curve.
-
Ion Chromatography Method for Magnesium Quantification
-
Instrumentation: An ion chromatograph equipped with a conductivity detector.
-
Column: A cation-exchange column, such as a Dionex IonPac CS16 (5 x 250 mm).[3]
-
Mobile Phase: A gradient elution using methanesulfonic acid (MSA) has been demonstrated to be effective. For example, a gradient with Mobile Phase A as 6.7% v/v MSA in water and Mobile Phase B as water can be used.[3]
-
Flow Rate: 1.2 mL/min.[3]
-
Detection: Suppressed conductivity detection.
-
Sample Preparation:
-
Accurately weigh the this compound sample.
-
Dissolve the sample in deionized water to a known volume.
-
Dilute the sample solution as necessary to fall within the calibration range of the instrument.
-
-
Standard Preparation:
-
Prepare a stock standard solution of a certified magnesium standard (e.g., magnesium sulfate) in deionized water.
-
Prepare a series of working standards by serial dilution of the stock solution.
-
Atomic Absorption Spectroscopy (AAS) for Magnesium Quantification
-
Instrumentation: A flame atomic absorption spectrophotometer.
-
Wavelength: 285.2 nm.[7]
-
Sample Preparation:
-
Standard Preparation:
-
Use a certified 1000 µg/mL magnesium standard solution.
-
Prepare a series of working standards by diluting the stock solution in the same dilute acid as the sample, also containing the releasing agent.[7]
-
Complexometric Titration for Magnesium Quantification
-
Reagents:
-
Standardized 0.05 M EDTA solution.
-
Ammonia-ammonium chloride buffer (pH 10).
-
Eriochrome Black T indicator.
-
-
Procedure:
-
Accurately weigh the this compound sample and dissolve it in deionized water.
-
Add a small amount of the pH 10 buffer to the sample solution.
-
Add a few drops of the Eriochrome Black T indicator. The solution should turn wine-red.
-
Titrate the solution with the standardized EDTA solution until the color changes from wine-red to a distinct blue, which indicates the endpoint.[9][10]
-
-
Calculation: The concentration of magnesium can be calculated based on the volume of EDTA solution used and its molarity.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and logical relationships described in this guide.
Caption: Workflow for the validation of an HPLC method for tartrate analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Determination of Sodium, Potassium, and Magnesium as Sulfate Salts in Oral Preparations Using Ion Chromatography and Conductivity Detection | MDPI [mdpi.com]
- 4. A validated flame AAS method for determining magnesium in a multivitamin pharmaceutical preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Magnesium Oxide Monograph Modernization Using Ion Chromatography - AnalyteGuru [thermofisher.com]
- 6. Development and Validation of Simple Titrimetric Method for the Determination of Magnesium Content in Esomeprazole Magnesium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method, Development and Validation for the Estimation of Magnesium Content in Esomeprazole-magnesium by Atomic Absorption Spectrophotometer – Oriental Journal of Chemistry [orientjchem.org]
- 8. nemi.gov [nemi.gov]
- 9. chemlab.truman.edu [chemlab.truman.edu]
- 10. titrations.info [titrations.info]
A Spectroscopic Comparison of Magnesium Tartrate and Magnesium Malate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective spectroscopic comparison of magnesium tartrate and magnesium malate, offering supporting data and experimental methodologies for researchers and professionals in the field of drug development and materials science.
Introduction
This compound and magnesium malate are organic salts of magnesium that are of interest for their potential applications in pharmaceuticals and nutritional supplements. A thorough understanding of their molecular structure and purity is crucial for their effective utilization. Spectroscopic techniques are powerful tools for characterizing these compounds. This guide focuses on a comparative analysis using Fourier-Transform Infrared (FTIR) Spectroscopy, with additional context on other relevant spectroscopic methods.
Data Presentation
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the vibrational modes of molecules, making it an excellent tool for identifying functional groups and confirming the presence of specific bonds.
| Functional Group | This compound Wavenumber (cm⁻¹) | Magnesium Malate Wavenumber (cm⁻¹) | Vibrational Mode |
| O-H | 3435 | ~3400 | Stretching (associated with hydroxyl groups and water of hydration) |
| C=O | 1660 | 1718 | Symmetric Stretching (carboxyl group) |
| C-O | 1070 | ~1100 | Stretching |
| C-H | 2925, 2855 | Not specified | Stretching |
| Mg-O | ~600-700 | Not specified | Stretching |
| COO⁻ | Not specified | 1504 | Symmetric Stretching (carboxylate anion) |
Note: The data for magnesium malate is based on spectra of MgO intermixes with malic acid and may show slight variations in pure magnesium malate.[1]
Experimental Protocols
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of solid this compound and magnesium malate to identify their functional groups.
Method:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample (this compound or magnesium malate) into a fine powder using an agate mortar and pestle.[2]
-
Add approximately 100-200 mg of dry potassium bromide (KBr) powder to the mortar.[2]
-
Gently mix and grind the sample and KBr together to ensure a homogenous mixture.
-
Transfer the mixture to a pellet-pressing die.
-
Apply pressure using a hydraulic press to form a thin, transparent pellet.[2]
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
-
Data Acquisition:
-
Record a background spectrum of a blank KBr pellet to account for any atmospheric and instrumental interferences.
-
Place the sample pellet in the beam path and record the sample spectrum.
-
The spectra are typically recorded in the mid-IR range (4000-400 cm⁻¹).
-
Raman Spectroscopy
Objective: To obtain the Raman spectrum of solid this compound and magnesium malate to complement FTIR data and provide information on non-polar bonds.
Method:
-
Sample Preparation:
-
For powder samples, a small amount can be placed in a sample cup or pressed onto a microscope slide.[3][4]
-
If the sample is a larger solid, a flat surface can be prepared by cutting and polishing.[3]
-
For imaging, gently placing a cover glass on the powder on a slide can help create a flatter surface.[3][5]
-
-
Data Acquisition:
-
Place the prepared sample under the microscope objective of the Raman spectrometer.
-
Focus the laser onto the sample surface.
-
Acquire the Raman spectrum, typically using a visible laser source. The scattered light is collected and analyzed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound and magnesium malate to elucidate their molecular structure in solution.
Method:
-
Sample Preparation:
-
Accurately weigh a few milligrams of the magnesium salt.
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O) in an NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.
-
If necessary, add a small amount of an internal standard for chemical shift referencing.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H and ¹³C NMR spectra. This may involve standard pulse sequences and, for ¹³C, may require longer acquisition times due to the lower natural abundance of the isotope.
-
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the UV-Vis absorption characteristics of this compound and magnesium malate, which can be useful for quantitative analysis and studying metal-ligand interactions.
Method:
-
Sample Preparation:
-
Data Acquisition:
-
Use a UV-Vis spectrophotometer equipped with matched cuvettes (typically 1 cm path length).[6][8]
-
Fill a cuvette with the solvent to be used as a blank and record a baseline spectrum.
-
Record the absorbance spectra of the standard solutions and the unknown sample over a specific wavelength range.[6][8] The wavelength of maximum absorbance (λmax) is an important characteristic.
-
Visualization of Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. m.youtube.com [m.youtube.com]
- 4. THE PULSAR Engineering [thepulsar.be]
- 5. Sample preparation – Nanophoton [nanophoton.net]
- 6. kbcc.cuny.edu [kbcc.cuny.edu]
- 7. ijpras.com [ijpras.com]
- 8. 3.4. Metal-Chelating Effect [bio-protocol.org]
A Comparative Guide to the Thermal Stability of Magnesium Tartrate and Magnesium Oxalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the thermal stability of magnesium tartrate and magnesium oxalate, two common magnesium salts. Understanding the thermal decomposition behavior of these compounds is critical in various scientific and industrial applications, including materials science, catalysis, and pharmaceutical development, where thermal processing is a key step. This document summarizes quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), outlines detailed experimental protocols for such analyses, and presents visual representations of the decomposition pathways.
Quantitative Thermal Analysis Data
The thermal decomposition of this compound and magnesium oxalate proceeds through distinct stages, primarily involving dehydration followed by the decomposition of the anhydrous salt. The data presented in Table 1 summarizes the key temperature ranges and corresponding mass losses for these events.
Table 1: Thermal Decomposition Data for this compound Tetrahydrate vs. Magnesium Oxalate Dihydrate
| Thermal Event | This compound Tetrahydrate | Magnesium Oxalate Dihydrate |
| Dehydration | 39°C - 197°C | 120°C - 300°C[1] |
| Intermediate Decomposition | 260°C - 413°C (to Magnesium Oxalate) | - |
| Final Decomposition | 432°C - 616°C (to Magnesium Carbonate) | 300°C - 600°C (to Magnesium Oxide, CO, CO₂)[1] |
| Final Residue | Magnesium Oxide (following decomposition of MgCO₃) | Magnesium Oxide |
Decomposition Pathways
The thermal decomposition of both this compound and magnesium oxalate ultimately yields magnesium oxide as the final solid product. However, the intermediate steps and the gaseous byproducts differ significantly.
Magnesium Oxalate Decomposition
Magnesium oxalate dihydrate first undergoes dehydration to form the anhydrous salt.[2] This is followed by the decomposition of anhydrous magnesium oxalate into magnesium oxide and a mixture of carbon monoxide and carbon dioxide.[1][2] Some studies suggest the formation of magnesium carbonate as an unstable intermediate.[2]
References
Superior Filtration Performance of Racemic Magnesium Tartrate Attributed to Morphological Advantages
A comparative analysis reveals that racemic magnesium tartrate exhibits significantly more efficient filtration and lower moisture retention than its chiral counterpart, a behavior directly linked to its larger average particle size and lower surface area. These findings offer valuable insights for researchers and professionals in drug development and materials science, where efficient solid-liquid separation is paramount.
A study comparing the filtration characteristics of Mg(l-tart) (chiral) and Mg(d,l-tart) (racemic) has demonstrated the superior filterability of the racemic form. The racemic suspension was found to be more readily filterable, resulting in a wet cake with lower moisture retention. This enhanced performance is attributed to the distinct morphological differences between the two forms. The racemic this compound particles have a larger average particle size and a lower surface area compared to the chiral form, which consists of irregularly shaped particles.[1] In contrast, the racemic variety is primarily composed of rectangular tubes.[1]
These physical properties directly influence the efficiency of the filtration process, with larger, more uniform particles typically forming a more permeable filter cake, allowing for faster solvent removal and resulting in a drier final product.
Quantitative Comparison of Filtration Behavior
The following table summarizes the key quantitative findings that highlight the differences in filtration performance between chiral and racemic this compound.
| Parameter | Chiral this compound (Mg(l-tart)) | Racemic this compound (Mg(d,l-tart)) |
| Filtration Rate | Slower | Faster[1] |
| Moisture Retention in Wet Cake | Higher | Lower[1] |
| Average Particle Size | Smaller | Larger[1] |
| Surface Area | Higher | Lower[1] |
| Particle Morphology | Irregular Shapes[1] | Rectangular Tubes[1] |
Experimental Protocols
Preparation of this compound Suspensions
The chiral and racemic this compound suspensions were prepared at room temperature. This involved the stoichiometric reaction of an aqueous slurry of magnesium hydroxide with aqueous solutions of L-tartaric acid and D,L-tartaric acid, respectively.[1]
Comparative Filtration Analysis
A standardized vacuum filtration procedure using a Büchner funnel is employed to compare the filtration behavior of the two suspensions.
Apparatus:
-
Büchner funnel
-
Filter flask with a side-arm
-
Vacuum tubing
-
Vacuum source (e.g., water aspirator or vacuum pump)
-
Filter paper (sized to fit the Büchner funnel)
-
Graduated cylinders
-
Spatula
-
Wash bottle with appropriate solvent (e.g., deionized water)
-
Drying oven
-
Analytical balance
Procedure:
-
Apparatus Setup: Securely clamp the filter flask to a ring stand. Place the Büchner funnel with a properly sized filter paper onto the flask, ensuring a snug fit with a rubber adapter. Connect the vacuum tubing from the flask's side-arm to the vacuum source.
-
Filter Paper Wetting: Wet the filter paper with a small amount of the solvent to be used for washing to ensure it is sealed against the funnel plate.
-
Filtration: Turn on the vacuum source. Pour the this compound suspension (either chiral or racemic) into the center of the Büchner funnel.
-
Washing: Once the majority of the liquid has been drawn through, wash the solid cake with a small amount of cold solvent to remove any remaining soluble impurities. Allow the vacuum to pull the wash solvent through completely.
-
Drying the Cake: Continue to draw air through the filter cake for a period to partially dry the solid.
-
Filtration Rate Measurement: The time taken for the entire volume of the suspension to pass through the filter is recorded to compare the filtration rates of the chiral and racemic forms.
-
Wet Cake Moisture Content Determination: a. Immediately after filtration, weigh a clean, dry container. b. Transfer a representative sample of the wet filter cake to the container and record the wet weight. c. Dry the sample in an oven at a specified temperature (e.g., 105°C) until a constant weight is achieved. d. Cool the sample in a desiccator and record the final dry weight. e. Calculate the moisture content using the formula: Moisture Content (%) = [(Wet Weight - Dry Weight) / Wet Weight] x 100
Visualizing the Process and Rationale
To better illustrate the experimental workflow and the underlying reasons for the observed differences in filtration behavior, the following diagrams are provided.
Caption: Experimental workflow for comparing the filtration of chiral and racemic this compound.
Caption: Relationship between molecular form, particle properties, and filtration behavior.
References
A Comparative Analysis of the Chelating Properties of Magnesium Tartrate with Other Divalent Metals
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chelating properties of tartrate with various divalent metals, with a focus on magnesium tartrate. The information is supported by experimental data from peer-reviewed studies to assist researchers and professionals in drug development and related fields in understanding the relative stability of these metal-tartrate complexes.
Quantitative Comparison of Metal-Tartrate Complex Stability
The stability of a metal-chelate complex is a critical parameter in assessing its potential efficacy and applications. The stability constant (log K or logβ) is a quantitative measure of the equilibrium between a metal ion and a chelating agent. A higher stability constant indicates a more stable complex.
The following table summarizes the overall stability constants (logβ) for the formation of 1:1 complexes between L-tartaric acid and several divalent metal ions. The data for Copper (Cu²⁺), Cobalt (Co²⁺), and Nickel (Ni²⁺) were determined by potentiometric measurements in an aqueous solution.[1] For other divalent metals, a general order of stability for 1:1 carboxylate complexes is provided, which can be considered indicative of the expected trend for tartrate complexes.[2]
| Metal Ion | Chelating Agent | Stability Constant (logβ) | Reference |
| Copper (Cu²⁺) | L-Tartaric Acid | 3.23 | [1] |
| Nickel (Ni²⁺) | L-Tartaric Acid | 2.93 | [1] |
| Cobalt (Co²⁺) | L-Tartaric Acid | 2.81 | [1] |
| Lead (Pb²⁺) | Carboxylate Ligands | Pb²⁺ > Cu²⁺ | [2] |
| Cadmium (Cd²⁺) | Carboxylate Ligands | Cu²⁺ > Cd²⁺ > Zn²⁺ | [2] |
| Zinc (Zn²⁺) | Carboxylate Ligands | Cd²⁺ > Zn²⁺ > Ni²⁺ | [2] |
| Magnesium (Mg²⁺) | Carboxylate Ligands | Co²⁺ > Mg²⁺ | [2] |
| Calcium (Ca²⁺) | Carboxylate Ligands | Co²⁺ > Ca²⁺ | [2] |
Note: The stability constants for Pb²⁺, Cd²⁺, Zn²⁺, Mg²⁺, and Ca²⁺ with carboxylate ligands are presented as a relative series based on available literature, as direct logβ values for their tartrate complexes under the same conditions as Cu²⁺, Ni²⁺, and Co²⁺ were not available in the cited sources.[2] The general trend indicates that tartaric acid forms moderately stable complexes with the transition metals listed, and the stability with alkaline earth metals like magnesium is expected to be lower in comparison.
Experimental Protocols
The determination of metal-chelate stability constants is crucial for comparative analysis. The following are detailed methodologies for two common experimental techniques used to assess the chelating properties of tartrate.
Potentiometric Titration for Stability Constant Determination
Potentiometric titration is a highly accurate and widely used method for determining the stability constants of metal complexes in solution.[3]
Principle: This method involves monitoring the change in the hydrogen ion concentration (pH) of a solution containing a metal ion and a ligand (tartrate) as a standardized solution of a strong base is added. The resulting titration curve provides data to calculate the formation constants of the metal-ligand complexes.
Materials and Equipment:
-
pH meter with a glass electrode (resolution of 0.1 mV)
-
Temperature-controlled titration vessel
-
Magnetic stirrer
-
Burette
-
Stock solutions of the metal salt (e.g., MgCl₂, CuSO₄), tartaric acid, a strong acid (e.g., HCl), and a strong base (e.g., NaOH) of known concentrations.
-
Inert electrolyte solution (e.g., KCl or NaClO₄) to maintain constant ionic strength.
Procedure:
-
Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Solution Preparation: Prepare a series of solutions in the titration vessel, each with a known concentration of the metal ion, tartaric acid, and a strong acid. A constant ionic strength is maintained by adding a concentrated solution of an inert electrolyte. A solution without the metal ion is also prepared as a reference.
-
Titration: Titrate the solutions with a standardized strong base solution at a constant temperature.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: The titration data is used to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes using computer programs that employ algorithms like the Irving-Rossotti method.[3][4] The average number of ligands bound to the metal ion is plotted against the free ligand concentration to determine the stepwise formation constants.[5]
Spectrophotometric Determination of Complex Stoichiometry (Job's Method of Continuous Variations)
Spectrophotometry can be used to determine the stoichiometry of a metal-ligand complex, which is essential for understanding the chelation reaction.[6]
Principle: Job's method of continuous variations involves preparing a series of solutions where the total molar concentration of the metal and ligand is kept constant, but their mole fractions are varied. The absorbance of each solution is measured at the wavelength of maximum absorption of the complex. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.
Materials and Equipment:
-
UV-Visible Spectrophotometer
-
Volumetric flasks and pipettes
-
Stock solutions of the metal salt and tartaric acid of the same molar concentration.
Procedure:
-
Wavelength of Maximum Absorption (λmax): Prepare a solution of the metal-tartrate complex and scan its absorbance across a range of wavelengths to determine the λmax.
-
Preparation of Solutions: Prepare a series of solutions by mixing varying volumes of the metal and ligand stock solutions, keeping the total volume and total molar concentration constant. For example, for a total volume of 10 mL, the volumes of metal and ligand solutions could be 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, and 9:1 mL.
-
Absorbance Measurement: Measure the absorbance of each solution at the predetermined λmax. A solution containing only the metal ion at the same concentration range should be used as a blank.
-
Data Analysis: Plot the absorbance of the solutions against the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex. For instance, a maximum at a mole fraction of 0.5 suggests a 1:1 metal-to-ligand ratio.[6]
Visualizing the Chelation Process and Experimental Workflow
The following diagrams illustrate the conceptual and practical aspects of assessing metal chelation by tartrate.
Caption: Chelation of a divalent metal ion by a tartrate molecule.
Caption: Workflow for assessing metal-tartrate chelation.
References
- 1. Influence of d-Electron Divalent Metal Ions in Complex Formation with L-Tartaric and L-Malic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijsart.com [ijsart.com]
- 4. asianpubs.org [asianpubs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. A New Approach for Increasing the Chelating Capacity of the Tartrate Ion in the Extraction of Copper from Ores [mdpi.com]
A Comparative Guide to the Crystal Packing of Magnesium Tartrate Stereoisomers
For researchers, scientists, and drug development professionals, understanding the solid-state chemistry of active pharmaceutical ingredients and their intermediates is paramount. The stereochemistry of a molecule can profoundly influence its crystal packing, which in turn affects critical properties such as solubility, stability, and bioavailability. This guide provides an objective comparison of the crystal packing of different magnesium tartrate stereoisomers, supported by experimental data, to aid in the rational design and development of crystalline materials.
This compound, a salt of tartaric acid, exists in several stereoisomeric forms, including the chiral L- and D-tartrates and the achiral meso-tartrate. The spatial arrangement of the hydroxyl and carboxyl groups in these stereoisomers dictates the formation of distinct crystal lattices with varying structural motifs and hydration states.[1][2] This comparison focuses on the crystalline modifications derived from racemic (D,L-), chiral (D-), and meso-tartaric acids, as elucidated through single-crystal X-ray diffraction studies.
Comparative Crystallographic Data
The crystal structures of nine distinct crystalline modifications of this compound have been determined, revealing a remarkable diversity in their packing arrangements.[1] These structures, obtained through hydrothermal synthesis at various temperatures, range from discrete molecular dimers to one-, two-, and three-dimensional coordination polymers.[1][3] The crystallographic data for these phases are summarized in the table below.
| Stereoisomer | Compound | Synthesis Temp. (°C) | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Dimensionality |
| Racemic | [Mg(D,L-C₄H₄O₆)(H₂O)₂]·3H₂O (1) | 100 | Pban | 11.981 | 15.011 | 7.334 | 90 | 90 | 90 | 1317.9 | 4 | 0D (Dimer) |
| [Mg(D,L-C₄H₄O₆)(H₂O)]·3H₂O (2) | 125-150 | P2/c | 10.789 | 6.103 | 18.068 | 90 | 99.71 | 90 | 1171.1 | 4 | 2D | |
| Chiral | [Mg(D-C₄H₄O₆)(H₂O)]·1.5H₂O (3) | 100 | P2₁2₁2₁ | 7.645 | 9.182 | 11.206 | 90 | 90 | 90 | 785.4 | 4 | 2D |
| [Mg(D-C₄H₄O₆)]·1.5H₂O (4) | 125-150 | C222₁ | 9.876 | 10.945 | 12.551 | 90 | 90 | 90 | 1357.3 | 8 | 3D | |
| [Mg(D-C₄H₄O₆)] (5) | 85 (dehydration of 3) | I222 | 8.332 | 8.891 | 9.987 | 90 | 90 | 90 | 739.9 | 4 | 3D | |
| Meso | [Mg(meso-C₄H₄O₆)(H₂O)₂]·H₂O (6) | 100 | P2₁/n | 6.789 | 11.554 | 10.892 | 90 | 95.43 | 90 | 850.1 | 4 | 1D |
| [Mg(meso-C₄H₄O₆)(H₂O)₂]·H₂O (7) | 100 | Pbca | 6.811 | 11.598 | 21.543 | 90 | 90 | 90 | 1701.1 | 8 | 1D | |
| [Mg(meso-C₄H₄O₆)(H₂O)₂] (8) | 180 | P2₁/c | 6.698 | 11.498 | 10.799 | 90 | 94.87 | 90 | 827.6 | 4 | 1D | |
| [Mg(meso-C₄H₄O₆)] (9) | 200 | C2/c | 10.998 | 5.924 | 9.887 | 90 | 115.41 | 90 | 581.1 | 4 | 3D |
Crystal Packing and Intermolecular Interactions
The chirality of the tartaric acid ligand is a primary determinant of the resulting crystal architecture.[2] The different stereoisomers lead to distinct hydrogen-bonding networks and coordination environments around the magnesium ion.
Racemic Magnesium Tartrates: At 100 °C, the racemic mixture of D- and L-tartaric acid forms a dimeric structure, [Mg(D,L-C₄H₄O₆)(H₂O)₂]·3H₂O (1), which crystallizes in the centrosymmetric space group Pban.[1] The presence of an inversion center ensures that both enantiomers are present in the crystal lattice. The structure consists of neutral molecular dimers where two MgO₆ octahedra are bridged by tartrate ligands.[1] Extensive hydrogen bonding involving the coordinated and lattice water molecules plays a crucial role in stabilizing the packing of these discrete dimers. At higher temperatures (125-150 °C), a two-dimensional coordination polymer, [Mg(D,L-C₄H₄O₆)(H₂O)]·3H₂O (2), is formed.[1]
Chiral Magnesium Tartrates: In contrast, the use of enantiopure D-tartaric acid leads to the formation of non-centrosymmetric structures. At 100 °C, a layered two-dimensional structure, [Mg(D-C₄H₄O₆)(H₂O)]·1.5H₂O (3), is obtained, crystallizing in the chiral space group P2₁2₁2₁.[3] Increasing the temperature to 125-150 °C results in a three-dimensional network, [Mg(D-C₄H₄O₆)]·1.5H₂O (4).[3] A key observation is that the chiral tartrates tend to form structures with higher dimensionality and a lower degree of hydration compared to their racemic counterparts synthesized under similar conditions.[3] Dehydration of the layered chiral form (3) yields an anhydrous three-dimensional coordination polymer, [Mg(D-C₄H₄O₆)] (5).[3]
Meso Magnesium Tartrates: The achiral meso-tartaric acid produces a unique set of structures. At lower temperatures (100 °C), one-dimensional chains are formed, with two polymorphs identified: [Mg(meso-C₄H₄O₆)(H₂O)₂]·H₂O (6 and 7).[1] As the synthesis temperature increases, the structures become less hydrated, with [Mg(meso-C₄H₄O₆)(H₂O)₂] (8) forming at 180 °C and a three-dimensional framework, [Mg(meso-C₄H₄O₆)] (9), at 200 °C.[1] The crystal packing in these meso-tartrates is dominated by the linking of MgO₆ octahedra into chains by the tartrate ligands, with extensive hydrogen bonding between the chains and with water molecules.
Logical Relationship of Stereoisomers and Crystal Packing
The following diagram illustrates the relationship between the tartaric acid stereoisomer, synthesis conditions, and the resulting crystal packing dimensionality of the this compound crystals.
Caption: Relationship between tartrate stereoisomer and crystal packing.
Experimental Protocols
Hydrothermal Synthesis of this compound Crystals
This protocol is a generalized procedure based on the successful synthesis of various this compound crystalline phases.[1]
Materials:
-
Magnesium acetate tetrahydrate (Mg(CH₃COO)₂·4H₂O)
-
D,L-tartaric acid, D-tartaric acid, or meso-tartaric acid
-
Deionized water
-
Teflon-lined stainless steel autoclaves (23 mL)
Procedure:
-
In a typical synthesis, a mixture of magnesium acetate tetrahydrate (e.g., 1 mmol) and the respective tartaric acid stereoisomer (e.g., 1 mmol) is prepared.
-
The solid mixture is dissolved in deionized water (e.g., 10 mL) in a beaker with stirring until a clear solution is obtained.
-
The resulting solution is transferred to a Teflon-lined stainless steel autoclave.
-
The autoclave is sealed and heated in an oven to the desired temperature (e.g., 100 °C, 125 °C, 150 °C, 180 °C, or 200 °C) for a specified period (e.g., 24-72 hours).
-
After the reaction time, the oven is turned off, and the autoclave is allowed to cool slowly to room temperature over several hours.
-
The resulting crystals are collected by filtration, washed with deionized water and ethanol, and air-dried.
Single-Crystal X-ray Diffraction Analysis
The following outlines a general workflow for the characterization of the synthesized crystals by single-crystal X-ray diffraction.
Equipment:
-
Single-crystal X-ray diffractometer equipped with a CCD detector and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).
-
Goniometer head
-
Cryostream for low-temperature data collection (optional but recommended)
Procedure:
-
Crystal Selection and Mounting: A suitable single crystal with well-defined faces and no visible defects is selected under a polarizing microscope. The crystal is mounted on a glass fiber or a cryoloop using a small amount of inert oil.
-
Data Collection: The mounted crystal is placed on the goniometer head of the diffractometer. A preliminary screening is performed to determine the crystal quality and unit cell parameters. A full sphere of diffraction data is then collected at a specific temperature (e.g., 293 K or 100 K) by rotating the crystal in the X-ray beam.
-
Data Reduction and Structure Solution: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. The crystal structure is solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F².
-
Structure Refinement: All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refined structure is validated using crystallographic software.
Caption: Experimental workflow for synthesis and analysis.
References
- 1. Collection - Chemical and Structural Diversity in Chiral Magnesium Tartrates and their Racemic and Meso Analogues - Crystal Growth & Design - Figshare [figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structures of two magnesium citrates from powder diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Organic Magnesium Salts: A Comparative Analysis of Bioavailability
A critical review of the bioavailability of common organic magnesium salts reveals a landscape dominated by citrate, glycinate, and malate, with a notable absence of publicly available data for magnesium tartrate. While direct comparative studies are limited, existing research provides valuable insights into the absorption and efficacy of these compounds, essential for researchers, scientists, and drug development professionals.
This guide synthesizes the current understanding of the bioavailability of key organic magnesium salts, presenting available quantitative data, detailing experimental methodologies, and illustrating the complex pathways of magnesium absorption. The conspicuous lack of specific experimental data for this compound necessitates its exclusion from direct quantitative comparison; however, the methodologies described herein provide a clear framework for its future evaluation.
Comparative Bioavailability: A Quantitative Overview
The bioavailability of different magnesium salts is a crucial factor in determining their therapeutic efficacy. Studies have consistently shown that organic magnesium salts are generally more bioavailable than their inorganic counterparts, such as magnesium oxide.[1] Among the organic salts, variations in absorption rates and physiological impact have been observed.
The following table summarizes key quantitative findings from studies comparing the bioavailability of magnesium citrate, glycinate, and malate. It is important to note that direct head-to-head comparisons of all these salts in a single study are rare, and experimental conditions can vary.
| Magnesium Salt | Key Bioavailability Findings | Study Type | Reference |
| Magnesium Citrate | Significantly higher urinary magnesium excretion compared to magnesium oxide, indicating greater absorption.[2] In some studies, demonstrated good absorption rates.[3][4] | Human in vivo | [2] |
| Magnesium Glycinate | Well-tolerated and effectively absorbed, often recommended for its calming effects and gentleness on the digestive system.[3] | Review | [3] |
| Magnesium Malate | In a rat study, exhibited the highest area under the curve (AUC) for serum magnesium concentration compared to magnesium sulfate, oxide, acetyl taurate, and citrate, suggesting high bioavailability.[5][6] Well-absorbed in the digestive tract.[3] | Animal (Rat) in vivo | [5][6] |
| Magnesium Gluconate | In a study on Mg-depleted rats, magnesium gluconate showed the highest bioavailability among ten different magnesium salts tested.[7] | Animal (Rat) in vivo | [7] |
| This compound | No quantitative bioavailability data from comparative studies was identified in the reviewed literature. | - | - |
Experimental Protocols for Assessing Magnesium Bioavailability
The evaluation of magnesium bioavailability employs a range of in vitro and in vivo methodologies. These protocols are designed to simulate physiological conditions and measure the extent of magnesium absorption and utilization.
In Vitro Dissolution and Permeability Assays
-
Dissolution Testing: This fundamental test assesses the rate and extent to which a magnesium salt dissolves in a liquid medium, typically simulating gastric and intestinal fluids. A common apparatus is the USP paddle apparatus, where the formulation is placed in a dissolution medium (e.g., 0.1N HCl or phosphate buffer at pH 6.8) and stirred at a controlled speed (e.g., 50 or 100 rpm). Samples are withdrawn at various time points to determine the concentration of dissolved magnesium.[8]
-
Simulator of the Human Intestinal Microbial Ecosystem (SHIME®): This dynamic in vitro model simulates the entire gastrointestinal tract, including the stomach, small intestine, and different regions of the colon, complete with their respective microbial communities. It allows for the study of the bioaccessibility and microbial metabolism of magnesium compounds under more physiologically relevant conditions.[1]
In Vivo Bioavailability Studies in Animal Models
Animal models, particularly rats, are frequently used to assess the pharmacokinetics of different magnesium salts.
-
Study Design: Typically involves administering a single dose of the magnesium salt to fasted animals. Blood samples are then collected at multiple time points (e.g., pre-dose, and several points post-dose) to determine the serum or plasma magnesium concentration. Urine and feces may also be collected to measure magnesium excretion.[5][6]
-
Key Parameters Measured:
-
Area Under the Curve (AUC): Represents the total systemic exposure to magnesium over time.
-
Maximum Concentration (Cmax): The peak serum magnesium concentration reached.
-
Time to Maximum Concentration (Tmax): The time taken to reach Cmax.
-
In Vivo Bioavailability Studies in Humans
Human clinical trials provide the most direct evidence of a magnesium salt's bioavailability.
-
Study Design: Often employ a randomized, crossover design where participants receive different magnesium formulations with a washout period in between. This design minimizes inter-individual variability.[2]
-
Key Outcome Measures:
-
Serum Magnesium Levels: Blood samples are taken at baseline and at various intervals after ingestion of the magnesium supplement.
-
Urinary Magnesium Excretion: Urine is collected over a specified period (e.g., 24 hours) to measure the amount of magnesium excreted. An increase in urinary magnesium is an indirect indicator of increased absorption.[2]
-
Stable Isotope Studies: This advanced technique involves administering a magnesium salt enriched with a stable isotope (e.g., ²⁶Mg). The isotopic enrichment in blood, urine, and feces can be measured to precisely track the absorption and metabolism of the administered magnesium.[7]
-
Visualizing the Path to Absorption
To better understand the processes involved in assessing and influencing magnesium bioavailability, the following diagrams illustrate a typical experimental workflow and the key factors affecting magnesium absorption.
Caption: A typical experimental workflow for assessing magnesium bioavailability.
Caption: Key dietary factors influencing magnesium absorption.
Conclusion and Future Directions
The available evidence strongly suggests that organic magnesium salts, such as citrate, glycinate, and malate, offer superior bioavailability compared to inorganic forms. Among the studied organic salts, subtle differences in absorption kinetics and overall bioavailability exist, which may be relevant for specific therapeutic applications.
The significant gap in the scientific literature regarding the bioavailability of this compound presents a clear opportunity for future research. A comprehensive study directly comparing this compound with other well-characterized organic magnesium salts, utilizing the robust in vitro and in vivo methodologies outlined in this guide, would be of immense value to the scientific and pharmaceutical communities. Such research would not only clarify the therapeutic potential of this compound but also contribute to a more complete understanding of the factors governing magnesium absorption and metabolism. Until such data becomes available, the selection of an appropriate organic magnesium salt should be based on the existing evidence for salts like citrate, glycinate, and malate, taking into account individual patient needs and tolerability.
References
- 1. Predicting and Testing Bioavailability of Magnesium Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intestinal Absorption and Factors Influencing Bioavailability of Magnesium-An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Types of Magnesium and Their Benefits [healthline.com]
- 4. cymbiotika.com [cymbiotika.com]
- 5. aor.ca [aor.ca]
- 6. Timeline (Bioavailability) of Magnesium Compounds in Hours: Which Magnesium Compound Works Best? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of magnesium bioavailability from ten organic and inorganic Mg salts in Mg-depleted rats using a stable isotope approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.ubbcluj.ro [chem.ubbcluj.ro]
A Comparative Guide to Magnesium Oxide Synthesis: Magnesium Tartrate vs. Magnesium Acetate Precursors
For researchers and professionals in materials science and drug development, the choice of precursor is a critical determinant of the final properties of magnesium oxide (MgO). This guide provides an objective comparison of the performance of magnesium tartrate and magnesium acetate as precursors for MgO synthesis, supported by experimental data. We will delve into key performance indicators such as crystallite size and thermal decomposition behavior, offering insights into how the precursor choice influences the final material's characteristics.
Performance Comparison: Key Metrics
The selection of a precursor significantly impacts the physicochemical properties of the synthesized MgO, such as crystallite size and surface area, which in turn affect its performance in various applications, including catalysis and drug delivery.
A study comparing MgO synthesized using a sol-gel method with different complexing agents, including tartaric acid (representing the tartrate precursor), found that the choice of agent influences the resulting crystallite size.[1] While both precursors yield nanosized MgO, the specific characteristics can differ.
| Precursor/Method | Complexing Agent | Annealing/Calcination Temperature (°C) | Average Crystallite Size (nm) | Reference |
| Magnesium Acetate Tetrahydrate (Sol-Gel) | Oxalic Acid | 950 | Not specified, but noted as smaller than with tartaric acid | [1] |
| Magnesium Acetate Tetrahydrate (Sol-Gel) | Tartaric Acid | 950 | Not specified, but noted as larger than with oxalic acid | [1] |
| Magnesium Acetate Tetrahydrate (Precipitation) | Tartaric Acid | 650 | 33.94 | |
| Magnesium Acetate Tetrahydrate (Thermal Decomposition) | None | - | - | [2] |
| Magnesium Acetate Tetrahydrate (Solid-State Reaction) | Oxalic Acid Dihydrate | - | ~10.5 |
Experimental Protocols
To ensure reproducibility and a clear understanding of the data presented, the following are detailed methodologies from the cited experiments.
Protocol 1: Sol-Gel Synthesis of MgO Nanocrystals
This protocol is adapted from a study investigating the growth mechanisms of MgO nanocrystals using different complexing agents.[1]
Materials:
-
Magnesium acetate tetrahydrate (Mg(CH₃COO)₂·4H₂O)
-
Tartaric acid (C₄H₆O₆)
-
Absolute ethanol (C₂H₅OH)
Procedure:
-
Dissolve 53.2075 g of magnesium acetate tetrahydrate in 150 ml of absolute ethanol with constant stirring.
-
Adjust the pH of the solution to 5 using a 1 M solution of tartaric acid.
-
Continue stirring the mixture until a thick white gel forms.
-
Allow the gel to age overnight for further gelation.
-
Dry the gel in an oven at 100°C for 24 hours.
-
Grind the dried material into a fine powder to obtain the precursor.
-
Anneal the precursor at 950°C for 36 hours to form MgO nanostructures.
Protocol 2: Thermal Decomposition of Magnesium Acetate
This method synthesizes mesoporous MgO through the thermal decomposition of anhydrous magnesium acetate.[2]
Materials:
-
Anhydrous magnesium acetate
Procedure:
-
Place the anhydrous magnesium acetate in a furnace.
-
Heat the precursor material under a controlled atmosphere. The specific temperature and duration of heating will influence the final properties of the MgO, such as surface area and pore size distribution. For instance, MgO prepared from anhydrous magnesium acetate has been shown to have a high surface area (120–136 m² g⁻¹) and a narrow pore size distribution (3–4 nm).[2]
Visualizing the Synthesis and Decomposition Pathways
To better illustrate the processes involved, the following diagrams, created using the DOT language, depict the experimental workflows and thermal decomposition pathways.
Caption: Experimental workflows for MgO synthesis.
Caption: Thermal decomposition pathways.
In-Depth Analysis of Precursor Influence
The choice between this compound and magnesium acetate as a precursor for MgO synthesis has a notable impact on the final product's properties, primarily due to their different chemical structures and decomposition pathways.
The tartrate molecule, with its multiple complexation sites, can bind a larger number of Mg²⁺ ions compared to simpler molecules.[1] This can lead to the formation of larger initial precursor complexes and subsequently influence the crystallite size of the final MgO product.[1] The thermal decomposition of the this compound precursor is a multi-step process, starting with the removal of carbon components at around 380-410°C, leading to a mixture of magnesium oxalate and MgO, before finally forming a stable MgO phase at temperatures above 500°C.[1]
Conversely, the thermal decomposition of magnesium acetate proceeds through a series of steps involving dehydration to anhydrous magnesium acetate, followed by conversion to magnesium oxalate, then magnesium carbonate, and finally to magnesium oxide.[3][4] This pathway can result in mesoporous MgO with a high surface area, which is advantageous for applications like CO₂ adsorption.[2]
Conclusion
Both this compound and magnesium acetate are viable precursors for the synthesis of magnesium oxide. The selection of the precursor should be guided by the desired properties of the final MgO material.
-
For applications requiring larger crystallite sizes , a sol-gel method utilizing magnesium acetate with tartaric acid as a complexing agent may be suitable.
-
For applications where a high surface area and mesoporous structure are critical , such as in catalysis or adsorption, the thermal decomposition of anhydrous magnesium acetate is a promising route.
Further research involving a direct comparison of both precursors under identical synthesis and characterization conditions would provide more definitive guidance on precursor selection for specific applications. Researchers are encouraged to consider the detailed experimental protocols provided to tailor the synthesis process to their specific needs.
References
- 1. Growth mechanisms of MgO nanocrystals via a sol-gel synthesis using different complexing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A template-free, thermal decomposition method to synthesize mesoporous MgO with a nanocrystalline framework and its application in carbon dioxide adsorption - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unveiling the Crystalline Architecture: A Comparative Analysis of Magnesium Tartrate and Calcium Tartrate
A detailed examination of the structural nuances between magnesium tartrate and calcium tartrate crystals reveals significant differences in their lattice parameters, hydration states, and crystalline networks. These distinctions, crucial for researchers in materials science and drug development, are governed by the coordinating cation and the stereochemistry of the tartaric acid ligand.
This compound and calcium tartrate, both salts of tartaric acid, exhibit distinct crystalline structures that influence their physicochemical properties and potential applications. While both form hydrated crystals, the arrangement of atoms and the coordination environment of the metal ions lead to notable variations in their crystal systems and unit cell dimensions.
Crystallographic and Physicochemical Properties: A Tabular Comparison
To facilitate a clear comparison, the quantitative data for the crystal structures and key physicochemical properties of this compound and calcium tartrate are summarized below.
| Property | This compound Tetrahydrate | Calcium Tartrate Tetrahydrate |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |
| Unit Cell Parameters | a = 9.1820 Å | a = 9.20 Å |
| b = 11.2062 Å | b = 10.54 Å | |
| c = 7.9529 Å | c = 9.62 Å | |
| Molecular Formula | MgC₄H₄O₆·4H₂O | CaC₄H₄O₆·4H₂O |
| Thermal Stability | Stable up to 39 °C | Decomposes in stages |
Note: The crystallographic data for calcium tartrate can show slight variations between different studies. The values presented here are representative examples.
The Influence of Chirality and Synthesis Conditions on this compound Structures
Research has demonstrated that the crystal structure of this compound is highly dependent on the stereoisomer of tartaric acid used (d, l, d,l-racemic, or meso) and the synthesis temperature.[1][2] This leads to a fascinating diversity of crystalline forms, ranging from discrete molecular dimers to extended two- and three-dimensional coordination polymers.[1][2] For instance, reactions with d,l-tartaric acid at 100 °C yield a dimeric structure, while at higher temperatures (125-150 °C), a two-dimensional coordination polymer is formed.[1] In contrast, using d-tartaric acid under similar conditions results in layered and three-dimensional networks.[1]
Experimental Protocols
The characterization of these tartrate crystals typically involves the following key experimental techniques:
Single Crystal Growth
-
Gel Diffusion Method: Single crystals of both magnesium and calcium tartrate can be grown using a single diffusion silica gel technique at ambient temperature.[3][4] This method involves preparing a gel of sodium metasilicate and tartaric acid in a test tube. A solution of the corresponding metal chloride (magnesium chloride or calcium chloride) is then carefully added on top of the gel. Over time, the metal ions diffuse into the gel and react with the tartaric acid to form crystals.[4]
-
Slow Evaporation Method: This technique involves dissolving the respective tartrate salt in a suitable solvent (e.g., water) and allowing the solvent to evaporate slowly at a constant temperature. This gradual increase in concentration leads to the formation of single crystals.
Structural and Physicochemical Characterization
-
Powder X-ray Diffraction (PXRD): PXRD is a fundamental technique used to determine the crystal system and lattice parameters of the synthesized crystals.[3][5] The powdered sample is irradiated with X-rays, and the resulting diffraction pattern is analyzed to identify the crystalline phases present and to calculate the unit cell dimensions.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is employed to confirm the presence of functional groups, such as the carboxylate and hydroxyl groups of the tartrate ligand, and the water of crystallization within the crystal structure.[3]
-
Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the crystals and to determine the number of water molecules of hydration.[3] The sample is heated at a constant rate, and the weight loss is measured as a function of temperature. The distinct steps in the weight loss correspond to the dehydration and decomposition of the compound.
Visualization of Crystal Growth and Characterization Workflow
The following diagrams illustrate the typical workflows for crystal growth and characterization.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Magnesium Tartrate
For researchers, scientists, and drug development professionals, ensuring laboratory safety extends to the proper disposal of all chemical compounds, including magnesium tartrate. Adherence to correct disposal protocols is essential to prevent environmental contamination and maintain a safe working environment. This guide provides a comprehensive overview of the necessary steps and considerations for the proper disposal of this compound.
Immediate Safety and Logistical Information
When handling this compound, it is crucial to consult the substance's Safety Data Sheet (SDS) for specific guidance on handling and disposal. While some sources suggest that certain non-hazardous solid chemicals can be disposed of in regular trash if not contaminated with hazardous materials, the final authority on disposal rests with local, state, and federal regulations.[1] Always prioritize these regulations to ensure compliance and safety.
Key Disposal Principles:
-
Do Not Mix: Never mix this compound with other waste.
-
Original Container: Whenever possible, keep the chemical in its original container.
-
Labeling: Ensure containers are clearly and accurately labeled.
-
Regulatory Compliance: All disposal methods must align with national and local regulations.
Spill Management
In the event of a this compound spill, follow these steps:
-
Ventilation: Ensure the area is well-ventilated.[2]
-
Containment: Prevent the spilled material from spreading.
-
Clean-up: Carefully sweep up the solid material. Avoid generating dust.[2]
-
Collection: Place the swept-up material into a suitable, clean, dry, and closed container for disposal.[2][3]
-
Decontamination: Clean the affected surface to remove any residual particles.[3]
Step-by-Step Disposal Protocol
-
Characterize the Waste: Determine if the this compound has been mixed with any other chemicals. If it is contaminated with a hazardous substance, it must be treated as hazardous waste.
-
Consult Local Regulations: Contact your institution's Environmental Health and Safety (EHS) department or your local waste disposal authority to understand the specific disposal requirements for this compound in your area.[4]
-
Package for Disposal:
-
Arrange for Disposal:
-
For non-hazardous waste, laboratory personnel should transport the securely packaged waste to the designated dumpster. Custodial staff should not handle chemical waste.[1]
-
For chemical waste, arrange for pickup and disposal through an approved waste disposal plant or your institution's designated chemical waste handler.
-
| Disposal Consideration | Summary of Guidance |
| Waste Classification | Determine if pure or mixed with hazardous materials. |
| Regulatory Framework | Adhere strictly to local, state, and federal disposal regulations.[4] |
| Container Management | Keep in original, labeled container; do not mix with other wastes. |
| Spill Response | Sweep up, place in a closed container, and dispose of according to regulations.[2][3] |
| Final Disposal Route | Approved waste disposal plant or as per institutional EHS guidance. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Navigating the Safe Handling of Magnesium Tartrate: A Procedural Guide
Absence of a specific Safety Data Sheet (SDS) for magnesium tartrate necessitates a cautious approach to its handling, guided by the safety protocols for chemically similar tartrate salts. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, drawing upon the established safety profiles of other tartrate compounds to ensure a secure laboratory environment.
When handling this compound, it is crucial to operate under the assumption that it may present hazards similar to other tartrate salts, which are generally considered to be of low hazard but can cause irritation to the eyes, skin, and respiratory tract.[1] Adherence to proper personal protective equipment (PPE) protocols, handling procedures, and disposal guidelines is paramount.
Personal Protective Equipment (PPE)
The cornerstone of safe handling for any chemical compound is the consistent and correct use of Personal Protective Equipment. For this compound, the following PPE is recommended to minimize exposure and ensure personal safety.
| Equipment | Standard | Purpose |
| Eye Protection | ANSI Z87.1-rated safety glasses or chemical splash goggles | To protect eyes from dust and potential splashes. |
| Hand Protection | Nitrile or latex gloves | To prevent skin contact with the compound. |
| Body Protection | Laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | NIOSH-approved respirator with a particulate filter (e.g., N95) | Recommended when handling large quantities or when dust generation is likely. |
Operational Plan: Handling and Storage
Proper operational procedures are critical to maintaining a safe laboratory environment when working with this compound.
Handling:
-
Work in a well-ventilated area, preferably within a fume hood, to minimize the inhalation of any airborne particles.
-
Avoid direct contact with the skin and eyes.[1]
-
Minimize dust generation during handling and weighing.
-
Wash hands thoroughly with soap and water after handling the compound.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed to prevent the absorption of moisture.
-
Store away from incompatible materials, such as strong oxidizing agents.
Emergency Procedures: Spills and First Aid
In the event of an accidental spill or exposure, immediate and appropriate action is necessary to mitigate any potential harm.
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an absorbent material to contain the powder.
-
Clean-up: Carefully sweep or vacuum the spilled material, avoiding dust generation. Place the collected material into a sealed container for disposal.
-
Decontaminate: Clean the spill area with soap and water.
First Aid Measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention if irritation persists.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation occurs.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
The following diagram outlines the logical workflow for handling a this compound spill.
Caption: A flowchart illustrating the step-by-step procedure for responding to a chemical spill.
Disposal Plan
All chemical waste, including this compound and any contaminated materials, must be disposed of in accordance with local, state, and federal regulations.
-
Collect waste this compound in a clearly labeled, sealed container.
-
Do not mix with other chemical waste unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department.
-
Consult your EHS department for specific disposal procedures.
By adhering to these guidelines, researchers and laboratory personnel can handle this compound in a safe and responsible manner, minimizing risks and ensuring a secure working environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
